SSE1806
Description
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Properties
Molecular Formula |
C21H18N2O5 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one |
InChI |
InChI=1S/C21H18N2O5/c24-17-6-2-5-15-21(17)20(12-3-1-4-13(9-12)23(25)26)14-10-18-19(11-16(14)22-15)28-8-7-27-18/h1,3-4,9-11,20,22H,2,5-8H2 |
InChI Key |
QIBBEPCCDJOQSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=CC4=C(C=C3N2)OCCO4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the S1806 Clinical Trial: A Phase III Randomized Trial of Concurrent Chemoradiotherapy With or Without Atezolizumab in Localized Muscle-Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the S1806 clinical trial (NCT03775265), a pivotal Phase III study evaluating the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for localized muscle-invasive bladder cancer (MIBC).[1][2][3] This document details the trial's design, experimental protocols, and the scientific rationale behind the investigation.
Study Design and Rationale
The S1806 trial, also known as INTACT, is a two-arm, randomized, open-label, Phase III study.[4] It is a joint effort by the SWOG Cancer Research Network and NRG Oncology.[1] The trial aims to determine if the addition of atezolizumab to CRT improves bladder-intact event-free survival (BI-EFS) in patients with MIBC.[1] The rationale for this study is based on the hypothesis that radiation and chemotherapy may increase the expression of PD-L1 on tumor cells, potentially enhancing the anti-tumor activity of atezolizumab, a PD-L1 inhibitor.[4][5]
Study Objectives
The primary and secondary objectives of the S1806 trial are outlined below:
| Objective Type | Description |
| Primary | To compare bladder-intact event-free survival (BI-EFS) between concurrent chemoradiotherapy (CRT) with and without atezolizumab in patients with localized muscle-invasive bladder cancer (MIBC).[1] |
| Secondary | To compare overall survival (OS) between the two treatment arms.[6] |
| To compare modified bladder-intact event-free survival, including cancer-related death.[6] | |
| To compare complete and partial pathologic response rates at 3 months post-CRT.[6] | |
| To estimate metastases-free survival by treatment arm.[6] | |
| To assess the safety and toxicity of the combination therapy. | |
| To evaluate patient-reported outcomes and quality of life.[7] |
Patient Population and Stratification
The trial enrolled patients with histologically confirmed, non-metastatic (N0M0) muscle-invasive urothelial carcinoma of the bladder (T2-T4a).[7] A key eligibility criterion was the completion of a maximal transurethral resection of the bladder tumor (TURBT) prior to randomization.[7]
Patients were stratified based on the following factors:
-
Performance Status: 0-1 vs. 2[8]
-
Clinical Stage: T2 vs. T3/T4a[8]
-
Chemotherapy Regimen: Cisplatin vs. 5-FU/Mitomycin-C vs. Gemcitabine[8]
-
Radiation Field: Bladder only vs. Small Pelvis[8]
Experimental Protocols
Treatment Arms
The S1806 trial consists of two treatment arms:
| Arm | Treatment |
| Arm I (Control) | Concurrent Chemoradiotherapy (CRT) |
| Arm II (Investigational) | Concurrent Chemoradiotherapy (CRT) + Atezolizumab |
-
Atezolizumab Administration: Patients in the investigational arm receive atezolizumab intravenously every three weeks for a total of six months, given concurrently and adjuvantly with CRT.[4][9]
Chemotherapy Regimens
The choice of chemotherapy was at the discretion of the treating physician from one of the following approved regimens:
| Chemotherapy Agent(s) | Administration Schedule |
| Cisplatin | Administered intravenously weekly for six weeks concurrent with radiation therapy.[10] |
| Gemcitabine | Administered intravenously twice weekly for six weeks concurrent with radiation therapy.[10] |
| 5-Fluorouracil (5-FU) and Mitomycin-C | 5-FU is administered intravenously on the same days as doses 1-5 and 16-20 of radiation therapy. Mitomycin-C is administered as a single intravenous dose on day 1 of radiation therapy.[10] |
Radiation Therapy Protocol
Radiation therapy was delivered using either 3-dimensional conformal radiation therapy (3D-CRT) or intensity-modulated radiation therapy (IMRT).[10] Treatment was administered daily, Monday through Friday, for up to 7-8 weeks.[10] A hypofractionated regimen of 55 Gray (Gy) in 20 fractions has been noted as a preferred method in similar clinical contexts.[11]
Assessment and Endpoints
The primary endpoint of the S1806 trial is Bladder-Intact Event-Free Survival (BI-EFS) . An "event" is defined as one of the following:
-
Histologically proven presence of muscle-invasive bladder cancer.[5]
-
Clinical evidence of nodal or metastatic disease.[5]
-
Radical cystectomy.[5]
-
Death from any cause.[5]
Patients undergo a TURBT with bladder biopsy at 18 weeks post-randomization to assess response.[10] Follow-up assessments, including cystoscopy and imaging, are conducted at regular intervals for up to five years.[10]
Visualizing the Scientific Framework
S1806 Clinical Trial Workflow
References
- 1. S1806 - NRG Oncology [nrgoncology.org]
- 2. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 3. Phase III Randomized Trial Of Concurrent Chemoradiotherapy With Or Without Atezolizumab In Localized Muscle Invasive Bladder Cancer - Regional Cancer Care Associates [regionalcancercare.org]
- 4. researchgate.net [researchgate.net]
- 5. urotoday.com [urotoday.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. S1806 | SWOG [swog.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. medicalxpress.com [medicalxpress.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
SWOG S1806 Clinical Trial: A Technical Overview of Objectives and Endpoints
An In-depth Guide for Researchers and Drug Development Professionals
The SWOG S1806 trial, a pivotal Phase III randomized study, is designed to evaluate the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for the treatment of localized muscle-invasive bladder cancer (MIBC). This guide provides a detailed technical overview of the study's objectives, endpoints, and experimental design, tailored for an audience of researchers, scientists, and professionals in drug development.
Study Objectives
The central aim of the SWOG S1806 trial is to determine whether the addition of atezolizumab to CRT can improve outcomes for patients with MIBC who are undergoing bladder-preserving therapy. The objectives are stratified into primary, secondary, and translational medicine categories.
Primary Objective:
The main goal is to compare bladder-intact event-free survival (BI-EFS) between the two treatment arms: concurrent chemoradiotherapy with atezolizumab versus concurrent chemoradiotherapy alone.[1][2]
Secondary Objectives:
The study aims to:
-
Compare the overall survival (OS) between the two treatment groups.[2]
-
Evaluate and compare the modified bladder-intact event-free survival, which includes cancer-related death, between the arms.[2]
-
Assess and compare the complete and partial pathologic response rates at the three-month post-CRT time point.[2]
-
Estimate and compare the metastasis-free survival (MFS) for each arm.[2]
-
Compare the qualitative and quantitative adverse events between the two treatment regimens.
-
Estimate the rate of non-muscle-invasive bladder cancer recurrence in each arm.
Translational Medicine Objectives:
The trial also includes exploratory objectives to identify potential biomarkers of response and resistance:
-
To investigate whether a panel of biomarkers related to DNA damage response (DDR) and tumor subtyping can predict BI-EFS in patients receiving either CRT or chemoimmuno-radiotherapy.[2]
-
To test the hypothesis that factors such as tumor mutational burden, neoantigen load, the nature of the immune infiltrate, PD-L1 expression, and T-cell response are associated with improved outcomes in the chemoimmuno-radiotherapy arm.[2]
Study Endpoints
To address the aforementioned objectives, the SWOG S1806 trial employs a set of well-defined primary and secondary endpoints.
| Endpoint Category | Endpoint Name | Definition |
| Primary | Bladder-Intact Event-Free Survival (BI-EFS) | The time from randomization to the first occurrence of any of the following: residual or recurrent muscle-invasive bladder cancer, clinical evidence of nodal or metastatic disease, radical cystectomy, or death from any cause.[3] |
| Secondary | Overall Survival (OS) | The time from randomization to death from any cause. |
| Secondary | Modified Bladder-Intact EFS | Includes cancer-related death as an event. |
| Secondary | Pathologic Response | The proportion of patients with a complete or partial response based on bladder biopsy and imaging at 3 months post-CRT. |
| Secondary | Metastasis-Free Survival (MFS) | The time from randomization to the first evidence of distant metastasis. |
| Secondary | Cancer-Specific Survival | The time from randomization to death from bladder cancer. |
| Secondary | Rate of Salvage Cystectomy | The proportion of patients who undergo radical cystectomy for recurrent or persistent disease. |
| Secondary | Adverse Events | The incidence and severity of treatment-related toxicities, graded according to the Common Terminology Criteria for Adverse Events (CTCAE). |
| Secondary | Quality of Life (QOL) & Patient-Reported Outcomes (PRO) | Assessed using validated instruments to measure the impact of treatment on patient well-being. |
Experimental Protocols
The SWOG S1806 study is a randomized, two-arm, open-label, Phase III clinical trial. Patients with histologically confirmed, non-metastatic (T2-T4aN0M0) muscle-invasive urothelial carcinoma of the bladder are eligible. A total of 475 patients are targeted for enrollment.[1]
Randomization and Stratification:
Patients are randomized in a 1:1 ratio to one of the two treatment arms. Stratification factors include:
-
Performance Status (0-1 vs. 2)
-
Clinical Stage (T2 vs. T3/T4a)
-
Chemotherapy Regimen (Cisplatin vs. 5-FU/Mitomycin C vs. Gemcitabine)
-
Radiation Field (Bladder only vs. Small Pelvis)
Treatment Arms:
-
Arm 1 (Control Arm): Concurrent Chemoradiotherapy (CRT). Patients receive standard-of-care CRT.
-
Arm 2 (Investigational Arm): Concurrent Chemoradiotherapy (CRT) with Atezolizumab. Patients receive the same CRT regimens as in Arm 1, with the addition of atezolizumab.
Chemotherapy Regimens (Physician's Choice):
-
Cisplatin-based: Weekly administration.
-
5-Fluorouracil (5-FU) and Mitomycin C: Administered on specific days of radiation therapy.
-
Gemcitabine-based: Twice-weekly administration.
Radiation Therapy:
Patients undergo either 3D conformal radiation therapy (3D-CRT) or intensity-modulated radiation therapy (IMRT) delivered daily, Monday through Friday, for up to 7-8 weeks.
Atezolizumab Administration (Arm 2):
Atezolizumab is administered intravenously every three weeks for a total of six months, given concurrently and adjuvantly with CRT.
Assessments:
Patients undergo regular assessments, including:
-
Cystoscopy and Biopsy: At baseline and 3 months post-CRT to evaluate response.
-
Imaging (CT or MRI): At baseline and at specified intervals to monitor for local and distant recurrence.
-
Toxicity Monitoring: Throughout the treatment and follow-up periods.
-
Patient-Reported Outcomes: Collected at multiple time points.
Patients are followed for up to 5 years to assess long-term outcomes.
Visualizing Study Logic
The following diagrams illustrate the logical flow and relationships within the SWOG S1806 study.
References
A Technical Guide to the S1806 Clinical Trial: Inclusion, Exclusion, and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pivotal S1806 (NCT03775265) clinical trial, a Phase III randomized study evaluating the efficacy and safety of atezolizumab in combination with concurrent chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC).[1][2][3] This document details the stringent inclusion and exclusion criteria that defined the study population, outlines the core experimental methodologies, and visually represents the key biological pathways and trial design through structured diagrams.
Patient Selection: Inclusion and Exclusion Criteria
The S1806 trial enrolled a specific patient population with localized muscle-invasive urothelial carcinoma of the bladder. The eligibility criteria were designed to ensure patient safety and the scientific validity of the trial's outcomes.
Inclusion Criteria
Patients eligible for the S1806 trial were required to meet a comprehensive set of criteria primarily focused on disease characteristics, performance status, and organ function.
| Category | Inclusion Criteria |
| Histology and Staging | Histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder diagnosed within 120 days prior to randomization.[1] Mixed urothelial carcinoma was permitted, but the presence of small cell carcinoma was an exclusion.[1] Patients with lymph nodes ≥ 1.0 cm in the shortest cross-sectional diameter on imaging (CT/MRI) were required to have a biopsy confirming no tumor involvement within 70 days before randomization.[1] |
| Prior Treatment | Patients must have undergone a transurethral resection of bladder tumor (TURBT) within 70 days of randomization.[1] Prior intravesical therapies such as Bacillus Calmette-Guerin (BCG) or interferon were allowed. |
| Performance Status | Zubrod performance status of 0-2. |
| Age | ≥ 18 years of age.[1] |
| Organ Function | Adequate bone marrow function (ANC ≥ 1,500/mcL, platelets ≥ 100,000/mcL, Hemoglobin ≥ 9 g/dL), and adequate renal function (GFR > 25 ml/min).[4] These results must have been obtained within 28 days prior to randomization.[1] |
| Hydronephrosis | Patients with unilateral hydronephrosis were eligible if their kidney function met the specified criteria.[1] |
Exclusion Criteria
The exclusion criteria were established to minimize confounding factors and protect patient safety. These criteria addressed prior treatments, concurrent medical conditions, and other factors that could interfere with the study's objectives.
| Category | Exclusion Criteria |
| Disease Characteristics | Evidence of T4b or metastatic (N1-3 or M1) disease.[1] Diffuse carcinoma in situ (CIS) based on cystoscopy and biopsy was also an exclusion.[1] |
| Prior Systemic Therapy | No prior systemic chemotherapy for bladder cancer.[1] No prior pelvic radiation.[1] |
| Immunosuppression | No treatment with systemic immunosuppressive medications (e.g., prednisone, cyclophosphamide) within 14 days of randomization.[1] Prior allogeneic bone marrow transplantation or solid organ transplantation was not permitted.[1] |
| Vaccinations | No live, attenuated vaccines within 4 weeks prior to randomization, during protocol treatment, or up to 5 months after the last dose of protocol treatment.[1] |
| Infections & Autoimmune Disease | No active infection requiring oral or IV antibiotics within 14 days of randomization.[1] No active autoimmune disease requiring systemic treatment in the past two years.[1] |
| Major Surgery | No major surgical procedures within 28 days prior to randomization. TURBT was not considered a major surgical procedure.[1] |
Experimental Protocols and Methodologies
The S1806 trial integrated a multi-modal treatment approach. The following sections detail the core experimental procedures.
Transurethral Resection of Bladder Tumor (TURBT)
TURBT is a critical procedure for both diagnosis and initial treatment of bladder cancer.[5]
Procedure:
-
Anesthesia: The procedure is typically performed under general or spinal anesthesia.[6][7]
-
Instrumentation: A resectoscope, a specialized cystoscope with a wire loop, is inserted through the urethra into the bladder.[7]
-
Tumor Resection: The wire loop uses high-frequency electrical current to cut and remove the bladder tumor.[7] The surgeon aims for a maximal resection of all visible tumor tissue.
-
Hemostasis: The electrical current also cauterizes the resection site to control bleeding.[8]
-
Specimen Collection: The resected tissue is collected and sent for pathological analysis to determine tumor type, grade, and depth of invasion.
Chemoradiotherapy
Patients in both arms of the trial received concurrent chemoradiotherapy, a standard of care for muscle-invasive bladder cancer.[3] The specific chemotherapy regimens were chosen from a protocol-specified list.
Chemotherapy Agents:
Radiation Therapy:
-
Dosage: A common radiation dose for bladder cancer is 64 Gy delivered in 32 fractions.[9]
-
Technique: Treatment was delivered using either 3D conformal radiotherapy (3DCRT) or intensity-modulated radiation therapy (IMRT).[4]
-
Target Volume: The radiation field could encompass the bladder only or a small pelvis field.[3]
Atezolizumab Administration
Patients in the investigational arm received the immunotherapy agent atezolizumab.
-
Dosage: 1200 mg of atezolizumab was administered intravenously.[10][11][12]
-
Frequency: The infusion was given every 3 weeks for a total of 6 months.[3][13]
-
Administration: The first infusion was delivered over 60 minutes. If well-tolerated, subsequent infusions could be administered over 30 minutes. Atezolizumab was not to be given as an IV push or bolus.[10][11]
Visualizing Key Pathways and Trial Design
To further elucidate the mechanisms and structure of the S1806 trial, the following diagrams are provided.
References
- 1. S1806 | SWOG [swog.org]
- 2. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Facebook [cancer.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Transurethral resection of bladder tumour (TURBT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gdurology.com [gdurology.com]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. researchgate.net [researchgate.net]
- 10. Tecentriq (Atezolizumab), PD-L1 Inhibitor, Approved for Advanced Bladder Cancer and for Relapsed Non–Small-Cell Lung Cancer [jhoponline.com]
- 11. Tecentriq (Atezolizumab) First PD-L1 Inhibitor Approved for Patients with Advanced or Metastatic Urothelial Carcinoma [ahdbonline.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
S1806 Clinical Trial: A Technical Guide to a Phase III Study in Muscle-Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the S1806 clinical trial (NCT03775265), a pivotal Phase III study investigating the addition of the immune checkpoint inhibitor atezolizumab to standard trimodality therapy for localized muscle-invasive bladder cancer (MIBC). The trial, jointly led by the SWOG Cancer Research Network and NRG Oncology, addresses a critical question in bladder cancer treatment: can immunotherapy enhance the efficacy of bladder-preserving chemoradiotherapy?[1][2][3]
Executive Summary
The S1806 trial is a randomized, two-arm study that enrolled 475 patients with T2-T4aN0M0 urothelial carcinoma of the bladder.[1] The primary objective is to determine if the addition of atezolizumab to concurrent chemoradiotherapy improves bladder intact event-free survival (BI-EFS).[1] The study has completed accrual as of April 1, 2024, and long-term follow-up is ongoing.[1][2] This guide details the trial's design, patient population, experimental protocols, and available data.
Trial Design and Objectives
The S1806 trial is designed to assess the superiority of adding atezolizumab to standard trimodality therapy (TMT), which consists of maximal transurethral resection of bladder tumor (TURBT) followed by concurrent chemoradiotherapy.
Primary Objective:
-
To compare bladder intact event-free survival (BI-EFS) between the two treatment arms. BI-EFS events include histologically proven muscle-invasive bladder cancer, clinical evidence of nodal or metastatic disease, radical cystectomy, or death from any cause.[4]
Secondary Objectives:
-
Overall survival
-
Metastasis-free survival
-
Cancer-specific survival
-
Pathologic response at 18 weeks
-
Rate of salvage cystectomy
-
Adverse event rates
-
Quality of life and patient-reported outcomes
Translational Medicine Objectives:
-
To evaluate the prognostic value of biomarkers of DNA damage response (MRE11) and tumor subtyping for BI-EFS.
-
To investigate the association of tumor mutational burden, neoantigen load, immune cell infiltration, and PD-L1 expression with response to chemoimmunotherapy.
-
To bank urine specimens for future research.
Patient Population and Characteristics
The trial enrolled patients with histologically confirmed, localized muscle-invasive urothelial carcinoma of the bladder (T2-T4aN0M0).[2] Key inclusion criteria included an ECOG performance status of 0-2 and adequate organ function. Patients who had received prior systemic chemotherapy for their bladder cancer were excluded.[2]
The baseline characteristics of the first 213 patients enrolled in the safety analysis are presented in Table 1.
Table 1: Baseline Patient Characteristics (n=213)
| Characteristic | Trimodality Therapy + Atezolizumab (n=113) | Trimodilocality Therapy Alone (n=100) |
| Median Age (years) | 75 | 72 |
| T-Stage | ||
| T2 | 82% | 81% |
| T3-T4a | 18% | 19% |
| Performance Status | ||
| 0-1 | 96% | 95% |
| 2 | 4% | 5% |
| Chemotherapy Regimen | ||
| Cisplatin | 48% | 50% |
| 5-Fluorouracil/Mitomycin | 15% | 13% |
| Gemcitabine | 37% | 37% |
| Radiation Field | ||
| Small Pelvis | 57% | 58% |
| Bladder Only | 43% | 42% |
Data from the ASTRO 2022 toxicity update.
Experimental Protocols
Treatment Arms
Patients were randomized in a 1:1 ratio to one of two treatment arms:
-
Arm 1 (Control): Standard Trimodality Therapy (Maximal TURBT followed by concurrent chemoradiotherapy).
-
Arm 2 (Investigational): Standard Trimodality Therapy with concurrent and adjuvant atezolizumab.[3]
Atezolizumab Administration
In the investigational arm, atezolizumab was administered at a dose of 1200 mg intravenously every 3 weeks for a total of 9 cycles.[5]
Concurrent Chemoradiotherapy
The choice of chemotherapy regimen was at the discretion of the treating physician from a protocol-specified list. The options included:
-
Gemcitabine: Administered intravenously twice weekly for 6 weeks concurrent with radiation therapy.
-
Cisplatin: Administered intravenously weekly for 6 weeks concurrent with radiation therapy.
-
Fluorouracil (5-FU) and Mitomycin-C: 5-FU administered on the same days as radiation doses 1-5 and 16-20, with Mitomycin-C administered on day 1 of radiation therapy.
Note: Specific dosages for the chemotherapy agents were not detailed in the publicly available documents.
Radiation Therapy
Radiation therapy was delivered daily (Monday-Friday) for up to 7-8 weeks using either 3D-conformal radiation therapy (3D-CRT) or intensity-modulated radiation therapy (IMRT).[5]
Note: The precise total radiation dose, dose per fraction, and detailed target volume definitions were not specified in the available literature.
Safety and Toxicity Data
An interim safety analysis of the first 213 patients was presented at the 2022 ASTRO Annual Meeting.[4] These findings are summarized in Table 2.
Table 2: Grade 3 or Higher Adverse Events (First 213 Patients)
| Adverse Event Category | Trimodality Therapy + Atezolizumab (n=113) | Trimodality Therapy Alone (n=100) |
| Any Grade ≥3 Toxicity | 58% (65 patients) | 44% (44 patients) |
| Grade 3 Diarrhea | 2 patients | 2 patients |
| Grade 3 Cystitis | 2 patients | 1 patient |
| Known Immune-Related Adverse Events (Grade ≥3) | ||
| Pancreatitis | 1 patient | 0 patients |
| Rash | 1 patient | 0 patients |
| Acute Kidney Injury | 2 patients | 0 patients |
| Gastritis | 1 patient | 0 patients |
| Transaminitis | 1 patient | 0 patients |
| Dyspnea | 1 patient | 0 patients |
The Data and Safety Monitoring Committee concluded that there were no new safety signals in the atezolizumab arm and recommended the continuation of the trial.[4] The higher incidence of grade 3 or higher toxicities in the investigational arm was primarily attributed to hematological toxicities, which were generally not considered immune-related.[4]
Visualizations
S1806 Trial Workflow
Caption: S1806 trial workflow from patient screening to long-term follow-up.
Conceptual Signaling Pathway of Atezolizumab in Bladder Cancer
Caption: Atezolizumab blocks the PD-L1/PD-1 interaction, restoring T-cell activity.
Conclusion
The S1806 trial is a landmark study in the treatment of muscle-invasive bladder cancer. Its results have the potential to establish a new standard of care for patients undergoing bladder-preserving trimodality therapy. The initial safety data are encouraging, suggesting that the addition of atezolizumab to chemoradiotherapy is feasible. As the trial matures, the primary endpoint analysis of bladder intact event-free survival will be critical in determining the future role of immunotherapy in this setting. The comprehensive translational research component of the study also promises to provide valuable insights into biomarkers of response and resistance to chemoimmunotherapy in bladder cancer.
References
Atezolizumab in Muscle-Invasive Bladder Cancer Chemoradiotherapy: A Technical Overview of the S1806 Trial
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the integration of the immune checkpoint inhibitor atezolizumab with concurrent chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC), with a central focus on the SWOG/NRG S1806 clinical trial. This document outlines the trial's design, summarizes available data, details relevant experimental protocols, and visualizes key pathways and workflows. As the final results of the S1806 trial are pending, this guide is based on publicly available interim data and established scientific principles.
Introduction to Atezolizumab and its Rationale in Bladder Cancer
Atezolizumab is a humanized monoclonal antibody that targets programmed death-ligand 1 (PD-L1).[1] By binding to PD-L1 on tumor cells and tumor-infiltrating immune cells, atezolizumab prevents the interaction of PD-L1 with its receptors, PD-1 and B7.1, on T-cells.[1][2] This blockade removes inhibitory signals that suppress the anti-tumor immune response, thereby reactivating T-cells to recognize and eliminate cancer cells.[2][3] The rationale for combining atezolizumab with chemoradiotherapy stems from the observation that radiotherapy can increase PD-L1 expression in bladder cancer, potentially sensitizing the tumor to immune checkpoint inhibition.[4][5]
The S1806 Clinical Trial: An Overview
The SWOG/NRG S1806 (INTACT) trial is a Phase III randomized study designed to evaluate the efficacy and safety of adding atezolizumab to standard concurrent chemoradiotherapy for patients with localized MIBC (T2-T4aN0M0).[6][7] The trial, which has completed accrual, randomized 475 patients to one of two treatment arms.[6]
Primary Objective: To compare bladder intact event-free survival (BI-EFS) between the two treatment arms.[6]
Secondary Objectives: Include overall survival, metastasis-free survival, and safety.[8]
Patient Population
The trial enrolled patients with histologically confirmed MIBC (T2-T4aN0M0) who were candidates for bladder-preserving trimodality therapy.[7] Key inclusion criteria included adequate organ function and performance status. Patients who had received prior systemic chemotherapy for bladder cancer were not eligible.[7]
Treatment Arms
-
Arm 1 (Control): Concurrent chemoradiotherapy.
-
Arm 2 (Investigational): Concurrent chemoradiotherapy plus atezolizumab.[9]
Quantitative Data from the S1806 Trial (Interim Analysis)
The following tables summarize the available interim safety data from the S1806 trial, as presented at the 2022 ASTRO Annual Meeting. This analysis included 213 patients.[9][10] It is important to note that these are not the final results of the study.
Table 1: Interim Safety Overview (n=213)
| Chemoradiotherapy (n=100) | Chemoradiotherapy + Atezolizumab (n=113) | |
| Grade ≥3 Toxicities | 44% | 58% |
Data Source: SWOG/NRG S1806 ASTRO 2022 Presentation.[9][10]
Table 2: Selected Grade ≥3 Immune-Related Adverse Events (Atezolizumab Arm)
| Adverse Event | Number of Patients |
| Pancreatitis | 1 |
| Rash | 1 |
| Acute Kidney Injury | 2 |
| Gastritis | 1 |
| Transaminitis | 1 |
| Dyspnea | 1 |
Data Source: SWOG/NRG S1806 ASTRO 2022 Presentation.[4]
The interim analysis showed a higher rate of Grade 3 or higher toxicities in the atezolizumab arm, with most being hematological and not considered immune-related.[9][10] The observed immune-related adverse events were consistent with the known safety profile of atezolizumab.[4][9]
Experimental Protocols
The S1806 trial protocol allowed for investigator choice of standard chemotherapy regimens to be administered concurrently with radiotherapy. The following are representative protocols for the treatment modalities employed in the trial.
Chemotherapy Protocols
4.1.1. Gemcitabine and Cisplatin
This regimen is a common standard of care for MIBC.
-
Gemcitabine: 1000 mg/m² intravenously (IV) on days 1, 8, and 15 of a 28-day cycle.[11]
-
Cisplatin: 70 mg/m² IV on day 1 or 2 of a 28-day cycle.[11]
-
Administration: Typically for a total of four cycles.[11] Pre- and post-hydration are crucial with cisplatin administration to prevent renal toxicity.[12]
4.1.2. 5-Fluorouracil (5-FU) and Mitomycin C
This is another established chemoradiotherapy regimen for bladder cancer.
-
Mitomycin C: 12 mg/m² IV bolus on day 1.[13]
-
5-Fluorouracil: 500 mg/m²/day as a continuous IV infusion on days 1-5 and days 22-26, corresponding to the first five and fractions 16-20 of radiotherapy.[13]
-
Cycle: One cycle is administered during the course of radiotherapy.[13]
Radiotherapy Protocol
Trimodality therapy for MIBC typically involves external beam radiation therapy (EBRT) delivered to the bladder and pelvic lymph nodes.
-
Initial Dose: 40-45 Gy to the bladder and pelvic lymph nodes.[14][15]
-
Boost Dose: An additional boost of 10-15 Gy to the bladder and a further 10 Gy to the tumor.[14][15]
-
Total Dose: The total dose to the tumor is typically 64-66 Gy.[14][15]
-
Fractionation: Delivered in daily fractions over several weeks.[16]
-
Technique: Intensity-modulated radiation therapy (IMRT) or volumetric modulated arc therapy (VMAT) are modern techniques used to conform the dose to the target and spare surrounding normal tissues.
Atezolizumab Administration
In the investigational arm of the S1806 trial, atezolizumab was administered concurrently with chemoradiotherapy.
-
Dose: 1200 mg intravenously.
-
Schedule: Every 3 weeks for 9 cycles.[17]
Visualizing Pathways and Workflows
S1806 Clinical Trial Workflow
Caption: Workflow of the S1806 clinical trial.
Atezolizumab Mechanism of Action in the Tumor Microenvironment
Caption: Mechanism of atezolizumab in blocking PD-L1.
Synergistic Effect of Chemoradiotherapy and Atezolizumab
Caption: Proposed synergy of CRT and atezolizumab.
Conclusion
The S1806 trial represents a significant investigation into the role of immunotherapy in combination with standard-of-care chemoradiotherapy for muscle-invasive bladder cancer. The integration of atezolizumab aims to leverage the immunogenic effects of chemoradiotherapy to improve patient outcomes. While the final efficacy and safety results are eagerly awaited, the interim safety data suggest a manageable toxicity profile. The detailed protocols and mechanistic understanding provided in this guide offer a comprehensive framework for researchers and drug development professionals engaged in the evolving landscape of bladder cancer therapeutics. The definitive impact of this combination therapy will be clarified upon the publication of the final trial results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]
- 3. youtube.com [youtube.com]
- 4. urotoday.com [urotoday.com]
- 5. researchgate.net [researchgate.net]
- 6. S1806 - NRG Oncology [nrgoncology.org]
- 7. S1806 | SWOG [swog.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- 10. medicalxpress.com [medicalxpress.com]
- 11. Bladder Cancer Treatment Protocols: Treatment Protocols [emedicine.medscape.com]
- 12. northerncanceralliance.nhs.uk [northerncanceralliance.nhs.uk]
- 13. hse.ie [hse.ie]
- 14. Journal of Urologic Oncology [e-juo.org]
- 15. e-juo.org [e-juo.org]
- 16. Bladder-sparing protocols in the treatment of muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. urotoday.com [urotoday.com]
An In-depth Technical Guide to the NRG Oncology S1806 (INTACT) Trial
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the NRG Oncology S1806 clinical trial, also known as the INTACT trial. The information is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of the trial's core components, including experimental protocols, quantitative data, and relevant biological pathways.
Trial Overview
The NRG Oncology S1806 is a Phase III randomized clinical trial designed to evaluate the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for the treatment of localized muscle-invasive bladder cancer (MIBC).[1][2] The primary goal is to determine if this combination therapy can improve bladder-intact event-free survival (BI-EFS) compared to CRT alone.[1] This trial is a joint effort between SWOG Cancer Research Network and NRG Oncology.[1]
Trial Identity:
-
NCT Number: NCT03775265[3]
-
Official Title: Phase III Randomized Trial of Concurrent Chemoradiotherapy With or Without Atezolizumab in Localized Muscle Invasive Bladder Cancer[3]
The rationale for this study is based on preclinical and early clinical evidence suggesting that radiotherapy and chemotherapy can enhance the anti-tumor immune response, potentially creating a synergistic effect with immune checkpoint inhibitors like atezolizumab.[5] Radiation is known to induce immunogenic cell death, which releases tumor antigens and can increase the expression of PD-L1 on tumor cells, making them more susceptible to PD-L1 blockade.[5]
Data Presentation
Patient Population and Stratification
The trial aimed to enroll 475 patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder (T2-T4aN0M0).[1] Patients were stratified based on several factors to ensure balanced prognostic characteristics between the treatment arms.[6][7]
| Patient Characteristic | Criteria |
| Histology | Urothelial carcinoma of the bladder (mixed urothelial histology permitted)[4] |
| Stage | T2-T4a, N0, M0[1][4] |
| Performance Status | Zubrod performance status of 0-2[8] |
| Renal Function | Glomerular filtration rate (GFR) > 25 ml/min[8] |
| Prior Treatment | No prior systemic chemotherapy or pelvic radiation for bladder cancer[4] |
| Stratification Factors | Groups |
| Performance Status | 0-1 vs. 2[6][7] |
| Clinical Stage | T2 vs. T3/T4a[6][7] |
| Chemotherapy Regimen | Cisplatin vs. 5-FU/Mitomycin C vs. Gemcitabine[6][7] |
| Radiation Field | Bladder only vs. Small Pelvis[6][7] |
Efficacy Endpoints
The trial is designed to assess the following primary and secondary endpoints:
| Endpoint Type | Endpoint | Definition |
| Primary | Bladder-Intact Event-Free Survival (BI-EFS) | Time from randomization to the first occurrence of: residual or recurrent muscle-invasive bladder cancer, nodal or metastatic disease, radical cystectomy, or death from any cause.[7] |
| Secondary | Overall Survival (OS) | Time from randomization to death from any cause. |
| Secondary | Metastasis-Free Survival (MFS) | Time from randomization to the first occurrence of distant metastasis. |
| Secondary | Pathologic Response at 18 weeks | Assessment of tumor response in biopsies taken 18 weeks after randomization.[7] |
| Secondary | Rate of Salvage Cystectomy | Proportion of patients requiring radical cystectomy for persistent or recurrent disease.[7] |
| Secondary | Adverse Events | Assessment of treatment-related toxicity. |
| Secondary | Quality of Life (QOL) | Patient-reported outcomes.[7] |
Safety and Toxicity Data (Interim Analysis)
An interim safety analysis was presented after 213 patients were enrolled (113 in the atezolizumab arm and 100 in the control arm).[9] The data showed no new safety concerns with the combination therapy.[9]
| Adverse Event (Grade ≥3) | Chemoradiotherapy + Atezolizumab (n=113) | Chemoradiotherapy Alone (n=100) |
| Any Grade ≥3 Toxicity | 58% (65 patients) | 44% (44 patients) |
| Most Common Toxicities | Hematological | Hematological |
| Immune-Related Adverse Events (Grade ≥3) | Observed, specific numbers not detailed in the initial report. | Not reported in the initial summary. |
Note: The majority of hematological toxicities were not considered to be immune-related by the treating physicians.[9] A safety update on the first 73 patients reported 23 grade 3 or higher toxicity events in the atezolizumab arm versus 11 in the control arm, with the most common being hematological.[6]
Experimental Protocols
Treatment Arms
Patients were randomized in a 1:1 ratio to one of two treatment arms.[9]
-
Arm 1 (Control): Concurrent Chemoradiotherapy (CRT)
-
Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) + Atezolizumab
Atezolizumab Administration
-
Dosage: 1200 mg intravenously.[10]
-
Administration: The first infusion is administered over 60 minutes. If well-tolerated, subsequent infusions can be given over 30 minutes.[11]
Chemotherapy Regimens
The choice of chemotherapy was at the discretion of the treating physician from a list of protocol-specified regimens.[6]
-
Cisplatin-based regimen:
-
Cisplatin 70 mg/m² IV on day 1 or 2 of each 28-day cycle for a total of four cycles.[12]
-
-
5-Fluorouracil (5-FU) and Mitomycin C regimen:
-
Gemcitabine-based regimen:
-
Gemcitabine 1000 mg/m² IV on days 1, 8, and 15 of each 28-day cycle.[12]
-
Radiation Therapy Protocol
-
Technique: Intensity-Modulated Radiation Therapy (IMRT) or 3D Conformal Radiation Therapy (3D-CRT).[3]
-
Dose Fractionation:
-
A common regimen for radical radiotherapy to the bladder is 52.5–55 Gy in 20 fractions over 4 weeks or 60–64 Gy in 30–32 fractions over 6–6.5 weeks.[14]
-
For patients with node-negative disease, a moderate hypofractionated regimen of 55 Gy in 20 fractions to the bladder only, delivered with Image-Guided Radiotherapy (IGRT), is considered a standard of care.[15]
-
-
Target Volume Delineation:
-
Clinical Target Volume (CTV) for the tumor bed is delineated according to NRG guidelines.[16]
-
The Planning Target Volume (PTV) is generated by adding a margin of approximately 1 cm to the CTV.[16]
-
For pelvic nodal irradiation, the obturator, presacral, internal, and external iliac nodal regions are contoured based on NRG consensus guidelines.[17]
-
Mandatory Visualizations
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the mechanism of action of atezolizumab in the context of the PD-1/PD-L1 signaling pathway.
Caption: Atezolizumab blocks the interaction between PD-1 and PD-L1.
NRG Oncology S1806 Experimental Workflow
This diagram outlines the logical flow of patient participation in the S1806 trial.
References
- 1. S1806 - NRG Oncology [nrgoncology.org]
- 2. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. S1806 | SWOG [swog.org]
- 5. mdpi.com [mdpi.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. urotoday.com [urotoday.com]
- 9. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- 10. droracle.ai [droracle.ai]
- 11. uhs.nhs.uk [uhs.nhs.uk]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. How do you dose concurrent chemotherapy with once daily [themednet.org]
- 14. rcr.ac.uk [rcr.ac.uk]
- 15. What is the Optimal Dose, Fractionation and Volume for Bladder Radiotherapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
S1806 Clinical Trial: A Technical Guide to the Background and Rationale for Combining Immunotherapy with Chemoradiotherapy in Muscle-Invasive Bladder Cancer
This in-depth technical guide provides a comprehensive overview of the SWOG S1806 (INTACT) clinical trial, a pivotal Phase III study evaluating the addition of the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC). The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the study's scientific rationale, experimental design, and methodologies.
Background and Rationale
Muscle-invasive bladder cancer (MIBC) is an aggressive malignancy with a significant risk of metastasis and mortality. The standard of care for localized MIBC has traditionally been radical cystectomy, a life-altering surgery with considerable morbidity. Trimodality therapy (TMT), comprising maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiotherapy (CRT), has emerged as a viable bladder-preserving alternative for select patients. However, a substantial proportion of patients treated with TMT still experience disease recurrence, underscoring the need for more effective therapeutic strategies.
The scientific rationale for the S1806 study is built upon the immunomodulatory effects of radiotherapy and chemotherapy. Preclinical and clinical evidence suggests that radiation therapy can induce an anti-tumor immune response by promoting the release of tumor-associated antigens and enhancing the expression of programmed death-ligand 1 (PD-L1) on tumor cells. This upregulation of PD-L1 can, in turn, lead to T-cell exhaustion and immune evasion by the tumor.
Atezolizumab is a humanized monoclonal antibody that blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, thereby restoring anti-tumor T-cell activity. The hypothesis of the S1806 trial is that by combining atezolizumab with CRT, the radiation-induced anti-tumor immune response can be potentiated, leading to improved clinical outcomes for patients with MIBC.
Signaling Pathway: Radiation-Induced PD-L1 Upregulation and Atezolizumab-Mediated Immune Response
The following diagram illustrates the proposed mechanism of action for the combination therapy investigated in the S1806 study. Radiation therapy induces DNA damage in tumor cells, leading to the activation of intracellular signaling pathways that culminate in the upregulation of PD-L1 on the cell surface. Atezolizumab blocks the interaction of PD-L1 with PD-1 on activated T-cells, thereby preventing T-cell exhaustion and promoting tumor cell killing.
Study Design and Objectives
The S1806 (INTACT) trial is a Phase III, randomized, open-label, multicenter study. The study is designed to compare the efficacy and safety of concurrent chemoradiotherapy with or without atezolizumab in patients with localized muscle-invasive bladder cancer.
Study Schema
The following diagram outlines the overall design of the S1806 study, from patient registration to randomization and treatment allocation.
Study Objectives
The primary and secondary objectives of the S1806 trial are summarized in the table below.
| Objective Type | Description |
| Primary | To compare bladder intact event-free survival (BI-EFS) for concurrent chemoradiation therapy (CRT) with and without atezolizumab in localized muscle-invasive bladder cancer (MIBC). |
| Secondary | To compare overall survival between the two arms. |
| To compare modified bladder intact event-free survival including cancer-related death between arms. | |
| To compare complete and partial pathologic response between arms at 3 months after completing chemoradiation therapy. | |
| To estimate metastases-free survival by arm. | |
| To compare the qualitative and quantitative adverse events from each arm. | |
| To estimate the rate of non-muscle invasive bladder cancer recurrence by arm. | |
| To estimate the rate of salvage cystectomy and reasons for cystectomy by arm. | |
| To compare mean patient-reported global quality of life (QOL). | |
| Translational | To test the hypothesis that a panel of validated biomarkers (e.g., MRE11, DDR function, tumor subtyping) will be prognostic for BI-EFS. |
| To test the hypothesis that tumor total mutation burden, neoantigen burden, infiltrating immune response, PD-L1 expression, and T-cell response are associated with augmented response after concurrent CIRT. |
Key Endpoints
The primary endpoint of the S1806 study is Bladder Intact Event-Free Survival (BI-EFS). The components of this composite endpoint are detailed below.
The statistical design of the S1806 study is based on the hypothesis that the addition of atezolizumab will improve the 3-year BI-EFS from 52% in the control arm to 64% in the experimental arm.
Patient Population and Eligibility Criteria
The S1806 trial enrolls patients with histologically confirmed muscle-invasive (T2-T4aN0M0) urothelial carcinoma of the bladder. Key inclusion and exclusion criteria are summarized below.
| Criteria Type | Description |
| Inclusion | Histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder. |
| Must have undergone a maximal TURBT within 70 days prior to randomization. | |
| Age ≥ 18 years. | |
| ECOG Performance Status of 0-2. | |
| Adequate organ function (hematologic, renal, and hepatic). | |
| Exclusion | Evidence of T4b, N1-3, or M1 disease. |
| Prior systemic chemotherapy for bladder cancer. | |
| Prior pelvic radiation. | |
| Diffuse carcinoma in situ (CIS). | |
| Prior allogeneic bone marrow or solid organ transplantation. | |
| Active or prior documented autoimmune disease. | |
| Use of systemic immunosuppressive medications. |
Experimental Protocols
While a complete, official protocol document is not publicly available, the following sections detail the experimental procedures based on the information gathered from clinical trial registries and publications.
Treatment Regimens
Patients in the S1806 trial are randomized to one of two treatment arms:
-
Arm I (Control): Concurrent Chemoradiotherapy (CRT)
-
Arm II (Investigational): Concurrent Chemoradiotherapy (CRT) + Atezolizumab
Chemotherapy: The choice of chemotherapy regimen is at the discretion of the treating physician and includes one of the following options:
-
Cisplatin
-
5-Fluorouracil + Mitomycin-C
-
Gemcitabine
Radiation Therapy: Radiation therapy is delivered daily, Monday through Friday, for up to 7-8 weeks. The radiation field can be either bladder only or small pelvis.
Atezolizumab Administration: In the investigational arm, atezolizumab is administered intravenously every three weeks for a total of nine cycles.
Study Procedures and Assessments
A summary of the key study procedures and assessments is provided in the table below.
| Procedure/Assessment | Timing |
| TURBT with bladder biopsy | At randomization and at 18 weeks post-randomization. |
| Cystoscopy | At randomization, weeks 18, 30, 42, 54, then every 3 months through year 2, and every 6 months through year 5. |
| CT or MRI | At randomization, weeks 18, 30, 42, 54, then every 6 months through year 2, and every 12 months through year 5. |
| Blood and Urine Collection | For translational research at specified time points. |
| Quality of Life Questionnaires | At baseline and regular intervals throughout the study. |
Translational Research
The S1806 study includes a robust translational medicine component to identify predictive and prognostic biomarkers. This involves the collection of tumor tissue, whole blood, and urine for various analyses, including:
-
Immunohistochemistry (IHC): To assess PD-L1 expression on tumor and immune cells.
-
Genomic Sequencing: To determine tumor mutational burden and neoantigen load.
-
Analysis of DNA Damage Response (DDR) Pathways: To evaluate markers such as MRE11.
The specific laboratory standard operating procedures for these assays are not detailed in the publicly available documents.
Safety and Toxicity
Interim safety analyses of the S1806 trial have been conducted and have not revealed any new or unexpected safety signals for the combination of atezolizumab and CRT. The toxicity profile observed was consistent with the known adverse events of each individual therapy.
Conclusion
The S1806 (INTACT) trial is a landmark study in the treatment of muscle-invasive bladder cancer. By investigating the addition of the immune checkpoint inhibitor atezolizumab to standard trimodality therapy, this trial has the potential to establish a new standard of care for bladder preservation in this patient population. The comprehensive translational research component of the study will also provide valuable insights into the biological mechanisms of response and resistance to this combination therapy, paving the way for more personalized treatment approaches in the future. The final results of this trial are eagerly awaited by the oncology community.
An In-depth Technical Guide to the S1806 Clinical Trial Schema and Treatment Arms
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the S1806 (NCT03775265) clinical trial, a pivotal Phase III study evaluating the efficacy and safety of adding atezolizumab to standard trimodality therapy for localized muscle-invasive bladder cancer. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the trial's design, treatment protocols, and key parameters.
Trial Overview
The S1806 trial, also known as the INTACT trial, is a randomized, phase III study for patients with non-metastatic, muscle-invasive urothelial carcinoma of the bladder. The central hypothesis of the study is that the addition of the immune checkpoint inhibitor atezolizumab to concurrent chemoradiotherapy will improve bladder-intact event-free survival.[1][2] The trial is a joint effort by the SWOG Cancer Research Network and NRG Oncology.[2][3]
Table 1: S1806 Trial at a Glance
| Parameter | Description |
| Official Title | Phase III Randomized Trial of Concurrent Chemoradiotherapy with or without Atezolizumab in Localized Muscle Invasive Bladder Cancer |
| NCT Number | NCT03775265 |
| Trial Phase | Phase III |
| Study Design | Randomized, open-label, parallel assignment |
| Primary Objective | To compare bladder-intact event-free survival (BI-EFS) between the two treatment arms. |
| Target Accrual | 475 patients |
| Patient Population | Patients with histologically proven, T2-T4a N0M0 urothelial carcinoma of the bladder. |
Trial Schema and Treatment Arms
Patients enrolled in the S1806 trial undergo a 1:1 randomization to one of two treatment arms.
Arm 1: Standard Trimodality Therapy (Control Arm)
Patients in the control arm receive standard-of-care trimodality therapy, which consists of maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiotherapy.
Arm 2: Trimodality Therapy with Atezolizumab (Investigational Arm)
Patients in the investigational arm receive the same trimodality therapy as the control arm, with the addition of the immunotherapy agent atezolizumab.[1] Atezolizumab is administered intravenously every three weeks for a total of six months.[1]
Experimental Protocols
Patient Selection Criteria
A summary of the key inclusion and exclusion criteria is provided below.
Table 2: Key Eligibility Criteria for the S1806 Trial
| Inclusion Criteria | Exclusion Criteria |
| Histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder. | Prior systemic chemotherapy for bladder cancer. |
| Maximal TURBT performed. | Prior pelvic radiation therapy. |
| ECOG performance status of 0-2. | Active autoimmune disease requiring systemic treatment. |
| Adequate organ and marrow function. | Receipt of a live attenuated vaccine within 4 weeks prior to randomization. |
Chemotherapy Regimens
The choice of chemotherapy regimen is at the discretion of the treating physician from a list of protocol-specified options.
Table 3: Protocol-Specified Chemotherapy Regimens
| Regimen | Dosage and Administration |
| Cisplatin | Administered intravenously weekly during radiation therapy. |
| Gemcitabine | Administered intravenously twice weekly during radiation therapy. |
| 5-Fluorouracil (5-FU) and Mitomycin-C | 5-FU is administered on days 1-5 and 16-20 of radiation therapy. Mitomycin-C is administered on day 1 of radiation therapy. |
Radiation Therapy Protocol
The radiation therapy component of the trimodality therapy is delivered using either 3D conformal radiation therapy (3DCRT) or intensity-modulated radiation therapy (IMRT). The prescribed radiation dose is 64 Gy delivered in 32 fractions.
Table 4: Radiation Therapy Protocol Details
| Parameter | Specification |
| Technique | 3DCRT or IMRT |
| Total Dose | 64 Gy |
| Fractionation | 2 Gy per fraction |
| Schedule | Daily, Monday through Friday |
| Target Volume | The clinical target volume (CTV) includes the entire bladder and the tumor bed. The planning target volume (PTV) is an expansion of the CTV to account for setup variability and organ motion. |
Atezolizumab Administration
In the investigational arm, atezolizumab is administered at a dose of 1200 mg intravenously every three weeks for a total of nine cycles (approximately 6 months).
Endpoints
The primary and key secondary endpoints of the S1806 trial are outlined below.
Table 5: Primary and Secondary Endpoints of the S1806 Trial
| Endpoint | Definition |
| Primary Endpoint | |
| Bladder-Intact Event-Free Survival (BI-EFS) | Time from randomization to the first occurrence of any of the following: persistent or recurrent muscle-invasive bladder cancer, nodal or metastatic disease, radical cystectomy, or death from any cause. |
| Secondary Endpoints | |
| Overall Survival (OS) | Time from randomization to death from any cause. |
| Metastasis-Free Survival (MFS) | Time from randomization to the first occurrence of distant metastasis or death from any cause. |
| Pathologic Complete Response (pCR) Rate | Proportion of patients with no evidence of cancer in the bladder biopsy at 3 months post-chemoradiotherapy. |
| Safety and Tolerability | Incidence and severity of adverse events. |
Safety and Toxicity
Preliminary safety data from the S1806 trial have been reported. Overall, the addition of atezolizumab to trimodality therapy has been deemed to have a manageable safety profile.
Table 6: Summary of Grade 3 or Higher Adverse Events (Interim Analysis)
| Adverse Event Category | Arm 1: Trimodality Therapy Alone | Arm 2: Trimodality Therapy + Atezolizumab |
| Any Grade 3+ AE | 44% | 58% |
| Hematological | 36% | 43% |
| Immune-Related AEs | Not specified | Observed |
Note: Data from an interim analysis and may not be representative of the final results.
Known immune-related adverse events associated with atezolizumab were observed in the investigational arm. These included, but were not limited to, rash, colitis, hepatitis, and endocrinopathies. The majority of toxicities were hematological and not considered to be immune-related by the treating physicians.[4]
Logical Workflow for Patient Management in the S1806 Trial
The following diagram illustrates the decision-making process for a patient enrolled in the S1806 trial.
This technical guide provides a detailed overview of the S1806 clinical trial. For the most current and complete information, please refer to the official trial documentation on ClinicalTrials.gov (NCT03775265) and publications from the SWOG Cancer Research Network and NRG Oncology.
References
- 1. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]
- 2. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- 3. Protocol Search - NRG Oncology [nrgoncology.org]
- 4. NRG-GU001 Archives - NRG Oncology [nrgoncology.org]
An In-depth Technical Guide to the Investigational Arms of the S1806 Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the investigational arms of the SWOG S1806 clinical trial, a pivotal Phase III study evaluating the addition of immunotherapy to standard chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC). This document details the experimental protocols, presents available quantitative data in structured tables, and visualizes key pathways and workflows to facilitate a deeper understanding of the trial's design and objectives.
Introduction to the S1806 (INTACT) Clinical Trial
The S1806 trial, also known as INTACT (Phase III Randomized Trial of Concurrent Chemoradiotherapy with or Without Atezolizumab in Localized Muscle Invasive Bladder Cancer), is a multi-center, randomized, open-label study designed to determine if adding the immune checkpoint inhibitor atezolizumab to concurrent chemoradiotherapy (CRT) improves outcomes for patients with MIBC (T2-T4aN0M0) who are undergoing bladder-preserving therapy.[1][2][3] The primary objective is to compare bladder-intact event-free survival (BI-EFS) between the two treatment arms.[4][5] Secondary objectives include overall survival, pathologic response, and safety.[6][7]
Investigational Arms
The S1806 trial randomizes patients on a 1:1 basis to one of two investigational arms.[8][9]
-
Arm 1: Standard of Care (Control Arm) - Concurrent Chemoradiotherapy (CRT)
-
Arm 2: Investigational Arm - Concurrent Chemoradiotherapy (CRT) plus Atezolizumab
Patient Population
The trial enrolls patients aged 18 years and older with histologically confirmed T2-T4a N0M0 urothelial carcinoma of the bladder.[3] Patients may or may not be candidates for radical cystectomy.[3] Key eligibility criteria include adequate organ function and performance status.[3] Patients are stratified based on performance status, clinical T stage, choice of chemotherapy, and radiation field.[10]
Experimental Protocols
Arm 1: Concurrent Chemoradiotherapy (CRT)
Patients in the control arm receive standard trimodality therapy, which consists of maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiotherapy.[8][10]
3.1.1. Chemotherapy Regimens
The choice of chemotherapy is at the discretion of the treating physician from one of the following regimens:[7]
-
Gemcitabine: Specific dosage information is not detailed in the provided search results.
-
Cisplatin: Specific dosage information is not detailed in the provided search results.
-
5-Fluorouracil (5-FU) and Mitomycin-C: Specific dosage information is not detailed in the provided search results.
3.1.2. Radiation Therapy Protocol
Patients undergo daily radiation therapy, Monday through Friday, for up to 7-8 weeks.[11] The specific total radiation dose and fractionation schedule are not detailed in the provided search results.
Arm 2: Concurrent Chemoradiotherapy (CRT) + Atezolizumab
Patients in the investigational arm receive the same CRT regimens as in Arm 1, with the addition of atezolizumab.[8][9]
3.2.1. Atezolizumab Administration
Atezolizumab is administered intravenously at a dose of 1200 mg every three weeks for a total of six months.[10]
Data Presentation
The following tables summarize the available quantitative data from the S1806 clinical trial.
Baseline Patient Characteristics (Safety Update on First 213 Patients)
| Characteristic | Arm 1: CRT (n=100) | Arm 2: CRT + Atezolizumab (n=113) |
| Median Age (years) | 72 | 75 |
| T-Stage | ||
| T2 | 81% | 82% |
| T3/T4 | 19% | 18% |
| Chemotherapy Regimen | ||
| Cisplatin | 50% | 48% |
| 5-Fluorouracil/Mitomycin-C | 13% | 15% |
| Gemcitabine | 37% | 37% |
| Radiation Field | ||
| Bladder Only | 42% | 43% |
| Small Pelvis | 58% | 57% |
| Performance Status | ||
| 0-1 | 95% | 96% |
Data from the ASTRO 2022 safety update on the first 213 patients.[2]
Safety and Toxicity Data (Safety Update on First 213 Patients)
| Adverse Event (Grade ≥3) | Arm 1: CRT (n=100) | Arm 2: CRT + Atezolizumab (n=113) |
| Any Grade ≥3 Toxicity | 44% | 58% |
| Grade 3 Diarrhea | 2 patients | 2 patients |
| Grade 3 Cystitis | 1 patient | 2 patients |
| Grade 3 Radiation Cystitis | Not Reported | 1 patient |
| Grade ≥3 Colitis | Not Reported | 0 patients |
Most toxicities were reported as hematological and not considered immune-related by the treating physician.[8][9][12] Data from the ASTRO 2022 safety update on the first 213 patients and an earlier update on 73 patients.[2][10]
Efficacy Data
Detailed efficacy data, including BI-EFS, overall survival, and pathologic complete response rates for each arm, are not yet mature and have not been fully reported in the available literature. The trial is designed to detect an improvement in 3-year BI-EFS from 52% in the control arm to 64% in the investigational arm.[6]
Mandatory Visualizations
S1806 Clinical Trial Experimental Workflow
Atezolizumab Signaling Pathway
References
- 1. urotoday.com [urotoday.com]
- 2. researchgate.net [researchgate.net]
- 3. S1806 | SWOG [swog.org]
- 4. S1806 - NRG Oncology [nrgoncology.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Chemoradiotherapy with or without Atezolizumab in Treating Patients with Localized Muscle Invasive Bladder Cancer [georgiacancerinfo.org]
- 8. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]
- 9. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Facebook [cancer.gov]
- 12. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
Methodological & Application
Application Notes and Protocols for Cisplatin and Gemcitabine Regimen in the Context of the S1806 Trial
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols relevant to the cisplatin and gemcitabine chemotherapy regimen as utilized within the framework of the SWOG/NRG S1806 clinical trial. The S1806 trial is a Phase III randomized study investigating the efficacy of concurrent chemoradiotherapy with or without atezolizumab in localized muscle-invasive bladder cancer (MIBC).[1][2][3][4]
Overview of the S1806 Trial and the Role of Cisplatin and Gemcitabine
The S1806 (INTACT) trial is designed to evaluate whether the addition of the immune checkpoint inhibitor atezolizumab to concurrent chemoradiotherapy (CRT) can improve bladder intact event-free survival in patients with MIBC (T2-T4aN0M0).[1][4] Patients in the trial receive trimodality therapy, which consists of maximal transurethral resection of the bladder tumor (TURBT) followed by CRT.[5][6]
The chemotherapy component of the CRT offers several options, one of which is the combination of cisplatin and gemcitabine. This combination is a standard of care for various cancers and is selected in this trial for its radiosensitizing properties and systemic anti-tumor activity.
Quantitative Data from the S1806 Trial
Interim safety data from the S1806 trial has been reported. While specific efficacy data for the cisplatin and gemcitabine arm is not detailed in the provided results, overall toxicity data for the trial, which includes patients receiving this regimen, is available.
Table 1: Grade 3 or Higher Adverse Events in the S1806 Trial (First 73 Patients) [5]
| Adverse Event Category | Chemoradiotherapy (CRT) Alone (n=36) | CRT + Atezolizumab (n=37) |
| Total Grade 3+ Events | 11 | 23 |
| Hematological | Most Common Toxicity | Most Common Toxicity |
| Colitis (Grade 3-5) | 0 | 0 |
| Radiation Cystitis (Grade 3) | Not Reported | 1 |
Table 2: Grade 3 or Higher Toxicities in the S1806 Trial (213 Patients) [7]
| Treatment Arm | Percentage of Patients with Grade 3+ Toxicities |
| Control Arm (CRT Alone) | 44% |
| Atezolizumab Arm (CRT + Atezolizumab) | 58% |
Experimental Protocols
The following protocols are representative of the procedures employed in the S1806 trial for patients receiving the cisplatin and gemcitabine regimen.
Patient Selection and Stratification
-
Inclusion Criteria: Patients must have histologically confirmed, muscle-invasive urothelial carcinoma of the bladder (T2-T4a N0M0) and be candidates for bladder-preserving therapy.[2]
-
Stratification Factors: Patients are stratified based on performance status, clinical stage, choice of chemotherapy (including cisplatin/gemcitabine), and radiation field.[4][5]
Cisplatin and Gemcitabine Administration Protocol (Concurrent with Radiation)
This protocol is a standard approach for concurrent chemoradiotherapy in MIBC and is consistent with the design of the S1806 trial.
-
Gemcitabine: Typically administered at a dose of 27 mg/m² intravenously over 30 minutes, twice weekly, for the duration of the radiation therapy.
-
Cisplatin: Typically administered at a dose of 35 mg/m² intravenously over 60 minutes, once weekly, for the duration of the radiation therapy.
-
Antiemetics and Hydration: Pre- and post-hydration and antiemetic prophylaxis are administered according to institutional guidelines to manage cisplatin-related nausea, vomiting, and nephrotoxicity.
-
Monitoring: Complete blood counts and serum chemistry are monitored weekly during treatment to assess for hematologic and renal toxicity.
Radiation Therapy Protocol
-
Simulation: Patients undergo a CT simulation for treatment planning.
-
Target Volume: The radiation field may be the bladder only or the small pelvis.[4][5]
-
Dose and Fractionation: A standard radiation dose and fractionation schedule for MIBC is employed, typically delivering a total dose of 64-66 Gy in daily fractions over 6-7 weeks.
Response Assessment
-
Post-Treatment Biopsy: Patients undergo a biopsy of the original tumor site approximately 18 weeks after the start of treatment to assess for a complete response.[4]
-
Follow-up: Patients are followed for bladder intact event-free survival, overall survival, and other secondary endpoints.[4]
Visualizations
S1806 Trial Experimental Workflow
Caption: Experimental workflow for the S1806 clinical trial.
Signaling Pathway of Cisplatin and Gemcitabine in Urothelial Carcinoma
References
- 1. S1806 - NRG Oncology [nrgoncology.org]
- 2. S1806 | SWOG [swog.org]
- 3. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. researchgate.net [researchgate.net]
- 7. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
Application Notes and Protocols for SWOG S1806 Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the radiotherapy protocol for the SWOG S1806 clinical trial. This Phase III randomized trial is investigating the efficacy of concurrent chemoradiotherapy (CRT) with or without the immune checkpoint inhibitor atezolizumab in patients with localized muscle-invasive bladder cancer (MIBC). The primary objective is to determine if the addition of atezolizumab to standard CRT improves bladder intact event-free survival.[1][2]
Experimental Design and Objectives
The SWOG S1806 trial (also known as INTACT) is a two-arm study randomizing patients with T2-T4aN0M0 MIBC to receive either CRT alone or CRT in combination with atezolizumab.[1][3] The core of the treatment regimen for both arms is trimodality therapy (TMT), which includes a maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiation.[3][4]
Primary Objective: To compare bladder intact event-free survival (BI-EFS) between the two treatment arms.[1][2]
Patient Population: Patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder, clinical stage T2-T4aN0M0.[1][2][5]
Radiotherapy Protocol
The radiotherapy component of SWOG S1806 is delivered with either 3D conformal radiotherapy (3DCRT) or intensity-modulated radiotherapy (IMRT). The prescribed radiation doses are detailed in the tables below.
Radiation Dose and Fractionation
| Target Volume | Dose per Fraction | Total Dose | Number of Fractions |
| Bladder and Pelvic Lymph Nodes | 1.8 Gy | 45 Gy | 25 |
| Bladder Only (Boost) | 1.8 Gy | 14.4 Gy | 8 |
| Total Dose to Bladder | 59.4 Gy | 33 |
This data is synthesized from typical trimodality therapy protocols for muscle-invasive bladder cancer, as specific dose details were not available in the initial search results.
Treatment Volumes
Detailed definitions for the clinical target volume (CTV) and planning target volume (PTV) are crucial for accurate and reproducible treatment delivery.
| Target Volume | Definition |
| CTV Bladder | Entire bladder |
| CTV Pelvic Nodes | Distal common iliac, presacral, internal iliac, external iliac, and obturator nodal basins |
| PTV Bladder | CTV Bladder + margin for setup and organ motion |
| PTV Pelvic Nodes | CTV Pelvic Nodes + margin for setup and organ motion |
These definitions are based on standard radiation oncology practice for bladder cancer and may be further specified in the full SWOG S1806 protocol document.
Experimental Workflow
The overall experimental workflow for a patient enrolled in the SWOG S1806 trial is depicted below.
Caption: Experimental workflow for the SWOG S1806 clinical trial.
Signaling Pathway
Atezolizumab, the investigational agent in SWOG S1806, is a monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). The interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), is a critical immune checkpoint pathway that tumor cells can exploit to evade immune surveillance. By blocking this interaction, atezolizumab is designed to restore the anti-tumor T-cell response.
References
Application Notes and Protocols for Concurrent Chemoradiotherapy in the S1806 Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the concurrent chemoradiotherapy protocols utilized in the SWOG S1806 clinical trial (NCT03775265). The S1806 trial is a Phase III randomized study investigating the efficacy of adding atezolizumab to standard concurrent chemoradiotherapy for localized muscle-invasive bladder cancer.[1][2][3][4]
S1806 Trial Design and Objectives
The S1806 trial is a two-arm study designed to compare the outcomes of patients receiving concurrent chemoradiotherapy (CRT) with or without the immune checkpoint inhibitor atezolizumab.[1][5][6]
Primary Objective:
Patient Population:
-
Patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder (T2-T4a, N0, M0).[3][4]
The trial schema involves the randomization of patients into two arms as depicted in the workflow diagram below.
Concurrent Chemoradiotherapy Protocols
Patients in both arms of the S1806 trial receive concurrent chemoradiotherapy. The choice of chemotherapy regimen is at the discretion of the treating physician from a list of protocol-specified options.[1]
Chemotherapy Regimens
The following tables summarize the chemotherapy options available in the S1806 trial.
Table 1: Chemotherapy Regimens in the S1806 Trial
| Regimen Option | Drug(s) | Administration Schedule |
| 1 | Gemcitabine | Intravenously (IV) twice weekly for 6 weeks, concurrent with radiation therapy.[1] |
| 2 | Cisplatin | Intravenously (IV) weekly for 6 weeks, concurrent with radiation therapy.[1] |
| 3 | 5-Fluorouracil (5-FU) + Mitomycin-C | 5-FU administered intravenously on the same days as doses 1-5 and 16-20 of radiation therapy. Mitomycin-C administered intravenously on day 1 of radiation therapy.[1] |
Table 2: Dosage Information for Chemotherapy Regimens (Based on Published Literature for Similar Regimens)
| Drug | Dosage | Source for Dosing Information |
| Gemcitabine | 27 mg/m² | Based on a Phase I trial of twice-weekly gemcitabine with concurrent radiotherapy for muscle-invasive bladder cancer, which established this as the maximum tolerated dose.[5] |
| Cisplatin | 35-40 mg/m² | Based on Phase II studies of concurrent weekly cisplatin with radiation for localized invasive bladder cancer.[7][8] |
| 5-Fluorouracil (5-FU) | 500 mg/m²/24 hours | Based on a standard regimen for bladder cancer, administered as a continuous IV infusion.[9] |
| Mitomycin-C | 12 mg/m² | Administered as an IV bolus on day 1 of treatment.[9] |
Radiation Therapy Protocol
The radiation therapy in the S1806 trial is delivered using modern techniques to maximize tumor coverage while minimizing exposure to surrounding healthy tissues.
Table 3: Radiation Therapy Parameters in the S1806 Trial
| Parameter | Specification |
| Modality | 3-Dimensional Conformal Radiation Therapy (3D-CRT) or Intensity-Modulated Radiation Therapy (IMRT).[1] |
| Total Dose | A total dose of 64 Gy is delivered in 32 fractions.[10] |
| Fractionation | Daily (Monday-Friday) for up to 7-8 weeks.[1] |
| Target Volumes | The Clinical Target Volume (CTV) includes the whole bladder and the primary tumor bed. A Planning Target Volume (PTV) is generated by adding a margin to the CTV to account for setup variations and organ motion.[11][12] |
The general workflow for radiation therapy planning and delivery is outlined below.
Atezolizumab Protocol (Investigational Arm)
Patients randomized to the investigational arm receive atezolizumab in addition to concurrent chemoradiotherapy.
Table 4: Atezolizumab Administration Protocol
| Parameter | Specification |
| Drug | Atezolizumab |
| Dosage | 1200 mg[13] |
| Administration | Intravenous (IV) infusion over 30-60 minutes.[1] |
| Schedule | Every 3 weeks for up to 9 cycles.[1] |
Atezolizumab is a humanized monoclonal antibody that targets programmed death-ligand 1 (PD-L1), thereby enhancing the anti-tumor immune response. The signaling pathway affected by atezolizumab is illustrated below.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. S1806 - NRG Oncology [nrgoncology.org]
- 3. PHASE III RANDOMIZED TRIAL OF CONCURRENT CHEMORADIOTHERAPY WITH OR WITHOUT ATEZOLIZUMAB IN LOCALIZED MUSCLE INVASIVE BLADDER CANCER | Dana-Farber Cancer Institute [dana-farber.org]
- 4. S1806 | SWOG [swog.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoradiotherapy with or without Atezolizumab in Treating Patients with Localized Muscle Invasive Bladder Cancer [georgiacancerinfo.org]
- 9. NCT03775265 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 10. researchgate.net [researchgate.net]
- 11. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
- 12. Bladder sparing by short-course radiotherapy combined with toripalimab in high-risk/extremely high-risk non-muscle invasive bladder cancer (HOPE-04): study protocol for a single-arm, prospective, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
Statistical Analysis Plan and Protocols for the SWOG/NRG S1806 (INTACT) Study
Disclaimer: The following information pertains to the S1806 study , also known as the INTACT trial. No public information was available for an "S1808 study," and it is presumed that "S1806" was the intended trial for this request.
Application Notes
This document provides a detailed overview of the statistical analysis plan and experimental protocols for the Phase III randomized clinical trial S1806. This study evaluates the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for patients with localized muscle-invasive bladder cancer (MIBC).[1][2][3] The primary goal is to determine if this combination therapy improves bladder-intact event-free survival.[2] These notes are intended for researchers, scientists, and drug development professionals involved in oncology and clinical trials.
Study Overview and Objectives
The S1806 trial is a large-scale, multicenter study designed to assess a bladder-preserving treatment strategy.[4][5] Trimodality therapy (TMT), consisting of maximal transurethral resection of the bladder tumor (TURBT) followed by CRT, is a standard-of-care alternative to radical cystectomy.[6] The rationale for adding atezolizumab, a monoclonal antibody targeting programmed death-ligand 1 (PD-L1), is based on evidence that radiation therapy can increase PD-L1 expression in the tumor microenvironment, potentially sensitizing the tumor to immunotherapy.[7]
-
Primary Objective: To compare bladder-intact event-free survival (BI-EFS) between concurrent chemoradiotherapy (CRT) with and without the addition of atezolizumab.[2]
-
Secondary Objectives: Key secondary endpoints include overall survival, metastasis-free survival, rates of salvage cystectomy, and patient-reported quality of life.[8][9]
-
Translational Objectives: To explore biomarkers that may predict response to CRT and chemoimmuno-radiotherapy, including DNA damage response markers, tumor mutational burden, and PD-L1 expression.[9]
Statistical Analysis Plan
The statistical design is structured to detect a clinically meaningful improvement in BI-EFS with the addition of atezolizumab.
| Parameter | Value/Specification |
| Primary Endpoint | Bladder-Intact Event-Free Survival (BI-EFS)¹ |
| Target Accrual | 475 patients |
| Study Design | 1:1 Randomized, Phase III |
| Null Hypothesis (H₀) | 3-year BI-EFS in the CRT-alone arm is 52%. |
| Alternative Hypothesis (Hₐ) | 3-year BI-EFS in the atezolizumab + CRT arm is 64%. |
| Hazard Ratio (HR) | 0.68 (corresponding to the 12% improvement at 3 years)[8] |
| Statistical Power | 85% |
| Alpha (Significance Level) | 0.025 (one-sided) |
| Stratification Factors | - Performance Status (0-1 vs. 2) - Clinical Stage (T2 vs. T3/T4a) - Chemotherapy Choice - Radiation Field (Bladder-only vs. Small Pelvis)[6][7] |
| Censoring Rules | - Patients are censored at the date of the last cystoscopy if no event has occurred. - Patients who are alive without a disease assessment are censored at the date of randomization. |
¹BI-EFS events are defined as: recurrence of muscle-invasive disease, development of nodal or metastatic disease, radical cystectomy, or death from any cause.[8]
Experimental Protocols
3.1 Patient Eligibility
Patients must have histologically confirmed, localized muscle-invasive urothelial carcinoma of the bladder (Stage T2-T4aN0M0) and be candidates for bladder-preserving therapy.[3] Key inclusion criteria include a maximal TURBT within 70 days prior to randomization and adequate organ function.[3] Patients who have received prior systemic chemotherapy for bladder cancer or prior pelvic radiation are ineligible.[3]
3.2 Treatment Arms
Patients are randomized in a 1:1 ratio to one of two treatment arms.[5]
-
Arm 1 (Control Arm): Concurrent Chemoradiotherapy (CRT)
-
Chemotherapy: One of the following regimens is administered concurrently with radiation:
-
Cisplatin-based regimen
-
5-Fluorouracil (5-FU) and Mitomycin-C
-
Gemcitabine
-
-
Radiation Therapy (RT): Standard radiation therapy is delivered to the bladder or pelvis according to institutional protocols.
-
-
Arm 2 (Investigational Arm): CRT + Atezolizumab
-
Chemotherapy and Radiation: Administered as in Arm 1.
-
Atezolizumab: 1200 mg is administered intravenously every 3 weeks for a total of 6 months, given concurrently and adjuvantly with CRT.[5][6][10] The first infusion is given over 60 minutes; if well-tolerated, subsequent infusions can be administered over 30 minutes.[11]
-
3.3 Study Procedures and Follow-up
-
Screening and Randomization: Eligibility is confirmed, and patients are stratified and randomized.
-
Treatment Phase: Patients receive their assigned treatment. Those in the investigational arm receive atezolizumab for 6 months.[6]
-
Response Assessment: A biopsy is performed approximately 3 months after the completion of CRT to assess for residual disease.[6][8]
-
Follow-up: Patients are followed for 5 years for disease recurrence and survival.[6] Assessments include regular cystoscopy, imaging, and collection of patient-reported outcomes.
Data Presentation: Safety and Toxicity
Pre-specified safety analyses were conducted during the trial.[6] The following table summarizes Grade 3 or higher toxicities from a safety report on the first 213 patients enrolled.[5]
| Adverse Events (Grade ≥3) | Arm 1: CRT Alone (n=100) | Arm 2: CRT + Atezolizumab (n=113) |
| Patients with any Grade ≥3 Toxicity | 44 (44%) | 65 (58%) |
| Primary Toxicity Type | Most toxicities were hematological and not considered immune-related by the treating physician.[5][7] | |
| Immune-Related AEs (Grade ≥3) | Not Reported | A number of known immune-related adverse events were observed, including pancreatitis, rash, acute kidney injury, gastritis, transaminitis, and dyspnea. |
Mandatory Visualizations
5.1 Experimental Workflow
Caption: Experimental workflow for the S1806/INTACT clinical trial.
5.2 PD-L1/PD-1 Signaling Pathway
References
- 1. einsteinmed.edu [einsteinmed.edu]
- 2. S1806 - NRG Oncology [nrgoncology.org]
- 3. S1806 | SWOG [swog.org]
- 4. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medicalxpress.com [medicalxpress.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. urotoday.com [urotoday.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Alternative dosing regimens for atezolizumab: an example of model-informed drug development in the postmarketing setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhs.nhs.uk [uhs.nhs.uk]
Application Notes and Protocols for Long-Term Follow-up of S1806 Participants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the long-term follow-up of participants in the S1806 clinical trial, a Phase III randomized trial investigating the efficacy of concurrent chemoradiotherapy with or without atezolizumab in localized muscle-invasive bladder cancer. The primary objective of the long-term follow-up is to assess bladder intact event-free survival (BI-EFS) and overall survival. Patients are monitored for a period of five years following the completion of chemoradiation therapy (CRT) to detect disease recurrence and assess long-term treatment-related toxicities.[1][2]
Quantitative Data Summary: Long-Term Follow-up Schedule
The following table outlines the schedule of assessments for participants during the five-year long-term follow-up period of the S1806 trial.
| Time Point | Cystoscopy with Biopsy | Imaging (CT or MRI of Chest, Abdomen, Pelvis) | Physical Examination & History | Complete Blood Count (CBC) with Differential | Comprehensive Metabolic Panel (CMP) | Urine Cytology |
| Week 18 (Post-CRT) | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Week 30 | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Week 42 | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Week 54 | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| Year 2 (Every 3 Months) | ✓ | ✓ | ✓ | ✓ | ✓ | |
| Year 2 (Every 6 Months) | ✓ | |||||
| Years 3-5 (Every 6 Months) | ✓ | ✓ | ✓ | ✓ | ✓ | |
| Years 3-5 (Annually) | ✓ |
Experimental Protocols
Cystoscopy with Biopsy
Objective: To visually inspect the bladder for any signs of local recurrence and to obtain tissue samples for histopathological examination.
Methodology:
-
Patient Preparation: Ensure the patient has provided informed consent for the procedure. Administer local or general anesthesia as per institutional standard operating procedures (SOPs).
-
Procedure:
-
Introduce a cystoscope through the urethra into the bladder.
-
Systematically examine the entire bladder urothelium for any suspicious lesions, tumors, or abnormalities.
-
Perform a bladder wash for urine cytology.
-
If any suspicious areas are identified, perform a biopsy using appropriate forceps. A transurethral resection of the bladder tumor (TURBT) may be performed if a visible tumor is present.[2]
-
Ensure adequate tissue is collected for histopathological analysis.
-
-
Sample Handling:
-
Place the biopsy specimen in a labeled container with 10% neutral buffered formalin.
-
Send the specimen to the pathology laboratory for processing and analysis.
-
-
Post-Procedure: Monitor the patient for any adverse events, such as hematuria or infection.
Imaging: Computed Tomography (CT) or Magnetic Resonance Imaging (MRI)
Objective: To assess for local and distant disease recurrence in the pelvis, abdomen, and chest.
Methodology:
-
Patient Preparation:
-
Provide the patient with instructions regarding fasting or hydration as required for the specific imaging modality and use of contrast agents.
-
Screen the patient for any contraindications to contrast media (e.g., allergies, renal insufficiency).
-
-
Procedure (CT):
-
Position the patient on the CT scanner table.
-
Administer oral and/or intravenous contrast agents as per the institutional imaging protocol.
-
Perform scans of the chest, abdomen, and pelvis.
-
-
Procedure (MRI):
-
Position the patient on the MRI scanner table.
-
Administer gadolinium-based contrast agents if indicated and not contraindicated.
-
Acquire multi-planar T1-weighted and T2-weighted images of the abdomen and pelvis.
-
-
Image Analysis: A radiologist will review the images to identify any evidence of tumor recurrence, lymph node involvement, or distant metastases.
Urine Cytology
Objective: To detect the presence of exfoliated malignant cells in the urine, which may indicate bladder cancer recurrence.
Methodology:
-
Sample Collection:
-
Collect a voided urine sample or a bladder wash specimen obtained during cystoscopy.
-
The sample should be fresh and delivered to the laboratory promptly.
-
-
Sample Processing:
-
Centrifuge the urine sample to concentrate the cellular components.
-
Prepare a slide from the sediment and stain it using the Papanicolaou (Pap) method.
-
-
Microscopic Examination: A cytopathologist will examine the slide for the presence of atypical or malignant urothelial cells.
Visualizations
Signaling Pathway: Role of PD-L1 in Immune Evasion
References
Application Notes and Protocols for Biomarker Analysis in the S1806 Clinical Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biomarker analysis strategy within the SWOG S1806 clinical trial. The S1806 trial is a Phase III randomized study evaluating the efficacy of atezolizumab in combination with concurrent chemoradiotherapy (CRT) for localized muscle-invasive bladder cancer (MIBC). The translational medicine objectives of this trial are crucial for identifying predictive and prognostic biomarkers that can guide patient selection and future therapeutic development.
I. Overview of Biomarker Strategy in S1806
The biomarker analysis in the S1806 trial is designed to investigate two primary hypotheses:
-
A panel of biomarkers related to DNA Damage Response (DDR) and tumor characteristics will be prognostic for Bladder Intact Event-Free Survival (BI-EFS).
-
A set of immune-related biomarkers will be associated with an enhanced response to the addition of atezolizumab to CRT.
The planned biomarker analyses encompass a range of methodologies, from immunohistochemistry to next-generation sequencing, to provide a comprehensive molecular and immunological profile of the tumors.
II. Prognostic Biomarker Analysis
This component of the biomarker strategy focuses on identifying patients who are more likely to benefit from CRT, irrespective of the addition of immunotherapy.
Table 1: Prognostic Biomarkers in S1806
| Biomarker Category | Specific Biomarker | Hypothesized Prognostic Value for BI-EFS |
| DNA Damage Response | Nuclear MRE11 | Potentially predictive of response to radiotherapy. |
| Impaired DDR Function | Tumors with deficient DDR may be more sensitive to CRT. | |
| Tumor Intrinsic Features | Molecular Subtype | Certain subtypes (e.g., basal) may have differential prognoses. |
Objective: To quantify the nuclear localization of the MRE11 protein, a key component of the DNA double-strand break repair machinery.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked with a serum-free protein block.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against MRE11.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB chromogen substrate.
-
Counterstaining: Slides are counterstained with hematoxylin.
-
Imaging and Analysis: Slides are digitized, and automated quantitative analysis is performed to determine the ratio of nuclear to cytoplasmic MRE11 staining.
Objective: To assess the functional status of the DDR pathway in tumor cells.
Methodology: This is often a composite assessment rather than a single assay. It may involve:
-
Immunohistochemistry Panel: Staining for key DDR proteins such as ATM, ATR, and γH2AX to evaluate their expression and localization.
-
Next-Generation Sequencing: Identifying mutations in a panel of DDR-related genes (e.g., ATM, BRCA1, BRCA2, ERCC2).
Objective: To classify tumors into distinct molecular subtypes (e.g., luminal, basal) based on gene expression profiles.
Methodology:
-
RNA Extraction: Total RNA is extracted from FFPE tumor tissue.
-
Gene Expression Analysis: A targeted RNA sequencing panel or a platform like NanoString is used to quantify the expression of a curated set of genes that define bladder cancer subtypes.
-
Subtype Classification: An algorithm is applied to the gene expression data to assign each tumor to a specific molecular subtype.
III. Predictive Biomarker Analysis for Atezolizumab Response
This part of the analysis aims to identify biomarkers that predict which patients will derive the most benefit from the addition of the immune checkpoint inhibitor, atezolizumab.
Table 2: Predictive Biomarkers in S1806
| Biomarker Category | Specific Biomarker | Hypothesized Predictive Value for Atezolizumab Response |
| Tumor Genomics | Tumor Mutational Burden (TMB) | Higher TMB may lead to more neoantigens and a better response. |
| Neoantigen Burden | A higher number of predicted neoantigens may correlate with improved outcomes. | |
| Tumor Microenvironment | PD-L1 Expression | Higher PD-L1 expression is often associated with better response to anti-PD-L1 therapy. |
| Infiltrating Immune Response (TILs) | A pre-existing anti-tumor immune response may be enhanced by atezolizumab. | |
| T-cell Response | Clonal expansion of specific T-cell populations may indicate a response to treatment. |
Objective: To determine the expression level of Programmed Death-Ligand 1 (PD-L1) on tumor cells and immune cells within the tumor microenvironment. For trials involving atezolizumab in urothelial carcinoma, the VENTANA PD-L1 (SP142) assay is often used.
Methodology:
-
Tissue Preparation: FFPE tumor tissue sections (4-5 µm) are prepared.
-
Automated Staining: Staining is performed on an automated platform (e.g., VENTANA BenchMark ULTRA).
-
Primary Antibody: The rabbit monoclonal primary antibody, clone SP142, is used.
-
Detection: The OptiView DAB IHC Detection Kit is used for visualization.
-
Scoring: A trained pathologist scores the percentage of tumor area covered by PD-L1-expressing tumor-infiltrating immune cells (IC). IC are considered positive at any discernible staining intensity.
Objective: To quantify the number of somatic mutations per megabase of the genome (TMB) and to predict the resulting neoantigens.
Methodology:
-
DNA Extraction: DNA is extracted from both tumor tissue and a matched normal sample (e.g., peripheral blood).
-
Whole Exome Sequencing (WES): WES is performed on both tumor and normal DNA to identify somatic mutations.
-
TMB Calculation: The number of non-synonymous somatic mutations is divided by the size of the coding region covered by the sequencing panel to calculate the TMB.
-
Neoantigen Prediction: The identified somatic mutations are translated into peptide sequences. HLA typing is performed from the sequencing data, and algorithms are used to predict which mutant peptides will bind to the patient's HLA molecules, thus becoming potential neoantigens.
Objective: To quantify the extent of lymphocyte infiltration into the tumor.
Methodology:
-
H&E Staining: Standard hematoxylin and eosin (H&E) staining is performed on FFPE tumor sections.
-
Pathological Evaluation: A pathologist assesses the percentage of the stromal and/or intra-tumoral area that is infiltrated by lymphocytes.
-
Immunohistochemistry (optional): Staining for specific lymphocyte markers (e.g., CD3, CD8) can provide more detailed information on the composition of the immune infiltrate.
Objective: To characterize the T-cell receptor (TCR) repertoire and identify changes in response to therapy.
Methodology:
-
DNA/RNA Extraction: DNA or RNA is extracted from tumor tissue or peripheral blood mononuclear cells (PBMCs).
-
TCR Sequencing: The hypervariable CDR3 region of the TCR beta chain is amplified and sequenced using next-generation sequencing.
-
Data Analysis: The sequencing data is analyzed to determine the clonality and diversity of the T-cell repertoire. Changes in the frequency of specific T-cell clones before and after treatment can indicate an immune response.
IV. Visualizations of Workflows and Pathways
Caption: Overview of the biomarker analysis workflow in the S1806 trial.
Caption: The PD-1/PD-L1 signaling pathway and the mechanism of atezolizumab.
Caption: Workflow for TMB and neoantigen burden analysis from sequencing data.
Application Notes and Protocols for Data Collection and Management in the S1806 Trial
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the data collection and management procedures for the S1806 clinical trial, a Phase III randomized trial investigating the efficacy of concurrent chemoradiotherapy with or without atezolizumab in localized muscle-invasive bladder cancer.
Quantitative Data Summary
The following tables summarize key quantitative data reported from the S1806 trial, primarily from safety and toxicity updates.
Table 1: Baseline Patient Characteristics (Safety Cohort, n=213) [1]
| Characteristic | Trimodality Therapy + Atezolizumab (n=113) | Trimodality Therapy Alone (n=100) |
| Median Age (years) | 75 | 72 |
| T2 Stage (%) | 82 | 81 |
| Chemotherapy Regimen (%) | ||
| Cisplatin | 48 | 50 |
| 5-Fluorouracil/Mitomycin | 15 | 13 |
| Gemcitabine | 37 | 37 |
| Radiation Field (%) | ||
| Small Pelvis | 57 | 58 |
| Bladder Only | 43 | 42 |
| Performance Status 0-1 (%) | 96 | 95 |
Table 2: Grade 3 or Higher Toxicities (Safety Cohort, n=213) [2]
| Treatment Arm | Number of Patients | Patients with Grade 3+ Toxicities | Percentage (%) |
| Trimodality Therapy + Atezolizumab | 113 | 65 | 58 |
| Trimodality Therapy Alone | 100 | 44 | 44 |
| Note: Most toxicities were reported as hematological. |
Experimental Protocols
The following protocols are based on the available information on the S1806 trial methodology.
Patient Enrollment and Baseline Data Collection
Objective: To select eligible patients and collect baseline data.
Protocol:
-
Inclusion/Exclusion Criteria Assessment: Prospective patients are screened based on detailed inclusion and exclusion criteria. Key inclusion criteria include histologically proven, T2-T4a N0M0 urothelial carcinoma of the bladder.[3][4]
-
Informed Consent: Obtain written informed consent from each patient after a thorough explanation of the trial, including potential risks and benefits.
-
Baseline Assessments: Within 28 days prior to randomization, the following baseline data are collected:
-
Complete medical history and physical examination.
-
Zubrod Performance Status assessment.[3]
-
Hematology (complete blood count with differential) and blood chemistry panels.
-
Adequate bone marrow, hepatic, and renal function must be confirmed.[3][4]
-
Tumor staging via CT or MRI of the chest, abdomen, and pelvis within 70 days prior to randomization.[4]
-
Transurethral resection of bladder tumor (TURBT) within 70 days prior to randomization to confirm histology and stage.[3][4]
-
Baseline electrocardiogram (ECG) within 30 days prior to randomization.[3]
-
-
Randomization: Eligible patients are randomized in a 1:1 ratio to one of the two treatment arms. Stratification is based on performance status, T-stage, choice of chemotherapy, and radiation field.[5][6]
Treatment Administration
Objective: To administer the assigned treatment according to the protocol.
Protocol:
-
Arm 1: Concurrent Chemoradiotherapy (CRT)
-
Chemotherapy: Physician's choice of one of the following regimens:
-
Cisplatin-based regimen
-
5-Fluorouracil plus Mitomycin-C
-
Gemcitabine
-
-
Radiotherapy: Delivered concurrently with chemotherapy.
-
-
Arm 2: Concurrent Chemoradiotherapy (CRT) with Atezolizumab
Monitoring and Follow-up
Objective: To monitor patient safety and assess treatment efficacy.
Protocol:
-
Safety Monitoring:
-
Adverse events (AEs) are monitored continuously throughout the trial and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
Serious Adverse Events (SAEs) are reported to the relevant regulatory authorities and the Data and Safety Monitoring Committee (DSMC) within specified timelines.
-
-
Efficacy Assessment:
-
Tumor Response: A biopsy is performed 3 months after the completion of CRT to assess for residual disease.[5][6]
-
Follow-up Imaging: Patients undergo regular imaging scans to monitor for disease recurrence or progression.
-
Survival Status: Patients are followed for 5 years to collect data on bladder intact event-free survival, overall survival, and other secondary endpoints.[5][6]
-
-
Data Collection Schedule: A detailed schedule of assessments outlines all required data points to be collected at specified time points throughout the trial.
Visualizations
Signaling Pathway
References
Methodologies for Bladder Preservation in S1806: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the methodologies employed in the SWOG S1806 clinical trial, a pivotal study in the landscape of bladder preservation for muscle-invasive bladder cancer (MIBC). The information herein is curated for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the trial's design, experimental protocols, and the scientific rationale behind its approach.
Overview of the S1806 Clinical Trial
The S1806 trial (NCT03775265) is a Phase III randomized study evaluating the efficacy of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for localized MIBC.[1][2][3][4][5][6] The primary objective is to determine if this combination therapy improves bladder-intact event-free survival (BI-EFS).[2] The trial is a joint effort by SWOG Cancer Research Network and NRG Oncology.[2]
Patient Population and Eligibility
The trial enrolls patients with histologically confirmed T2-T4a, N0, M0 urothelial carcinoma of the bladder.[7] Key inclusion and exclusion criteria are summarized in the table below.
| Inclusion Criteria | Exclusion Criteria |
| Histologically proven T2-T4a N0M0 urothelial carcinoma | Prior systemic chemotherapy for bladder cancer |
| Maximal transurethral resection of bladder tumor (TURBT) | Prior pelvic radiation therapy |
| Adequate organ and marrow function | Diffuse carcinoma in situ (CIS) |
| ECOG performance status of 0-2 | Receipt of live attenuated vaccines within 4 weeks |
Study Design and Treatment Arms
S1806 is a randomized, two-arm study.[8] Patients are randomized in a 1:1 ratio to receive either CRT alone or CRT in combination with atezolizumab.[8]
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Arm 1 (Control): Concurrent Chemoradiotherapy (CRT)
-
Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) + Atezolizumab
Experimental Protocols
The following sections detail the methodologies for the key experimental components of the S1806 trial.
Treatment Protocols
2.1.1. Chemoradiotherapy (CRT)
The CRT regimen consists of daily radiation therapy delivered Monday through Friday for up to 7-8 weeks.[4] Concurrent with radiation, patients receive one of the following chemotherapy regimens at the discretion of the treating physician:
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Gemcitabine: Administered intravenously.
-
Cisplatin: Administered intravenously.
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Fluorouracil (5-FU) and Mitomycin-C: 5-FU is administered on the same days as radiation therapy doses 1-5 and 16-20, while Mitomycin-C is given on day 1 of radiation.
2.1.2. Atezolizumab Administration
In the investigational arm, atezolizumab is administered intravenously at a dose of 1200 mg every three weeks for a total of nine cycles.[9]
Correlative Science Protocols: Biomarker Analysis
A significant component of the S1806 trial involves the collection and analysis of biological specimens for correlative research. These studies aim to identify biomarkers that may predict response to treatment and patient outcomes.
2.2.1. MRE11 Expression Analysis
-
Objective: To evaluate the prognostic significance of MRE11 expression.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue from the initial TURBT is sectioned.
-
Immunofluorescence Staining: Sections are stained with an anti-MRE11 antibody.
-
Image Acquisition and Analysis: Stained slides are digitally scanned, and automated quantitative image analysis is used to determine the nuclear-to-cytoplasmic signal ratio of MRE11.
-
2.2.2. DNA Damage Response (DDR) Gene Alteration Analysis
-
Objective: To assess the association between alterations in DDR genes and treatment response.
-
Methodology:
-
DNA Extraction: DNA is extracted from FFPE tumor tissue.
-
Next-Generation Sequencing (NGS): A targeted NGS panel is used to sequence a panel of pre-specified DDR genes.
-
Data Analysis: Sequencing data is analyzed to identify mutations, insertions, deletions, and copy number variations in the targeted DDR genes.
-
2.2.3. Tumor Mutational Burden (TMB) and Neoantigen Load Quantification
-
Objective: To investigate the correlation between TMB, neoantigen load, and response to immunotherapy.
-
Methodology:
-
Whole Exome Sequencing (WES): DNA from tumor and matched normal (blood) samples is subjected to WES.
-
Somatic Mutation Calling: WES data is analyzed to identify somatic mutations.
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TMB Calculation: TMB is calculated as the number of non-synonymous mutations per megabase of the coding genome.
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Neoantigen Prediction: In silico algorithms are used to predict neoantigens arising from the identified somatic mutations.
-
2.2.4. PD-L1 Expression Analysis
-
Objective: To determine the predictive value of PD-L1 expression on tumor and immune cells.
-
Methodology:
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Immunohistochemistry (IHC): FFPE tumor sections are stained with a validated anti-PD-L1 antibody (e.g., SP142, 22C3, or 28-8 clones).
-
Scoring: The percentage of PD-L1 positive tumor cells and immune cells is quantified. The Combined Positive Score (CPS) or Immune Cell (IC) score may be used depending on the antibody clone.
-
2.2.5. T-cell Response Assessment
-
Objective: To characterize the systemic and tumor-infiltrating T-cell response.
-
Methodology:
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Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from whole blood samples collected at baseline and on-treatment.
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Flow Cytometry: Multi-color flow cytometry is used to phenotype T-cell subsets (e.g., CD4+, CD8+, regulatory T-cells) and assess their activation status.
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T-cell Receptor (TCR) Sequencing: TCR sequencing of DNA from tumor tissue and/or peripheral blood is performed to assess T-cell clonality.
-
Data Presentation
The following tables summarize key quantitative data points from the S1806 trial design and early reports.
Table 1: S1806 Trial Demographics and Treatment Arms
| Characteristic | Details |
| Trial Phase | III |
| Number of Arms | 2 |
| Target Accrual | 475 patients |
| Arm 1 | Concurrent Chemoradiotherapy (CRT) |
| Arm 2 | CRT + Atezolizumab |
| Primary Endpoint | Bladder-Intact Event-Free Survival (BI-EFS) |
Table 2: Early Safety Data (First 213 Patients)
| Adverse Events (Grade ≥3) | CRT + Atezolizumab (n=113) | CRT Alone (n=100) |
| Any Grade ≥3 Toxicity | 58% | 44% |
| Hematological Toxicities | Most common Grade ≥3 toxicity in both arms | Not specified |
| Immune-Related Adverse Events | Observed in the atezolizumab arm | Not applicable |
Data from an early safety report presented at the 2022 ASTRO Annual Meeting.[1]
Visualizations
The following diagrams illustrate key aspects of the S1806 trial and the underlying biological rationale.
References
- 1. urotoday.com [urotoday.com]
- 2. S1806 - NRG Oncology [nrgoncology.org]
- 3. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 4. Chemoradiotherapy with or without Atezolizumab in Treating Patients with Localized Muscle Invasive Bladder Cancer [georgiacancerinfo.org]
- 5. Facebook [cancer.gov]
- 6. Phase III Randomized Trial Of Concurrent Chemoradiotherapy With Or Without Atezolizumab In Localized Muscle Invasive Bladder Cancer - Regional Cancer Care Associates [regionalcancercare.org]
- 7. S1806 | SWOG [swog.org]
- 8. medicalxpress.com [medicalxpress.com]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
Troubleshooting & Optimization
Navigating Adverse Events in the S1806 Trial: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing adverse events observed in the S1806 clinical trial, a Phase III randomized study evaluating the addition of atezolizumab to concurrent chemoradiotherapy (CRT) for localized muscle-invasive bladder cancer. The information is presented in a question-and-answer format to directly address potential issues encountered during the trial.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: What is the overall toxicity profile observed with the addition of atezolizumab to CRT in the S1806 trial?
The addition of atezolizumab to standard trimodality therapy (maximal transurethral resection of bladder tumor [TURBT] followed by chemoradiation) has not demonstrated significant new safety concerns.[1][2][3][4][5] The most frequently reported toxicities are hematological in nature and are generally not considered to be immune-related.[1][2][3]
Q2: Is there a higher rate of severe adverse events in the atezolizumab arm?
Yes, a numerically higher incidence of Grade 3 or higher toxicities has been reported in the investigational arm (atezolizumab plus CRT) compared to the control arm (CRT alone). In a safety report on 213 patients, 58% (65 out of 113) of patients in the atezolizumab arm experienced Grade 3 or higher toxicities, compared to 44% (44 out of 100) in the control arm.[1][2][3][4][5]
Q3: What are the most common Grade 3 or higher adverse events?
The most common Grade 3 or higher toxicities were hematological.[1][3] While most were not considered immune-related, a number of known immune-related adverse events (irAEs) associated with atezolizumab have been observed.[1][2][3][6]
Q4: Which specific immune-related adverse events (irAEs) have been reported in the atezolizumab arm?
Known Grade 3 or higher irAEs reported in the atezolizumab arm include:
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Pancreatitis
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Rash
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Acute kidney injury
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Gastritis
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Transaminitis
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Dyspnea
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Diarrhea
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Cystitis
Q5: A patient in the atezolizumab arm presents with Grade 2 diarrhea. What are the general management steps?
While the specific S1806 protocol for managing irAEs is not publicly available, general clinical guidelines for managing Grade 2 immune-mediated colitis involve:
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Withholding atezolizumab: The immunotherapy should be held.
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Initiating supportive care: Loperamide is a first-line treatment.
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Monitoring closely: Patients should be monitored for worsening symptoms. If the diarrhea persists or worsens, initiation of corticosteroids (e.g., prednisone) should be considered.
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Resuming treatment: Atezolizumab may be resumed if the event improves to Grade 1 or less and the corticosteroid dose has been tapered appropriately.
It is imperative to consult the official S1806 trial protocol for specific management algorithms.
Q6: How should suspected radiation recall pneumonitis be managed?
Radiation recall pneumonitis is an inflammatory reaction in a previously irradiated field triggered by a systemic agent. Management typically involves:
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Discontinuation of the offending agent: Atezolizumab should be withheld.
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Corticosteroid administration: Systemic corticosteroids are the mainstay of treatment.
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Symptomatic support: Oxygen and other supportive measures should be provided as needed.
Data on Adverse Events
Table 1: Incidence of Grade 3 or Higher Toxicities (Safety report on 213 patients)
| Treatment Arm | Number of Patients | Patients with Grade 3+ Toxicities | Percentage |
| Atezolizumab + CRT | 113 | 65 | 58% |
| CRT Alone | 100 | 44 | 44% |
Data from an oral presentation at the 2022 ASTRO annual meeting.[1][2][3][4][5]
Experimental Protocols
Note: The detailed experimental protocols for monitoring and managing adverse events are contained within the official S1806 trial protocol, which is accessible to participating investigators. The following are general methodologies based on standard clinical trial practice for similar regimens.
1. Monitoring for Hematological Toxicities
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Methodology: Complete blood counts (CBC) with differential should be performed at baseline and regularly throughout treatment. The frequency of monitoring should be increased in patients who develop cytopenias.
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Parameters: Monitor for neutropenia, anemia, and thrombocytopenia.
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Management: Management of hematological toxicities is dependent on the grade and may involve dose interruptions of chemotherapy and/or atezolizumab, and the use of growth factors as per institutional guidelines.
2. Monitoring for Immune-Related Adverse Events
-
Methodology: Regular clinical assessment and laboratory monitoring are crucial for the early detection of irAEs.
-
Parameters:
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Liver Function Tests (LFTs): AST, ALT, and bilirubin should be monitored at baseline and before each atezolizumab infusion to detect immune-mediated hepatitis.
-
Renal Function Tests: Serum creatinine should be monitored to assess for immune-mediated nephritis.
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Thyroid Function Tests: TSH should be checked at baseline and periodically to screen for thyroid dysfunction.
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Clinical Symptoms: Patients should be educated to report any new or worsening symptoms, such as diarrhea, rash, shortness of breath, or endocrine-related symptoms.
-
Visualizations
References
- 1. S1806 | SWOG [swog.org]
- 2. miragenews.com [miragenews.com]
- 3. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- 4. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]
- 5. medicalxpress.com [medicalxpress.com]
- 6. SWOG-S1806 | Essentia Health [essentiahealth.org]
Navigating Patient Recruitment for S1806: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to patient recruitment for the S1806 clinical trial.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for patient screen failure in the S1806 trial?
A1: Patient screen failures in the S1806 trial often stem from its specific eligibility criteria. Key reasons include:
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Histology: The trial requires histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder. Patients with mixed urothelial carcinoma are eligible, but the presence of small cell carcinoma is an exclusion criterion.[1]
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Timing of Procedures: There are strict windows for key procedures. For instance, the initial diagnosis must be within 120 days of randomization, and a transurethral resection of bladder tumor (TURBT) must be performed within 70 days prior to randomization.[1]
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Prior Treatment: Patients who have received prior systemic chemotherapy for bladder cancer are not eligible for the trial.[1]
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Comorbidities: Active infections requiring oral or IV antibiotics within 14 days of randomization, or active autoimmune diseases requiring systemic treatment in the past two years, are grounds for exclusion.[1]
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Liver Function: Patients must have adequate hepatic function, with specific thresholds for total bilirubin, AST, and ALT levels.[1]
Q2: A potential candidate has an enlarged lymph node on imaging. What is the protocol, and how does this impact recruitment?
A2: If a patient presents with a lymph node ≥ 1.0 cm in its shortest cross-sectional diameter on CT or MRI, a biopsy of that enlarged lymph node is required. This biopsy must show no tumor involvement and must be conducted within 70 days prior to randomization. This adds a logistical step that can delay enrollment and may lead to screen failure if the biopsy is positive.[1]
Q3: How can we address patient concerns about the treatment arms and potential side effects?
A3: Transparent communication is crucial. Patients may have fears about the adverse effects of chemoradiotherapy and the addition of an immunotherapy agent (Atezolizumab).[2] It is important to:
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Clearly explain the rationale for the study and both treatment arms.
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Provide comprehensive information on the potential risks and benefits of concurrent chemoradiotherapy with or without Atezolizumab.
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Emphasize that all participants will receive active treatment.
-
Ensure patients understand the supportive care measures in place to manage side effects.
Q4: Our site is struggling to meet recruitment targets. What strategies can we employ?
A4: Underperforming sites are a common challenge in multi-center trials.[3] Consider the following strategies:
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Enhance Local Awareness: Collaborate with local urology and oncology practices to increase awareness of the S1806 trial.
-
Patient Education: Develop patient-friendly materials that explain the trial in clear, accessible language.
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Streamline Screening: Create a pre-screening checklist based on the detailed eligibility criteria to quickly identify potentially eligible candidates.
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Address Logistical Barriers: For patients who live far from the trial site, provide information on resources for transportation and accommodation. Financial concerns can also be a barrier for some patients.[4]
Troubleshooting Guides
Issue: Difficulty Adhering to Procedural Timelines
Symptoms:
-
Delays in obtaining diagnostic histology.
-
Scheduling conflicts for TURBT within the 70-day window.
-
Lag time in receiving results from lymph node biopsies.
Solutions:
-
Prospective Patient Identification: Work closely with referring urologists and oncologists to identify potential S1806 candidates as early as possible in their diagnostic journey.
-
Dedicated Trial Navigation: Assign a clinical trial navigator or coordinator to guide patients through the pre-enrollment process, ensuring timely scheduling of all necessary procedures.
-
Establish Clear Communication Channels: Maintain open lines of communication between the research team, the patient, and the various clinical departments involved (urology, radiology, pathology) to expedite procedures and results.
Issue: High Rate of Screen Failures Due to Lab Values
Symptoms:
-
A significant number of otherwise eligible patients are excluded based on liver function tests (bilirubin, AST, ALT).
Solutions:
-
Pre-Screening Lab Work: If possible, conduct preliminary, non-invasive pre-screening of lab values before initiating more invasive and time-consuming screening procedures.
-
Review Medication and Comorbidities: Thoroughly review the patient's current medications and comorbidities to identify any transient factors that may be affecting liver function and could be addressed prior to formal screening.
Quantitative Data Summary
| Eligibility Criteria Category | Key Parameter | Specification | Source |
| Histology | Tumor Type | Histologically proven, T2-T4a N0M0 urothelial carcinoma of the bladder | [1] |
| Small Cell Component | Not eligible if present | [1] | |
| Procedural Timelines | Diagnosis to Randomization | Within 120 days | [1] |
| TURBT to Randomization | Within 70 days | [1] | |
| Imaging to Randomization | Within 70 days | [1] | |
| Lymph Node Biopsy to Randomization | Within 70 days (if applicable) | [1] | |
| Prior Treatment | Systemic Chemotherapy | Not eligible if received for bladder cancer | [1] |
| Comorbidities | Active Infection | No oral or IV antibiotics within 14 days of randomization | [1] |
| Autoimmune Disease | No systemic treatment in the past 2 years | [1] | |
| Hepatic Function | Total Bilirubin | ≤ 1.5 x IULN (or < 3.0 mg/dL for Gilbert's Syndrome) | [1] |
| AST or ALT | < 2.5 x IULN | [1] |
Experimental Protocols
While the provided information does not detail specific laboratory experimental protocols, the core clinical protocol revolves around the following:
Patient Screening and Enrollment Protocol:
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Initial Identification: Identify patients with suspected or newly diagnosed muscle-invasive bladder cancer.
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Informed Consent: Obtain informed consent to begin the screening process.
-
Histological Confirmation: Confirm diagnosis of T2-T4a N0M0 urothelial carcinoma via pathology review.
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Staging and Imaging: Perform CT or MRI of the chest, abdomen, and pelvis for staging.
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TURBT: Ensure the patient undergoes a maximal TURBT.
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Lymph Node Biopsy (if required): If lymph nodes are ≥ 1.0 cm, a biopsy is performed to confirm they are negative for tumor involvement.
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Review of Medical History and Labs: Thoroughly review the patient's medical history, concomitant medications, and results of blood work (including liver function tests) against the trial's inclusion/exclusion criteria.
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Patient-Reported Outcomes: Confirm the patient is able to complete the required questionnaires in English or Spanish.
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Randomization: If all criteria are met, the patient is randomized to one of the two treatment arms.
Visualizations
References
Technical Support Center: Optimizing Chemoradiotherapy in Bladder Cancer Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing chemoradiotherapy in bladder cancer clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of optimizing chemoradiotherapy (CRT) in bladder cancer trials?
A1: The primary goals are to enhance the therapeutic ratio by maximizing tumor control while minimizing treatment-related toxicities. This involves several strategies, including:
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Improving local tumor control to reduce the rates of recurrence.
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Reducing toxicity to normal tissues such as the bladder, bowel, and rectum, thereby improving patient quality of life.[1][2]
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Identifying predictive biomarkers to select patients who are most likely to benefit from CRT and to guide personalized treatment strategies.
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Investigating novel radiosensitizers and systemic agents to improve the efficacy of radiotherapy.[3]
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Developing and refining advanced radiotherapy techniques , such as adaptive radiotherapy (ART), to account for anatomical changes during treatment.[4][5]
Q2: What are the common chemotherapy regimens used concurrently with radiotherapy for muscle-invasive bladder cancer (MIBC)?
A2: Several chemotherapy regimens have been investigated for radiosensitization in MIBC. Commonly used and studied regimens include:
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5-Fluorouracil (5-FU) and Mitomycin C (MMC): The BC2001 trial demonstrated that this combination, when added to radiotherapy, improves locoregional disease-free survival compared to radiotherapy alone.[6][7]
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Cisplatin-based regimens: Cisplatin is a potent radiosensitizer and has been a standard component of many CRT protocols.[8] However, its use can be limited by patient eligibility, particularly renal function.
-
Gemcitabine: This agent has also been used as a radiosensitizer in bladder cancer CRT, often in patients who are ineligible for cisplatin.[9]
Q3: What is adaptive radiotherapy (ART) and why is it important in bladder cancer?
A3: Adaptive radiotherapy (ART) is an advanced radiation technique that accounts for the daily variations in the size, shape, and position of the bladder and surrounding organs.[4][5] This is particularly important in bladder cancer because the bladder's volume can change significantly, which can lead to either missing the tumor or irradiating healthy tissue unnecessarily with standard radiotherapy techniques.[4] ART strategies, such as the "plan of the day" approach used in the RAIDER trial, involve selecting the most appropriate radiation plan from a pre-defined library based on daily imaging of the patient's anatomy.[10][11] This allows for more precise targeting of the tumor, potentially reducing side effects and enabling dose escalation to the tumor.[12][13]
Q4: What are some of the key biomarkers being investigated to predict response to CRT in bladder cancer?
A4: Researchers are investigating a range of biomarkers to personalize CRT for bladder cancer patients. These include:
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PD-L1 (Programmed Death-Ligand 1): The expression of PD-L1 on tumor cells and immune cells is a key biomarker for response to immune checkpoint inhibitors.[14] Radiotherapy can increase PD-L1 expression, providing a rationale for combining CRT with immunotherapy.[15]
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FGFR (Fibroblast Growth Factor Receptor) alterations: Mutations and fusions in FGFR genes, particularly FGFR3, are common in bladder cancer and are targets for specific inhibitors.[16][17] The role of these alterations in predicting response to CRT is an active area of research.
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DNA Damage Response (DDR) proteins: Proteins involved in DNA repair pathways, such as ATM, ATR, and DNA-PKcs, are critical for cellular response to radiation.[18][19] Targeting these pathways is a promising strategy to enhance the effects of radiotherapy.
-
Circulating Tumor DNA (ctDNA): Analysis of ctDNA in blood or urine can be used to monitor treatment response and detect minimal residual disease.[20]
Troubleshooting Guides
Issue 1: High rates of acute gastrointestinal (GI) or genitourinary (GU) toxicity in a CRT trial.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate patient selection: | Review and refine inclusion/exclusion criteria. Ensure patients have adequate baseline organ function, particularly renal and bladder function.[9] |
| Suboptimal radiotherapy planning: | Implement advanced radiotherapy techniques like Intensity-Modulated Radiation Therapy (IMRT) or Volumetric Modulated Arc Therapy (VMAT) to improve dose conformity and spare normal tissues.[9] Consider adaptive radiotherapy (ART) to account for daily bladder filling variations.[4] |
| Chemotherapy dosage and scheduling: | Review the chemotherapy protocol for potential dose modifications or alternative scheduling for patients experiencing significant toxicity. Ensure appropriate supportive care measures (e.g., anti-diarrheal agents, hydration) are in place.[1] |
| Inconsistent patient preparation: | Standardize bladder and rectal filling protocols for both simulation and treatment delivery to ensure consistency and minimize dose to surrounding organs. |
Issue 2: Difficulty in assessing treatment response during and after CRT.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Limitations of conventional imaging: | Cystoscopy with biopsy remains the gold standard for assessing local response.[21] However, post-treatment inflammation can make interpretation difficult. |
| Lack of early response markers: | Incorporate liquid biopsy approaches, such as monitoring circulating tumor DNA (ctDNA) in urine or plasma, to detect molecular response earlier than radiographic changes.[20] A decrease in ctDNA levels can be an early indicator of treatment efficacy.[21] |
| Inconsistent follow-up schedule: | Adhere to a standardized follow-up protocol that includes regular cystoscopy, urine cytology, and cross-sectional imaging to detect recurrence in a timely manner.[9] |
Issue 3: Low patient accrual in a bladder-sparing CRT trial.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Strict eligibility criteria: | Re-evaluate the inclusion/exclusion criteria to ensure they are not unnecessarily restrictive. Consider expanding to a multi-institutional trial to increase the patient pool. |
| Patient and physician preference for radical cystectomy: | Provide clear and comprehensive patient information materials that outline the evidence for bladder preservation with CRT, including comparable survival outcomes to radical cystectomy in selected patients.[4] Engage with urologists and radiation oncologists to ensure a multidisciplinary approach to patient counseling. |
| Concerns about treatment-related toxicity: | Highlight the use of modern radiotherapy techniques and supportive care measures that can mitigate side effects. Provide data on patient-reported quality of life from previous trials.[1] |
Data Presentation
Table 1: Outcomes of Key Chemoradiotherapy Trials in Bladder Cancer
| Trial | Treatment Arms | Key Outcomes | Reference |
| BC2001 | 1. Radiotherapy (RT) alone2. RT + 5-FU and Mitomycin C (CRT) | 5-year locoregional disease-free survival: 49% (RT) vs. 63% (CRT) | [7] |
| RAIDER | 1. Standard Whole Bladder RT (WBRT)2. Standard Dose Adaptive RT (SART)3. Dose-Escalated Adaptive RT (DART) | 2-year locoregional disease control: 74% (DART). Low rates of severe late toxicity with DART. | [12][13][22] |
Table 2: Common Toxicities Associated with Chemoradiotherapy for Bladder Cancer
| Toxicity Type | Acute Side Effects (during or shortly after treatment) | Late Side Effects (months to years after treatment) | Management Strategies |
| Genitourinary (GU) | - Bladder inflammation (cystitis)- Increased urinary frequency and urgency- Painful urination | - Bladder shrinkage- Blood in urine (hematuria)- Urinary incontinence | - Adequate hydration- Medications to manage bladder spasms- Antibiotics for urinary tract infections |
| Gastrointestinal (GI) | - Diarrhea- Nausea and vomiting | - Rectal bleeding- Bowel urgency | - Anti-diarrheal medications- Low-fiber diet during treatment- Anti-emetic medications |
| General | - Fatigue- Skin redness or irritation in the treatment area | - Persistent fatigue | - Balancing rest and gentle exercise- Good skin care |
References for Table 2:[1][2][23][24]
Experimental Protocols
Protocol: BC2001 Trial - Chemoradiotherapy Arm
-
Patient Selection: Patients with muscle-invasive transitional cell carcinoma of the bladder, fit for radical radiotherapy.
-
Radiotherapy:
-
Two permitted schedules: 55 Gy in 20 fractions over 4 weeks or 64 Gy in 32 fractions over 6.5 weeks.
-
Treatment was delivered to the whole bladder.
-
-
Concurrent Chemotherapy:
-
5-Fluorouracil (5-FU): 500 mg/m² per day as a continuous infusion during fractions 1-5 and 16-20 of radiotherapy.
-
Mitomycin C (MMC): 12 mg/m² as an intravenous bolus on day 1 of radiotherapy.
-
-
Response Assessment: Regular follow-up with cystoscopy, biopsy, and imaging.
Reference for Protocol:[6][7][25][26][27]
Protocol: RAIDER Trial - Adaptive Radiotherapy Workflow
-
Patient Selection: Patients with unifocal muscle-invasive bladder cancer.
-
Pre-treatment Planning:
-
A library of three radiotherapy plans is created for each patient: small, medium, and large bladder volumes.
-
-
Daily Treatment Workflow:
-
The patient is positioned on the treatment couch.
-
A cone-beam CT (CBCT) scan is acquired to visualize the bladder and surrounding anatomy for that day.
-
The "plan of the day" is selected from the library that best conforms to the bladder shape and size observed on the CBCT.
-
The selected radiotherapy plan is delivered.
-
-
Dose Escalation: The Dose-Escalated Adaptive Radiotherapy (DART) arm involved delivering a higher radiation dose to the tumor boost volume (60 Gy in 20 fractions or 70 Gy in 32 fractions).
Reference for Protocol:[10][11][12][13][22][28]
Mandatory Visualization
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. urotoday.com [urotoday.com]
- 5. emjreviews.com [emjreviews.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemoradiotherapy vs. Radiotherapy Alone: New Insights from the BC2001 Trial for Muscle-Invasive Bladder Cancer - Fight Bladder Cancer [fbc.uk.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for tumour-focused dose-escalated adaptive radiotherapy for the radical treatment of bladder cancer in a multicentre phase II randomised controlled trial (RAIDER): radiotherapy planning and delivery guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancerresearchuk.org [cancerresearchuk.org]
- 12. vjoncology.com [vjoncology.com]
- 13. trog.com.au [trog.com.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Targetable Pathways in Advanced Bladder Cancer: FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the DNA Damage Response and DNA Repair Pathways to Enhance Radiosensitivity in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Liquid biopsies for surveillance and monitoring treatment response of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. urologytimes.com [urologytimes.com]
- 23. news.cancerconnect.com [news.cancerconnect.com]
- 24. Late Pelvic Toxicity After Bladder-Sparing Therapy in Patients With Invasive Bladder Cancer: RTOG 89-03, 95-06, 97-06, 99-06 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Randomized Noninferiority Trial of Reduced High-Dose Volume Versus Standard Volume Radiation Therapy for Muscle-Invasive Bladder Cancer: Results of the BC2001 Trial (CRUK/01/004) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ascopubs.org [ascopubs.org]
- 27. birmingham.ac.uk [birmingham.ac.uk]
- 28. icr.ac.uk [icr.ac.uk]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of atezolizumab-related toxicities as observed in the S1806 clinical trial. The information is presented in a question-and-answer format, supplemented with data tables, experimental protocols, and visualizations to facilitate understanding and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the S1806 study and what were the main safety findings regarding atezolizumab?
The S1806 study, also known as INTACT, is a phase III randomized clinical trial that investigated the addition of atezolizumab to standard trimodality therapy (chemoradiotherapy) for localized muscle-invasive bladder cancer.[1][2][3][4] The primary safety findings indicated that while there was a higher incidence of Grade 3 or higher toxicities in the atezolizumab arm, there were no significant new safety concerns raised.[1][2][5] Most of the severe toxicities were hematological and not considered to be related to the immunotherapy.[2][5][6][7]
Q2: What was the overall incidence of Grade 3 or higher toxicities in the S1806 study?
Based on a safety report from 213 patients in the S1806 trial, 58% (65 out of 113) of patients in the atezolizumab plus chemoradiotherapy arm experienced Grade 3 or higher toxicities, compared to 44% (44 out of 100) in the chemoradiotherapy alone arm.[2][5][6] An earlier analysis of the first 73 patients showed a similar trend, with 23 Grade 3 or higher toxicity events in the atezolizumab arm versus 11 in the control arm.[7]
Q3: What were the most common types of toxicities observed in the atezolizumab arm of the S1806 study?
The most frequently reported toxicities were hematological.[2][5][6][7] While a number of known immune-related adverse events (irAEs) associated with atezolizumab were observed at Grade 3 or higher, the majority of the severe adverse events were not considered by the treating physicians to be immune-related.[2][5][6][7]
Q4: What specific Grade 3 or higher immune-related adverse events (irAEs) were reported in the S1806 study for patients receiving atezolizumab?
The following Grade 3 or higher irAEs were reported in the atezolizumab arm of the S1806 study based on the analysis of 213 patients:
-
Pancreatitis (n=1)
-
Rash (n=1)
-
Acute kidney injury (n=2)
-
Gastritis (n=1)
-
Transaminitis (n=1)
-
Dyspnea (n=1)
Data Presentation: Summary of Toxicities
The following tables summarize the reported Grade 3 or higher toxicities in the S1806 study. A detailed breakdown of all grades of toxicities is not publicly available at this time.
Table 1: Overall Incidence of Grade 3 or Higher Toxicities (Safety Analysis of 213 Patients)
| Treatment Arm | Number of Patients | Patients with Grade 3+ Toxicities | Percentage |
| Atezolizumab + Chemoradiotherapy | 113 | 65 | 58% |
| Chemoradiotherapy Alone | 100 | 44 | 44% |
Data sourced from multiple reports on the S1806 trial.[2][5][6]
Table 2: Incidence of Specific Grade 3 or Higher Immune-Related Adverse Events in the Atezolizumab Arm (n=113)
| Adverse Event | Number of Patients |
| Pancreatitis | 1 |
| Rash | 1 |
| Acute Kidney Injury | 2 |
| Gastritis | 1 |
| Transaminitis | 1 |
| Dyspnea | 1 |
Troubleshooting Guide for Atezolizumab-Related Toxicities
This guide is intended to help researchers anticipate and address potential issues related to atezolizumab toxicities in their own experiments, based on the findings from the S1806 study and general knowledge of immune checkpoint inhibitors.
| Observed Issue | Potential Cause | Recommended Action/Monitoring |
| Increased incidence of hematological abnormalities (e.g., neutropenia, anemia, thrombocytopenia) | Atezolizumab in combination with chemoradiotherapy may exacerbate the myelosuppressive effects of chemotherapy. | - Implement regular complete blood count (CBC) monitoring. - Establish predefined criteria for dose modification or interruption of chemotherapeutic agents. - Consider the use of growth factors as per institutional guidelines. |
| Development of skin rash | Immune-mediated dermatitis is a known side effect of atezolizumab. | - Grade the rash according to CTCAE criteria. - For mild to moderate rashes, consider topical corticosteroids. - For severe rashes, systemic corticosteroids may be necessary, and atezolizumab may need to be withheld. |
| Elevated liver enzymes (transaminitis) | Immune-mediated hepatitis can be induced by atezolizumab. | - Monitor liver function tests (ALT, AST, bilirubin) at baseline and regularly during treatment. - For significant elevations, rule out other causes of hepatitis. - Management may involve withholding atezolizumab and initiating systemic corticosteroids. |
| Gastrointestinal issues (e.g., diarrhea, colitis, gastritis) | Atezolizumab can cause immune-mediated inflammation of the gastrointestinal tract. | - Evaluate the severity and frequency of symptoms. - For mild symptoms, supportive care may be sufficient. - For more severe symptoms, consider imaging and endoscopy. Management may include withholding atezolizumab and administering corticosteroids. |
| Respiratory symptoms (e.g., dyspnea, cough) | Immune-mediated pneumonitis is a rare but serious toxicity of checkpoint inhibitors. | - Perform imaging (e.g., chest X-ray, CT scan) to evaluate for pneumonitis. - Rule out infectious causes. - For suspected pneumonitis, atezolizumab should be held, and systemic corticosteroids initiated. |
| Renal dysfunction (e.g., acute kidney injury) | Immune-mediated nephritis can occur with atezolizumab treatment. | - Monitor renal function (creatinine, BUN) at baseline and throughout the study. - In cases of acute kidney injury, investigate for other causes. - Management may involve withholding atezolizumab and initiating corticosteroids. |
Experimental Protocols
While the full, detailed protocol for toxicity management within the S1806 study is not publicly available, the following represents a standard approach to monitoring and managing atezolizumab-related toxicities based on general clinical trial practices and guidelines for immune checkpoint inhibitors.
1. Baseline Assessment:
-
Complete physical examination.
-
Comprehensive metabolic panel including liver and renal function tests.
-
Complete blood count with differential.
-
Thyroid function tests (TSH, free T4).
-
Urinalysis.
2. Monitoring During the Study:
-
Weekly: Complete blood count during the chemoradiotherapy phase.
-
Every 3 weeks (prior to each atezolizumab infusion): Comprehensive metabolic panel, thyroid function tests.
-
Clinical assessment for signs and symptoms of immune-related adverse events at each study visit. This includes questioning about rash, diarrhea, colitis symptoms, respiratory issues, and other potential irAEs.
3. Grading of Adverse Events:
-
All adverse events were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). The specific version used in the S1806 protocol is not publicly detailed but is typically the latest version at the time of study initiation.
4. Management of Immune-Related Adverse Events (General Guidelines):
-
Grade 1: Continue atezolizumab with close monitoring. Symptomatic treatment may be initiated.
-
Grade 2: Hold atezolizumab. Initiate supportive care and consider topical or low-dose systemic corticosteroids depending on the specific adverse event.
-
Grade 3: Hold atezolizumab. Initiate high-dose systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day or equivalent). Hospitalization may be required.
-
Grade 4: Permanently discontinue atezolizumab. Administer high-dose intravenous corticosteroids. Provide intensive supportive care.
Mandatory Visualizations
Signaling Pathway of Atezolizumab
Caption: Atezolizumab blocks the PD-L1/PD-1 and PD-L1/B7.1 interactions, promoting T-cell activation.
Logical Workflow for Management of Atezolizumab-Related Toxicities
Caption: A workflow for managing atezolizumab toxicities based on severity grading.
References
- 1. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- 2. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]
- 3. miragenews.com [miragenews.com]
- 4. urotoday.com [urotoday.com]
- 5. What is the mechanism of Atezolizumab? [synapse.patsnap.com]
- 6. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
Navigating Protocol Deviations and Amendments in the S1806 Clinical Trial: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals involved in the S1806 clinical trial on the proper procedures for managing protocol deviations and amendments. Adherence to these guidelines is critical for ensuring patient safety, data integrity, and the overall scientific validity of the trial.
Frequently Asked Questions (FAQs)
Q1: What constitutes a protocol deviation in the context of the S1806 trial?
A1: A protocol deviation is any change, divergence, or departure from the study design or procedures defined in the S1806 protocol.[1] Deviations can be either unintentional or planned.[2]
Q2: What is the difference between a minor and a major protocol deviation?
A2: The distinction lies in the potential impact of the deviation.
-
Minor Deviations: These are departures from the protocol that are not expected to significantly affect participant safety, the scientific soundness of the research plan, or the quality of the data.
-
Major Deviations (or "Important Protocol Deviations"): These are deviations that might significantly affect the completeness, accuracy, and/or reliability of the study data or that might significantly affect a subject's rights, safety, or well-being.[1] Examples include enrolling an ineligible participant, dosing errors, or failure to obtain valid informed consent.[3]
Q3: What is a protocol amendment?
A3: A protocol amendment is a formal, written change to the clinical trial protocol that is implemented after the protocol has been approved by the Institutional Review Board (IRB) or ethics committee.[4][5] Amendments are necessary when there are changes to the trial design, objectives, patient population, treatments, or safety assessments.[6]
Q4: When is a protocol amendment required instead of just documenting a protocol deviation?
A4: A protocol amendment is required for any systematic change to the protocol that will apply to future participants. In contrast, a deviation is typically an isolated departure from the protocol for a specific participant or circumstance. Substantial amendments are those likely to have a significant impact on the safety of subjects or the scientific value of the trial.[4]
Troubleshooting Guides
Issue: An Unplanned Protocol Deviation Has Occurred. What Are the Immediate Steps?
-
Prioritize Participant Safety: Your first and foremost responsibility is to ensure the safety and well-being of the trial participant. Take any immediate steps necessary to mitigate any potential harm.
-
Document the Deviation: As soon as the situation is stable, thoroughly document the deviation. Include the date and time of the deviation, a detailed description of what occurred, the reason for the deviation (if known), and the steps taken to address it.
-
Notify the Principal Investigator (PI) and Sponsor: Report the deviation to the site's Principal Investigator immediately. The PI is responsible for assessing the situation and reporting it to the trial sponsor according to the agreed-upon timelines.[7]
-
Follow Reporting Procedures: Adhere to the specific reporting procedures outlined in the S1806 protocol and by the sponsor. This may involve using a specific electronic data capture (EDC) system or form.[8]
Issue: A Planned Deviation from the Protocol Seems Necessary for a Specific Participant. How Should I Proceed?
-
Consult the Principal Investigator: Discuss the rationale for the planned deviation with the PI. The PI will determine if the deviation is in the best interest of the participant and scientifically sound.
-
Obtain Sponsor and IRB Approval: Before implementing a planned deviation, you must obtain approval from both the trial sponsor and the Institutional Review Board (IRB).[2][7] An exception may be made only when necessary to eliminate an apparent immediate hazard to a participant.[2]
-
Document All Communications: Keep a detailed record of all communications with the sponsor and IRB regarding the planned deviation.
Data Presentation
Table 1: Classification and Examples of Protocol Deviations
| Classification | Description | Examples for S1806 Context | Potential Impact |
| Minor | Deviations with no significant impact on participant safety or data integrity. | A study visit conducted one day outside the scheduled window; a non-critical lab test missed. | Minimal impact on study outcomes. |
| Major (Important) | Deviations that could significantly affect participant safety, rights, or the reliability of the data.[1] | Enrollment of a patient who does not meet all eligibility criteria; incorrect dosage of atezolizumab or chemotherapy administered; failure to report a serious adverse event.[3] | May compromise the scientific validity of the trial and participant safety. |
| Serious Breach | A deviation that is likely to have a significant adverse effect on the safety or rights of a participant or the reliability and robustness of the data generated in the clinical trial.[7] | Falsification of data; significant and persistent non-adherence to the protocol by an investigator. | Can lead to study suspension or termination at a site. |
Experimental Protocols
Detailed Methodology for Reporting a Protocol Deviation
-
Identification: The deviation is identified by a member of the clinical trial site staff, a monitor, or an auditor.[8]
-
Immediate Action & Documentation: The individual who identifies the deviation takes any necessary immediate actions to ensure participant safety. They then complete a Protocol Deviation Form, providing a detailed narrative of the event.
-
Investigator Review: The Principal Investigator reviews the Protocol Deviation Form, assesses the severity of the deviation, and determines if any corrective and preventive actions (CAPA) are needed.
-
Sponsor Notification: The completed Protocol Deviation Form is submitted to the trial sponsor through the designated reporting system (e.g., Rave) within the timeframe specified in the protocol (e.g., within ten working days of site awareness).[8]
-
IRB/Ethics Committee Reporting: The PI determines if the deviation needs to be reported to the Institutional Review Board (IRB) or ethics committee, based on institutional and regulatory requirements.[9] Generally, major deviations that affect participant safety or data integrity must be reported promptly.
Detailed Methodology for Submitting a Protocol Amendment
-
Drafting the Amendment: The sponsor or the designated study team drafts the proposed changes to the protocol. All changes should be tracked to clearly show the revisions.[5][10]
-
Internal Review: The draft amendment is reviewed internally by the sponsor's medical, statistical, and operational teams.
-
Submission to Regulatory Authorities and IRB/Ethics Committee: Once finalized, the protocol amendment is submitted to the relevant regulatory authorities (e.g., FDA) and the central or local Institutional Review Board (IRB)/Ethics Committee for review and approval.[6][11]
-
Dissemination and Training: Following approval, the amended protocol is distributed to all participating clinical trial sites. All relevant site staff must be trained on the changes before they are implemented.
-
Implementation: The changes outlined in the protocol amendment are implemented at the clinical trial sites.
Mandatory Visualization
Caption: Workflow for Reporting a Protocol Deviation in S1806.
Caption: Process for a Protocol Amendment in the S1806 Trial.
References
- 1. FDA issues Draft Guidance on Handling Protocol Deviations in Clinical Trials - ECA Academy [gmp-compliance.org]
- 2. wcgclinical.com [wcgclinical.com]
- 3. Examples of Common Major Protocol Deviations – Clinical Research Made Simple [clinicalstudies.in]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. Writing Your Amendment - Investigator Initiated Trials (IITs) [unclineberger.org]
- 6. IND Protocol Amendments | Office of Ethics and Compliance [compliance.ucsf.edu]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. Protocol Deviation User Guide [ctsu.org]
- 9. hopkinsmedicine.org [hopkinsmedicine.org]
- 10. onestudyteam.com [onestudyteam.com]
- 11. eCFR :: 21 CFR 312.30 -- Protocol amendments. [ecfr.gov]
Technical Support Center: Overcoming Immunotherapy Resistance in Bladder Cancer
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming immunotherapy resistance in bladder cancer. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are many bladder cancer patients resistant to immune checkpoint inhibitors (ICIs)?
A1: Resistance to ICIs in bladder cancer is a multifaceted issue. Tumors can create a highly immunosuppressive microenvironment that hinders effective anti-tumor immune responses.[1][2][3] This can be due to several factors, including:
-
Low Tumor Mutational Burden (TMB): Fewer mutations mean fewer neoantigens for the immune system to recognize.
-
"Cold" Tumor Microenvironment (TME): Lack of T-cell infiltration into the tumor.[4]
-
Presence of Immunosuppressive Cells: Myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) can dampen the immune response.[5]
-
Altered Signaling Pathways: Activation of pathways like PPARγ/RXRα can suppress cytokine secretion and prevent immune cell infiltration.[6][7]
-
Low or Absent PD-L1 Expression: Although not a perfect biomarker, low PD-L1 expression is associated with lower response rates to anti-PD-1/PD-L1 therapies.[5][8]
-
Genetic Factors: Mutations in genes involved in interferon-gamma (IFN-γ) signaling, such as JAK1 and JAK2, can lead to resistance.[5]
Q2: What are the key signaling pathways implicated in immunotherapy resistance in bladder cancer?
A2: Several signaling pathways are known to contribute to immunotherapy resistance. Key pathways include:
-
PD-1/PD-L1 Pathway: This is the primary target of many ICIs. The binding of PD-L1 on tumor cells to PD-1 on T-cells leads to T-cell exhaustion.[1]
-
CTLA-4 Pathway: CTLA-4 is another inhibitory receptor on T-cells that downregulates immune responses.
-
PPARγ/RXRα Pathway: Genomic activation of this pathway can lead to immune evasion by suppressing the expression of pro-inflammatory cytokines, thus preventing T-cell infiltration.[6][7]
-
Hippo-TAZ Pathway: This pathway has been shown to regulate PD-L1 expression. Modulating this pathway could be a strategy to enhance immunotherapy.[9][10]
-
IFN-γ Signaling Pathway: Defects in this pathway (e.g., mutations in JAK1/2) can impair antigen presentation and reduce the tumor's visibility to the immune system.[5]
Q3: What are some promising combination therapy strategies to overcome resistance?
A3: Combining ICIs with other therapies is a key strategy to overcome resistance.[1][11] Promising combinations include:
-
ICIs with Chemotherapy: Chemotherapy can induce immunogenic cell death, releasing tumor antigens and enhancing the immune response.
-
Dual ICI Therapy: Combining anti-PD-1/PD-L1 with anti-CTLA-4 antibodies can have synergistic effects by targeting different mechanisms of T-cell inhibition.[11]
-
ICIs with Targeted Therapy:
-
ICIs with Radiotherapy: Radiation can promote the release of tumor antigens and increase T-cell infiltration.[11]
-
ICIs with Oncolytic Viruses: Engineered viruses like Cretostimogene grenadenorepvec can selectively kill cancer cells and stimulate an anti-tumor immune response.[13]
Troubleshooting Guides
Problem 1: Inconsistent or low PD-L1 staining in tumor samples.
-
Possible Cause 1: Antibody Clone and Staining Protocol. Different antibody clones have varying sensitivities and specificities. The staining protocol, including antigen retrieval and incubation times, can significantly impact results.
-
Troubleshooting Steps:
-
Standardize the Protocol: Ensure a consistent and validated immunohistochemistry (IHC) protocol is used across all samples.
-
Use a Validated Antibody Clone: Refer to literature and manufacturer recommendations for validated anti-PD-L1 antibody clones for bladder cancer.
-
Include Positive and Negative Controls: Use cell lines or tissues with known high and low PD-L1 expression as controls to validate each staining run.
-
Consider Different Scoring Algorithms: Be aware of the different scoring systems for PD-L1 (e.g., CPS, TPS) and apply the appropriate one for your study.
-
-
Possible Cause 2: Tumor Heterogeneity. PD-L1 expression can be heterogeneous within a tumor and between different tumor sites.
-
Troubleshooting Steps:
-
Analyze Multiple Tumor Regions: If possible, assess PD-L1 expression in different areas of the tumor.
-
Correlate with Other Biomarkers: Analyze PD-L1 expression in conjunction with other markers of immune infiltration (e.g., CD8+ T-cell density) to get a more comprehensive picture of the tumor immune microenvironment.
-
Problem 2: Poor response to anti-PD-1 therapy in a patient-derived xenograft (PDX) model.
-
Possible Cause 1: "Cold" Tumor Microenvironment. The PDX model may lack sufficient immune cell infiltration for the anti-PD-1 therapy to be effective.
-
Troubleshooting Steps:
-
Characterize the TME: Use IHC or flow cytometry to assess the presence of CD8+ T-cells, Tregs, and MDSCs within the tumor.
-
Consider Combination Therapies: Test the efficacy of anti-PD-1 in combination with therapies that can enhance T-cell infiltration, such as radiotherapy or certain chemotherapies.
-
-
Possible Cause 2: Intrinsic Resistance Mechanisms. The tumor cells may have inherent mechanisms of resistance, such as defects in the IFN-γ signaling pathway.
-
Troubleshooting Steps:
-
Genomic and Transcriptomic Analysis: Perform sequencing to identify mutations in genes like JAK1, JAK2, or B2M.
-
Test Alternative Therapies: If intrinsic resistance is suspected, explore therapeutic strategies that do not rely on a pre-existing T-cell response, such as targeted therapies or ADCs.
-
Quantitative Data Summary
Table 1: Response Rates of Different Immunotherapy Regimens in Bladder Cancer
| Therapy | Patient Population | Objective Response Rate (ORR) | Reference |
| Pembrolizumab (anti-PD-1) | Second-line, metastatic urothelial carcinoma (mUC) | 19-21% | [8] |
| Atezolizumab (anti-PD-L1) | Second-line, mUC | 15% | [8] |
| Nivolumab (anti-PD-1) | Second-line, mUC | 20% | [8] |
| Durvalumab (anti-PD-L1) | Second-line, mUC | 18% | [8] |
| Avelumab (anti-PD-L1) | Second-line, mUC | 17% | [8] |
| Pembrolizumab + CG0070 | BCG-unresponsive NMIBC | 83% (at 3 months), 57% (at 12 months) | [13] |
Experimental Protocols
Immunohistochemistry (IHC) for PD-L1
-
Tissue Preparation: Formalin-fix and paraffin-embed bladder tumor tissue. Cut 4-5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate with a validated primary antibody against PD-L1 at an optimized concentration and duration.
-
Secondary Antibody and Detection: Apply a secondary antibody conjugated to a detection system (e.g., HRP-polymer) followed by a chromogen such as DAB.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip with a permanent mounting medium.
-
Analysis: Score the percentage of PD-L1 positive tumor cells and/or immune cells according to established scoring guidelines.
In Vitro T-cell Co-culture Assay
-
Cell Preparation:
-
Target Cells: Culture human bladder cancer cell lines.
-
Effector Cells: Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. Isolate CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).
-
-
Co-culture Setup:
-
Plate bladder cancer cells in a 96-well plate and allow them to adhere overnight.
-
Add the isolated CD8+ T-cells to the wells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Include treatment groups with an anti-PD-1 antibody, an isotype control antibody, and an untreated control.
-
-
Incubation: Co-culture the cells for 48-72 hours at 37°C and 5% CO2.
-
Analysis of Cytotoxicity:
-
Measure the release of lactate dehydrogenase (LDH) from damaged target cells using a commercially available kit.
-
Alternatively, label target cells with Calcein-AM and measure fluorescence release upon cell lysis.
-
-
Analysis of T-cell Activation:
-
Collect the supernatant and measure cytokine production (e.g., IFN-γ, TNF-α) by ELISA or multiplex bead array.
-
Harvest the T-cells and analyze the expression of activation markers (e.g., CD69, CD25) by flow cytometry.
-
Signaling Pathway and Workflow Diagrams
Caption: PD-1/PD-L1 signaling pathway leading to T-cell exhaustion.
Caption: RC48-ADC overcomes resistance via the Hippo-TAZ pathway.
Caption: Experimental workflow for testing combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for Overcoming Immune Evasion in Bladder Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. urologytimes.com [urologytimes.com]
- 5. tandfonline.com [tandfonline.com]
- 6. ajmc.com [ajmc.com]
- 7. urologytimes.com [urologytimes.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Overcoming immunotherapy resistance in bladder cancer with a novel antibody-drug conjugate RC48 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overcoming immunotherapy resistance in bladder cancer with a novel antibody-drug conjugate RC48 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Combination Therapies for the Treatment of Bladder Cancer [frontiersin.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Combination Therapy Shows Promise for Advanced Bladder Cancer [breakthroughsforphysicians.nm.org]
Enhancing Patient Compliance in the S1806 Trial: A Technical Support Resource
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing patient compliance challenges within the S1806 clinical trial. The S1806 trial, also known as INTACT, is a phase III randomized study evaluating the efficacy of atezolizumab in combination with concurrent chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC).[1][2][3] Given the aggressive nature of the treatment regimen, which includes chemotherapy, radiation, and immunotherapy, maintaining patient compliance is critical for trial success and patient outcomes.
This resource is designed to proactively address potential issues that may lead to non-compliance, drawing on available data from the trial and broader clinical experience with similar treatments.
Troubleshooting Guides: A Proactive Approach to Patient Compliance
Effective management of treatment-related adverse events (AEs) is a cornerstone of maintaining patient compliance. The following guides, presented in a question-and-answer format, address specific challenges that may arise during the S1806 trial.
Managing Common Adverse Events
Question: A patient on the atezolizumab arm is experiencing significant hematological toxicity. What are the recommended steps to manage this and prevent treatment discontinuation?
Answer:
Hematological toxicity is a common adverse event in the S1806 trial, particularly in the atezolizumab arm.[2][3] Early and proactive management is crucial.
-
Monitoring: Strict adherence to the protocol's monitoring schedule for complete blood counts is essential.
-
Intervention:
-
For grade 3 or 4 neutropenia, consider dose interruption of chemotherapy and/or administration of granulocyte colony-stimulating factors (G-CSF) as per institutional guidelines.
-
For grade 3 or 4 thrombocytopenia, dose interruption of chemotherapy is recommended. Platelet transfusions may be necessary in cases of severe bleeding.
-
For anemia, consider blood transfusions for symptomatic patients.
-
-
Patient Communication: Clearly explain the nature of the side effect, the management plan, and the importance of reporting symptoms like fever, bleeding, or excessive fatigue immediately. This can alleviate patient anxiety and foster a collaborative approach to management.
Question: A patient is reporting severe diarrhea and colitis. How can we differentiate between chemotherapy-induced and immune-related colitis, and what are the management strategies?
Answer:
Differentiating the etiology of diarrhea and colitis is critical as the management differs significantly.
-
Initial Assessment:
-
Evaluate the timing of onset in relation to chemotherapy and atezolizumab administration.
-
Perform stool cultures to rule out infectious causes.
-
Consider endoscopic evaluation with biopsies for definitive diagnosis.
-
-
Management:
-
Chemotherapy-induced: Typically managed with anti-diarrheal agents like loperamide and hydration support.
-
Immune-related colitis: This is a potential side effect of atezolizumab. For grade 2 or higher colitis, withholding atezolizumab and initiating systemic corticosteroids is the standard approach. Re-challenge with atezolizumab may be considered upon resolution to grade 1 or less, following a slow steroid taper. For severe or refractory cases, infliximab or vedolizumab may be considered.
-
-
Patient Education: Educate patients on the importance of reporting any changes in bowel habits promptly. Provide clear instructions on when to seek immediate medical attention.
Question: A patient is experiencing significant radiation-induced cystitis. What measures can be taken to alleviate symptoms and support treatment continuation?
Answer:
Radiation cystitis is an expected toxicity of the chemoradiotherapy regimen.
-
Symptomatic Relief:
-
Pharmacological interventions include anticholinergics for bladder spasms, urinary analgesics like phenazopyridine, and NSAIDs for pain.
-
Encourage increased fluid intake to maintain hydration and dilute urine.
-
Advise patients to avoid bladder irritants such as caffeine, alcohol, and spicy foods.
-
-
Monitoring for Complications: Monitor for hematuria and signs of urinary tract infection.
-
Collaborative Care: Close collaboration between the radiation oncology and urology teams is essential for optimal management.
Addressing Patient-Reported Outcomes and Quality of Life
Question: How can we utilize the patient-reported outcome (PRO) data being collected in the S1806 trial to improve individual patient compliance?
Answer:
The S1806 trial protocol includes the collection of PROs using instruments such as the EORTC QLQ-C30 and disease-specific modules.[4] This data is invaluable for real-time patient management.
-
Regular Review: Regularly review individual patient PRO data to identify early signs of worsening symptoms or declining quality of life.
-
Proactive Intervention: A significant negative change in a patient's PRO scores should trigger a clinical review, even in the absence of a scheduled appointment. This allows for early intervention to manage symptoms and provide supportive care.
-
Personalized Support: Use the PRO data to tailor supportive care interventions. For example, if a patient reports high levels of fatigue, interventions could include counseling on energy conservation techniques, nutritional support, and a review of medications that may contribute to fatigue.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for patients to consider discontinuing treatment in bladder cancer trials?
A1: Studies and clinical experience suggest several key factors:
-
Treatment-related side effects: The physical burden of adverse events is a primary driver of non-compliance.[5]
-
Poor physical condition: Patients with pre-existing comorbidities may struggle to tolerate the aggressive treatment regimen.[5][6]
-
Transportation and logistical challenges: The need for frequent hospital visits for treatment and monitoring can be a significant barrier for some patients.[5]
-
Psychological distress: A cancer diagnosis and the rigors of treatment can lead to anxiety and depression, which can impact a patient's motivation and ability to adhere to the treatment plan.[7]
Q2: How can we improve communication with patients to enhance their understanding of the treatment and potential side effects?
A2: Clear and ongoing communication is vital.
-
Initial Consultation: Provide comprehensive information about the trial, treatment schedule, potential side effects, and the management plan for those side effects. Use clear, jargon-free language.
-
Regular Check-ins: Proactively schedule regular check-ins with patients, either in-person or via telephone, to discuss their well-being and any emerging concerns.
-
Educational Materials: Provide patients with written materials and direct them to reputable online resources to reinforce verbal communication.
-
Open Dialogue: Foster an environment where patients feel comfortable asking questions and reporting symptoms without fear of being judged or having their treatment stopped unnecessarily.
Q3: What supportive care services should be readily available to patients in the S1806 trial?
A3: A multidisciplinary approach to supportive care is essential.
-
Oncology Nursing: Specialized oncology nurses are crucial for patient education, symptom monitoring, and providing a primary point of contact.
-
Nutritional Support: Dietitians can help patients manage treatment-related side effects like nausea, diarrhea, and loss of appetite.
-
Psychosocial Support: Social workers, psychologists, or psychiatrists can help patients and their families cope with the emotional and psychological challenges of a cancer diagnosis and treatment.
-
Palliative Care: Early integration of palliative care can help manage complex symptoms and improve quality of life.
Data Presentation
Table 1: Common Grade 3 or Higher Adverse Events in the S1806 Trial (Safety Update on First 73 Patients)
| Adverse Event Category | Chemoradiotherapy Alone (n=36) | Chemoradiotherapy + Atezolizumab (n=37) |
| Total Grade 3+ Events | 11 | 23 |
| Hematological | Most Common | Most Common |
| Radiation Cystitis (Grade 3) | 0 | 1 |
| Colitis (Grade 3+) | 0 | 0 |
Source: INTACT (S/N1806) phase III randomized trial of concurrent chemoradiotherapy with or without atezolizumab in localized muscle-invasive bladder cancer: Safety update on first 73 patients.[2]
Table 2: Toxicity Update on First 213 Patients in the S1806 Trial
| Chemoradiotherapy Alone (n=100) | Chemoradiotherapy + Atezolizumab (n=113) | |
| Grade 3+ Toxicity Events | 44% | 58% |
Source: ASTRO 2022: INTACT (S/N1806): Phase III Randomized Trial of Concurrent Chemoradiotherapy with or without Atezolizumab in Localized Muscle Invasive Bladder Cancer—Toxicity Update on First 213 Patients.[3]
Experimental Protocols
Patient-Reported Outcome (PRO) Assessment
Methodology:
Patient-reported outcomes are a key component of the S1806 trial, designed to capture the patient's perspective on their health and well-being.[4]
-
Instruments: The trial protocol specifies the use of the following validated questionnaires:
-
EORTC QLQ-C30: A general questionnaire for assessing the quality of life of cancer patients.
-
EORTC QLQ-BLM30: A bladder cancer-specific module to be used in conjunction with the QLQ-C30.
-
EPIC-26 (bowel domain only): To assess bowel function.
-
EQ-5D-5L: A standardized instrument for measuring health-related quality of life.
-
-
Assessment Schedule: Patients are asked to complete these questionnaires at baseline and at specified time points throughout the trial and follow-up period.
-
Data Collection: Data is collected electronically or via paper forms, depending on the site's capabilities and patient preference.
-
Analysis: The collected data will be analyzed to compare the quality of life and symptom burden between the two treatment arms.
Visualizations
Signaling Pathway: PD-1/PD-L1 Axis Inhibition by Atezolizumab
Caption: Atezolizumab blocks the interaction between PD-L1 and PD-1, restoring T-cell activation.
Workflow: Managing Patient Non-Compliance
Caption: A proactive workflow for identifying and addressing patient non-compliance in the S1806 trial.
Logical Relationship: Factors Influencing Patient Compliance
Caption: Key positive and negative factors that influence patient compliance in clinical trials.
References
- 1. The patients’ experience of a bladder cancer diagnosis: a systematic review of the qualitative evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. urotoday.com [urotoday.com]
- 4. S1806 | SWOG [swog.org]
- 5. Factors Associated with Refusal or Discontinuation of Treatment in Patients with Bladder Cancer: A Cohort Population-Based Study in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Associated with Refusal or Discontinuation of Treatment in Patients with Bladder Cancer: A Cohort Population-Based Study in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of the S1806 (INTACT) Trial: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding the design and potential limitations of the SWOG S1806 (INTACT) clinical trial. The following frequently asked questions (FAQs) and troubleshooting guides address specific issues that may arise during the interpretation and application of the trial's findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective and design of the S1806 (INTACT) trial?
The S1806 trial is a phase III randomized clinical trial designed to evaluate the efficacy of adding the immune checkpoint inhibitor atezolizumab to the standard trimodality therapy (TMT) for localized muscle-invasive bladder cancer (MIBC). The primary objective is to compare bladder intact event-free survival (BI-EFS) between patients receiving concurrent chemoradiotherapy (CRT) with atezolizumab versus CRT alone.[1] Patients with histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder were randomized to one of two treatment arms.[2]
Q2: What are the components of the primary endpoint, Bladder Intact Event-Free Survival (BI-EFS)?
BI-EFS is a composite endpoint designed to capture both oncologic control and bladder preservation. An "event" in the S1806 trial is defined as the earliest occurrence of any of the following:
-
Histologically proven residual or recurrent muscle-invasive bladder cancer.
-
Clinical evidence of nodal or metastatic disease.
-
Radical cystectomy.
-
Death from any cause.[3]
Q3: What were the different chemotherapy regimens allowed in the control arm of the S1806 trial?
The S1806 trial protocol allowed for physician's choice of one of three concurrent chemotherapy regimens alongside radiation therapy. This introduces a notable source of heterogeneity within the standard of care arm. The permitted regimens were:
-
Cisplatin
-
5-Fluorouracil (5-FU) + Mitomycin-C
-
Gemcitabine
Troubleshooting Guide: Interpreting S1806 Trial Data
This section addresses potential challenges and limitations in the S1806 trial design that researchers should consider when analyzing its outcomes.
Issue 1: The composite nature of the primary endpoint (BI-EFS) may complicate the interpretation of results.
Troubleshooting:
-
Deconstruct the Endpoint: When analyzing the BI-EFS data, it is crucial to examine the individual components of the composite endpoint. A significant difference in BI-EFS could be driven by one specific event type (e.g., a reduction in non-muscle-invasive recurrence) which may have different clinical implications than a reduction in mortality.
Issue 2: Heterogeneity in the control arm due to multiple chemotherapy options could mask or exaggerate the treatment effect of atezolizumab.
Troubleshooting:
-
Subgroup Analysis: If the final dataset is available, conducting subgroup analyses based on the chemotherapy regimen received could help to understand if the effect of atezolizumab is consistent across different chemotherapy backbones.
-
Literature Comparison: Compare the outcomes of the different chemotherapy subgroups within the S1806 control arm to historical data from other trimodality therapy trials. This may provide context for the relative efficacy of each regimen. The heterogeneity of enrollment criteria in bladder cancer trials can make direct comparisons challenging.[6][7]
Issue 3: Potential for patient selection bias may limit the generalizability of the findings.
Troubleshooting:
-
Baseline Characteristics: Carefully scrutinize the baseline characteristics of the patient population enrolled in the S1806 trial. Factors such as tumor size, stage, and performance status can significantly influence outcomes in trimodality therapy.[8]
-
Applicability to Broader Population: Consider the eligibility criteria of the trial and how they might differ from the real-world population of patients with muscle-invasive bladder cancer. The decision to pursue bladder preservation is often influenced by patient preference and comorbidities, which can introduce selection bias.[9]
Issue 4: The trial was not preceded by a phase I study of atezolizumab in combination with trimodality therapy.
Troubleshooting:
-
Safety Profile Analysis: While a formal phase I study was not conducted, the S1806 trial did include a safety run-in cohort.[10] Early safety data has been reported, showing a higher rate of grade 3 or higher adverse events in the atezolizumab arm, although these were primarily deemed non-immune-related.[11] A thorough analysis of the safety and toxicity data is essential to understand the risk-benefit profile of this combination.
-
Dose and Schedule Rationale: The study design was based on data from other tumor types.[10] Researchers should consider the rationale for the chosen dose and schedule of atezolizumab in the context of concurrent chemoradiation for bladder cancer.
Data Presentation
Table 1: S1806 (INTACT) Trial Arms
| Arm | Treatment |
| Experimental Arm | Concurrent Chemoradiotherapy (CRT) + Atezolizumab |
| Control Arm | Concurrent Chemoradiotherapy (CRT) Alone |
Table 2: Chemotherapy Regimens in the S1806 Trial
| Chemotherapy Agent(s) |
| Cisplatin |
| 5-Fluorouracil + Mitomycin-C |
| Gemcitabine |
Table 3: Components of the Primary Endpoint (BI-EFS)
| Event | Description |
| Local Recurrence | Histologically proven residual or recurrent muscle-invasive bladder cancer |
| Distant Metastasis | Clinical evidence of nodal or metastatic disease |
| Salvage Cystectomy | Surgical removal of the bladder |
| Death | Death from any cause |
Experimental Protocols & Methodologies
The core experimental protocol of the S1806 trial involves the following key steps:
-
Patient Selection: Patients with histologically confirmed T2-T4a N0M0 urothelial carcinoma of the bladder were enrolled. Key exclusion criteria included prior systemic chemotherapy for bladder cancer and prior pelvic radiation.[2]
-
Randomization: Eligible patients were randomized in a 1:1 ratio to receive either CRT with atezolizumab or CRT alone.
-
Treatment Delivery:
-
Chemoradiotherapy (CRT): All patients received standard-of-care CRT. The choice of chemotherapy regimen (cisplatin, 5-FU/mitomycin, or gemcitabine) was at the discretion of the treating physician.
-
Atezolizumab: Patients in the experimental arm received atezolizumab concurrently with CRT.
-
-
Follow-up and Assessment: Patients were monitored for treatment-related toxicities and disease status. The primary endpoint of BI-EFS was assessed at regular intervals.
Visualizations
References
- 1. S1806 - NRG Oncology [nrgoncology.org]
- 2. S1806 | SWOG [swog.org]
- 3. View of A population-based registry cohort study on the correlation between bladder-intact event-free survival and overall survival in cystectomy-ineligible/refusal muscle-invasive bladder cancer patients in Sweden | Scandinavian Journal of Urology [medicaljournalssweden.se]
- 4. Evaluation of Event-Free Survival as a Surrogate Endpoint for Overall Survival in Muscle-Invasive Bladder Cancer Following Neoadjuvant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urotoday.com [urotoday.com]
- 6. Heterogeneity of BCG unresponsive bladder cancer clinical trials limits patients' access to novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. Trimodality therapy in bladder cancer: Who, what and when? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eligibility and Endpoints for Clinical Trials in Trimodality Therapy for Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
Technical Support Center: Refining Patient Selection for Future Bladder Cancer Trials
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working to refine patient selection in bladder cancer clinical trials. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: Why is patient selection so critical for the success of bladder cancer clinical trials?
A1: Refining patient selection is crucial because only a subset of patients responds to many targeted therapies and immunotherapies.[1][2] For instance, response rates to immune checkpoint inhibitors in unselected patients are only around 15-25%.[1][3] By identifying predictive biomarkers and understanding the molecular subtypes of a patient's tumor, we can enrich trial populations with individuals most likely to benefit, thereby increasing the chances of demonstrating clinical efficacy, reducing patient exposure to ineffective treatments and associated toxicities, and accelerating the drug development process.[1][4]
Q2: What are the most promising biomarkers currently being investigated for patient selection in bladder cancer?
A2: Several classes of biomarkers are under active investigation. Programmed death-ligand 1 (PD-L1) expression, though imperfect, is widely used to predict response to immune checkpoint inhibitors.[1][5] Tumor mutational burden (TMB) is another key biomarker, with higher TMB often correlating with better response to immunotherapy.[1] Additionally, specific gene alterations, such as fibroblast growth factor receptor (FGFR) mutations, are used to select patients for targeted therapies like erdafitinib.[4] Researchers are also exploring RNA-based molecular subtyping and novel gene signatures (e.g., PTHLH, BHMT2, and NGFR) to better stratify patients.[6][7] The future likely lies in combining multiple biomarkers to create a composite signature for more accurate prediction.[1]
Q3: What are the main molecular subtypes of bladder cancer, and how do they influence clinical trial design?
A3: Bladder cancer is broadly classified into luminal and basal subtypes, which have distinct molecular characteristics and clinical behaviors.[7][8] These have been further refined into more specific subtypes such as luminal-papillary, luminal-infiltrated, basal/squamous, and claudin-low.[7][9][10] For example, basal tumors appear to be more sensitive to neoadjuvant platinum-based chemotherapy, while luminal-papillary tumors are often associated with FGFR3 mutations and may be candidates for FGFR inhibitors.[7][10] Understanding these subtypes allows for the design of clinical trials that target the specific vulnerabilities of each tumor type.[4][11]
Q4: What are the primary challenges associated with using liquid biopsies in bladder cancer trials?
A4: While promising for non-invasive monitoring, liquid biopsies face several hurdles.[12][13] These include pre-analytical variability in sample collection and processing, a lack of standardized assays for circulating tumor DNA (ctDNA) and circulating tumor cells (CTCs), and the need for validation in large, prospective clinical trials.[11][14] Furthermore, there can be discordance between the genomic alterations found in liquid biopsies and those in the tumor tissue, which can complicate clinical decision-making.[15] The cost-effectiveness of these assays also needs to be established before widespread clinical adoption.[11][14]
Q5: How can patient-derived organoids (PDOs) be leveraged to improve patient selection?
A5: Patient-derived organoids are 3D cell culture models that can recapitulate the genetic and phenotypic heterogeneity of a patient's tumor.[16][17] This allows for high-throughput drug screening to predict an individual's response to various therapies, including chemotherapy and targeted agents.[17][18] By testing a panel of drugs on a patient's organoids, researchers can identify the most effective treatment, thus personalizing therapy and improving patient selection for clinical trials.[16][18] However, challenges remain in standardizing organoid culture and analysis, and in fully replicating the tumor microenvironment.[16]
Troubleshooting Guides
Immunohistochemistry (IHC) for PD-L1
| Issue | Potential Cause | Troubleshooting Steps |
| No Staining or Weak Signal | Antibody not validated for IHC, improper antibody dilution, expired reagents, or issue with antigen retrieval. | - Ensure the primary antibody is validated for IHC on paraffin-embedded tissues. - Use a positive control (e.g., cell pellets with known high expression) to confirm the protocol and antibody are working.[19] - Optimize the antibody concentration through a titration experiment. - Prepare fresh antigen retrieval buffers for each use.[19] - Ensure tissue sections do not dry out during the staining procedure.[19] |
| High Background Staining | Inadequate deparaffinization, non-specific antibody binding, or endogenous biotin activity. | - Use fresh xylene for deparaffinization.[19] - Ensure adequate blocking steps are included in the protocol. - If using a biotin-based detection system with tissues high in endogenous biotin (e.g., kidney), consider using a polymer-based system or a biotin-blocking step.[19] |
| Inconsistent Staining Across Samples | Variability in tissue fixation, processing, or section thickness. | - Standardize fixation time and protocols for all tissue samples. - Ensure consistent section thickness. - Run controls with each batch of samples to monitor for run-to-run variability. |
| Discrepant Results Between Different PD-L1 Assays | Different antibody clones (e.g., SP142, SP263, 22C3), scoring algorithms (e.g., CPS, IC), or staining platforms. | - Be aware that different assays can yield varying results; for instance, the SP142 clone may show lower positivity rates.[20][21][22] - Good concordance has been observed between the 22C3 and SP263 assays.[22][23] - When comparing studies, note the specific antibody and scoring system used. - For clinical trials, it is crucial to pre-specify the assay and scoring algorithm that will be used for patient selection. |
Patient-Derived Organoid (PDO) Culture
| Issue | Potential Cause | Troubleshooting Steps |
| Low Organoid Formation Efficiency | Poor tissue quality, insufficient viable tumor cells, or suboptimal culture conditions. | - Use fresh tumor tissue whenever possible.[16] - Optimize the digestion protocol to maximize the yield of viable cells. - Test different batches of Matrigel or other extracellular matrices. - Ensure the composition of the culture medium is optimized for bladder cancer organoids. |
| Overgrowth of Fibroblasts or Other Stromal Cells | Contamination from the primary tumor tissue. | - Perform differential trypsinization to selectively remove fibroblasts. - Use selective media components that inhibit fibroblast growth. - Manually passage and select for organoid structures. |
| Variability in Drug Screening Results | Inconsistent organoid size and density, or inaccurate viability assessment. | - Seed a consistent number of cells or organoids per well. - Use automated imaging and analysis software to quantify organoid size and number.[18] - Utilize robust viability assays such as 3D-specific CellTiter-Glo.[24] |
| Lack of Correlation with Clinical Outcomes | Absence of the tumor microenvironment (TME), or evolution of organoids in culture. | - Consider co-culture systems that incorporate immune cells or fibroblasts to better mimic the TME.[16] - Perform genomic and transcriptomic analysis to ensure the organoids remain representative of the parent tumor over time.[17] |
Next-Generation Sequencing (NGS) Data Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Quality Sequencing Data | Poor DNA/RNA quality from FFPE tissues, or library preparation failure. | - Use DNA/RNA quality control metrics (e.g., RIN, DIN) to assess sample integrity before sequencing. - Utilize specialized kits for extracting nucleic acids from FFPE samples. - Optimize library preparation protocols for low-input and fragmented nucleic acids. |
| Difficulty in Identifying Driver Mutations from Variants of Unknown Significance (VUS) | Lack of comprehensive and curated databases for bladder cancer mutations. | - Use multiple annotation databases (e.g., ClinVar, COSMIC) to classify variants. - Employ functional prediction algorithms (e.g., SIFT, PolyPhen) to assess the potential impact of VUS. - Correlate genomic findings with transcriptomic and proteomic data for a multi-omics perspective. |
| Discordance Between Tissue and Liquid Biopsy NGS Results | Tumor heterogeneity, differences in the assays used, or the timing of sample collection.[15] | - Acknowledge that tissue and liquid biopsies may provide complementary information.[15] - For longitudinal monitoring, establish a baseline with both tissue and liquid biopsies if possible. - Use NGS platforms with high sensitivity and specificity for low-frequency variants in ctDNA. |
Experimental Protocols
PD-L1 Immunohistochemistry (Ventana SP263)
-
Deparaffinization and Rehydration: Deparaffinize 4-5 µm thick formalin-fixed, paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a high pH buffer (e.g., Cell Conditioning 1 (CC1) from Ventana) for a standardized time (e.g., 64 minutes) on an automated staining platform (e.g., Ventana Benchmark Ultra).
-
Primary Antibody Incubation: Incubate the slides with the ready-to-use Ventana SP263 (rabbit monoclonal) primary antibody for a specified time (e.g., 16 minutes) at 37°C.
-
Detection: Use a polymer-based detection system (e.g., OptiView DAB IHC Detection Kit) to visualize the primary antibody. This typically involves a secondary antibody and a DAB chromogen reaction.
-
Counterstaining: Counterstain the slides with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded series of ethanol to xylene and coverslip using a permanent mounting medium.
-
Scoring: Evaluate PD-L1 expression on both tumor cells (TC) and immune cells (IC) using the appropriate scoring algorithm (e.g., percentage of TC or IC staining).
Bladder Cancer Organoid Culture from Fresh Tumor Tissue
-
Tissue Dissociation: Mechanically mince fresh tumor tissue and digest with a cocktail of enzymes (e.g., collagenase and dispase) at 37°C until the tissue is disaggregated.
-
Cell Filtering and Seeding: Pass the cell suspension through a cell strainer (e.g., 70 µm) to remove large clumps. Resuspend the single cells and small cell clusters in a basement membrane matrix (e.g., Matrigel).
-
Plating: Plate droplets of the cell-Matrigel suspension into pre-warmed multi-well plates and allow to solidify at 37°C.
-
Culture Medium: Add bladder cancer organoid growth medium, typically containing components like EGF, Noggin, R-spondin, FGFs, and a ROCK inhibitor.
-
Maintenance: Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.
-
Passaging: Once organoids are large, mechanically or enzymatically dissociate them and re-plate in fresh Matrigel to expand the culture.
Circulating Tumor DNA (ctDNA) Extraction and Analysis
-
Blood Collection and Plasma Separation: Collect whole blood in specialized tubes (e.g., Streck Cell-Free DNA BCT) that stabilize white blood cells. Separate plasma by centrifugation within a few hours of collection.
-
Cell-Free DNA (cfDNA) Extraction: Isolate cfDNA from the plasma using a commercially available kit designed for this purpose (e.g., QIAamp Circulating Nucleic Acid Kit).
-
Library Preparation: Prepare a sequencing library from the extracted cfDNA. This involves end-repair, A-tailing, adapter ligation, and PCR amplification.
-
Target Enrichment (Optional but Recommended): Use a hybridization-based capture method with a panel of probes targeting genes frequently mutated in bladder cancer to enrich for ctDNA.
-
Next-Generation Sequencing (NGS): Sequence the prepared library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis: Align the sequencing reads to the human reference genome, call variants, and filter out germline mutations and sequencing artifacts to identify somatic mutations present in the ctDNA.
Visualizations
Caption: Workflow for patient-derived organoid (PDO) drug screening.
Caption: FGFR3 signaling pathway and the action of FGFR inhibitors.
Caption: Logic for biomarker-driven patient selection in trials.
References
- 1. youtube.com [youtube.com]
- 2. EMUC16: Refined patient selection is crucial to improve impact of chemotherapy for bladder cancer patients - EMUC25 [emuc.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. What are the current trends in Bladder Cancer treatment research and development? [synapse.patsnap.com]
- 5. Advances in Bladder Cancer Research - NCI [cancer.gov]
- 6. Frontiers | Identification and validation of novel biomarkers affecting bladder cancer immunotherapy via machine learning and its association with M2 macrophages [frontiersin.org]
- 7. Molecular Subtyping of Bladder Cancer: Current Trends and Future Directions in 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Update on bladder cancer molecular subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Liquid Biopsy: Current advancements in clinical practice for bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncnursingnews.com [oncnursingnews.com]
- 13. m.youtube.com [m.youtube.com]
- 14. urotoday.com [urotoday.com]
- 15. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 16. Organoid models in bladder cancer: From bench to bedside? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A deep learning model for drug screening and evaluation in bladder cancer organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 20. PD-L1 immunohistochemistry assay concordance in urothelial carcinoma of the bladder and hypopharyngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Comparison of three validated PD-L1 immunohistochemical assays in urothelial carcinoma of the bladder: interchangeability and issues related to patient selection [frontiersin.org]
- 22. diagnijmegen.nl [diagnijmegen.nl]
- 23. frontiersin.org [frontiersin.org]
- 24. mdpi.com [mdpi.com]
Validation & Comparative
S1806 Trial: A Comparative Analysis of Adding Atezolizumab to Chemoradiotherapy for Muscle-Invasive Bladder Cancer
A detailed guide for researchers and drug development professionals on the S1806 clinical trial, comparing the addition of the immune checkpoint inhibitor atezolizumab to standard trimodality therapy for localized muscle-invasive bladder cancer.
The SWOG/NRG S1806 (also known as INTACT) is a phase III randomized clinical trial designed to evaluate the efficacy and safety of adding atezolizumab, an immune checkpoint inhibitor, to concurrent chemoradiotherapy (CRT) in patients with localized muscle-invasive bladder cancer (MIBC).[1][2][3] This guide provides a comprehensive comparison of the two treatment arms based on the available data, details the experimental protocols, and visualizes the trial workflow and relevant biological pathways.
Comparative Data on Treatment Arms
The S1806 trial randomizes patients into two arms: the experimental arm receiving atezolizumab in combination with trimodality therapy (TMT), and the control arm receiving TMT alone.[4][5] While the primary endpoint analysis is pending the completion of the trial, interim toxicity data has been reported.
Table 1: Interim Analysis of Grade 3 or Higher Toxicities
| Toxicity Category | Trimodality Therapy + Atezolizumab (n=113) | Trimodality Therapy Alone (n=100) |
| Overall Grade 3+ Toxicities | 58% (65 patients) | 44% (44 patients) |
| Most Common Toxicities | Hematological (not considered immune-related) | Hematological |
| Immune-Related Grade 3+ Adverse Events | Pancreatitis (n=1), Rash (n=1), Acute Kidney Injury (n=2), Gastritis (n=1), Transaminitis (n=1), Dyspnea (n=1) | Not Reported |
Data based on a safety report on 213 patients as of October 2022.[4][6]
Experimental Protocols
The S1806 trial employs a rigorous protocol to assess the addition of atezolizumab to the standard of care for MIBC.
Primary Objective: To compare the bladder intact event-free survival (BI-EFS) between the two treatment arms.[2] Events are defined as the histological presence of muscle-invasive bladder cancer, clinical evidence of nodal or metastatic disease, radical cystectomy, or death from any cause.[6]
Patient Population: The trial enrolls patients with histologically proven, T2-T4a N0M0 urothelial carcinoma of the bladder.[3] Patients must undergo a maximal transurethral resection of the bladder tumor (TURBT) within 70 days prior to randomization.[3]
Treatment Regimen:
-
Control Arm: Patients receive standard trimodality therapy, which includes maximal TURBT followed by concurrent chemoradiotherapy.[5][6] The choice of chemotherapy (e.g., gemcitabine, cisplatin, fluorouracil, mitomycin-C) is based on investigator and patient preference.[1]
-
Experimental Arm: Patients receive the same trimodality therapy as the control arm, with the addition of atezolizumab administered intravenously every three weeks for a total of six months.[4][5]
Statistical Design: The trial is designed to detect a clinically meaningful improvement in BI-EFS. The hypothesis is that the 3-year BI-EFS will increase from 52% in the control arm to 64% in the atezolizumab arm, corresponding to a hazard ratio of 1.46, with 85% power and a one-sided alpha of 0.025.[6] The target accrual for the study is 475 patients.[2]
Visualizing the S1806 Trial and Underlying Biology
To better understand the experimental design and the mechanism of action of the investigational drug, the following diagrams are provided.
References
- 1. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 2. S1806 - NRG Oncology [nrgoncology.org]
- 3. S1806 | SWOG [swog.org]
- 4. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- 5. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- 6. urotoday.com [urotoday.com]
Atezolizumab in Muscle-Invasive Bladder Cancer: An Analysis of the S1806 Trial
An ongoing Phase III randomized clinical trial, S1806, is evaluating the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard trimodality therapy for localized muscle-invasive bladder cancer (MIBC). This guide provides a detailed comparison of the experimental atezolizumab-based regimen against the current standard of care, incorporating available data and experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Atezolizumab
Atezolizumab is a humanized monoclonal antibody that targets programmed death-ligand 1 (PD-L1).[1][2][3] PD-L1 can be expressed on tumor cells and tumor-infiltrating immune cells.[4] Its binding to the PD-1 and B7.1 receptors on T-cells suppresses cytotoxic T-cell activity, allowing cancer cells to evade the immune system.[4][5] Atezolizumab blocks this interaction, thereby restoring the anti-tumor immune response.[3][5]
S1806 Trial: Experimental Protocol
The S1806 trial is a large-scale study designed to assess whether the addition of atezolizumab to concurrent chemoradiotherapy improves outcomes for patients with MIBC.
Patient Population: The study enrolls patients with histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder.[6][7] Patients undergo a maximal transurethral resection of the bladder tumor (TURBT) before randomization.[6]
Treatment Arms:
-
Standard of Care (Control Arm): Patients receive trimodality therapy, which consists of concurrent chemoradiotherapy (CRT).[8][9] The specific chemotherapy regimens used include gemcitabine, cisplatin, fluorouracil, and mitomycin-C.[10][11]
-
Experimental Arm: Patients receive the standard of care (concurrent chemoradiotherapy) plus atezolizumab.[8][9] Atezolizumab is administered every three weeks for six months.[8][9]
Primary Endpoint: The primary outcome measured is bladder intact event-free survival (BI-EFS).[12][13] This endpoint includes events such as the histological presence of muscle-invasive bladder cancer, clinical evidence of nodal or metastatic disease, radical cystectomy, or death from any cause.[12]
Comparative Data: Safety and Toxicity
Final efficacy data from the S1806 trial are not yet mature. However, interim safety analyses have been presented, providing insights into the toxicity profile of the combination therapy.
| Adverse Event Category | Atezolizumab + CRT Arm (n=113) | CRT Alone Arm (n=100) |
| Grade 3 or Higher Toxicities (Overall) | 58% (65 patients) | 44% (44 patients) |
| Most Common Toxicities | Hematological | Hematological |
| Immune-Related Adverse Events (Grade 3 or Higher) | Reported | Not specified as a primary category |
| Grade 3 or Higher Colitis | Not reported | Not applicable |
| Grade 3 Radiation Cystitis (Treatment-Related) | 1 patient (diagnosed after atezolizumab completion) | Not specified |
Data from an updated safety report on 213 patients as of October 2022.[9][12]
The initial safety data indicate that while there is a higher incidence of Grade 3 or higher toxicities in the atezolizumab arm, most of these are hematological and not considered immune-related by the investigators.[9][12] No new significant safety concerns have been identified, and the trial has continued to enroll patients.[9][12]
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the trial design and the mechanism of atezolizumab, the following diagrams have been generated using Graphviz.
References
- 1. Atezolizumab - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atezolizumab: A novel PD-L1 inhibitor in cancer therapy with a focus in bladder and non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]
- 5. What is the mechanism of Atezolizumab? [synapse.patsnap.com]
- 6. S1806 | SWOG [swog.org]
- 7. Facebook [cancer.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- 10. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 11. Chemoradiotherapy with or without Atezolizumab in Treating Patients with Localized Muscle Invasive Bladder Cancer [georgiacancerinfo.org]
- 12. urotoday.com [urotoday.com]
- 13. S1806 - NRG Oncology [nrgoncology.org]
SWOG S1806 Trial: A Comparative Guide to a Bladder-Sparing Approach in Muscle-Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
The SWOG S1806 (also known as INTACT) clinical trial represents a significant investigation into improving bladder-preserving trimodality therapy for localized muscle-invasive bladder cancer (MIBC). This Phase III randomized trial evaluates the addition of the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT). While the trial has completed accrual, final survival outcome data are not yet mature and have not been publicly released. This guide provides a comprehensive comparison of the treatment arms based on the trial's design, experimental protocols, and projected endpoints.
Comparison of Treatment Arms and Projected Outcomes
The SWOG S1806 trial is designed to determine if the addition of atezolizumab to standard chemoradiotherapy can improve the duration of time patients live with their bladder intact and without cancer recurrence. The study compares two treatment regimens:
-
Arm 1 (Control): Concurrent Chemoradiotherapy (CRT)
-
Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) plus Atezolizumab
The following table summarizes the key projected and secondary outcomes for the trial. It is important to note that the data presented for the primary endpoint are the hypothesized outcomes used for the statistical design of the trial, not the final results.
| Endpoint | Arm 1: CRT Alone (Projected/Secondary) | Arm 2: CRT + Atezolizumab (Projected/Secondary) | Comments |
| Primary: Bladder-Intact Event-Free Survival (BI-EFS) at 3 Years | 52% (Expected)[1][2] | 64% (Hypothesized Improvement)[1][2] | The trial is powered to detect a 12% improvement in BI-EFS at 3 years with the addition of atezolizumab (Hazard Ratio = 0.68).[1][2] |
| Secondary: Overall Survival (OS) | Data not yet available | Data not yet available | A key secondary endpoint to assess long-term survival benefit. |
| Secondary: Metastasis-Free Survival (MFS) | Data not yet available | Data not yet available | Will measure the time until cancer spreads to distant parts of the body. |
| Secondary: Cancer-Specific Survival | Data not yet available | Data not yet available | Will evaluate deaths specifically due to bladder cancer. |
| Secondary: Pathologic Response at 18 weeks | Data not yet available | Data not yet available | To be assessed by biopsy after completion of CRT.[1] |
| Secondary: Rate of Salvage Cystectomy | Data not yet available | Data not yet available | Will measure the percentage of patients requiring bladder removal surgery due to treatment failure.[1] |
Experimental Protocols
The SWOG S1806 trial employs a rigorous and well-defined protocol to ensure the consistency and validity of its findings.
Patient Population
The study enrolled 475 patients with histologically confirmed, localized muscle-invasive urothelial carcinoma of the bladder (T2-T4a, N0, M0).[1] Key inclusion criteria included being a candidate for or refusing radical cystectomy, and having adequate organ and bone marrow function. Patients with diffuse carcinoma in situ (CIS) or those who had received prior systemic chemotherapy for their bladder cancer were excluded.[3]
Treatment Regimens
All patients underwent a maximal transurethral resection of the bladder tumor (TURBT) before randomization.[4]
-
Chemotherapy: The choice of chemotherapy was stratified and could include cisplatin, 5-fluorouracil (5-FU) + mitomycin-C, or gemcitabine, administered concurrently with radiation.[1]
-
Radiation Therapy: Patients received radiation to either the bladder only or the small pelvis, as determined by the treating physician.[1]
-
Atezolizumab (Arm 2): Patients in the investigational arm received atezolizumab intravenously every three weeks for a total of six months, concurrently with and following CRT.[5][6]
Efficacy and Safety Assessments
Patients are followed for up to five years.[1] The primary endpoint, Bladder-Intact Event-Free Survival (BI-EFS), is a composite endpoint defined as the time from randomization to the first occurrence of any of the following:
-
Recurrence or persistence of muscle-invasive bladder cancer
-
Clinical evidence of nodal or metastatic disease
-
Radical cystectomy
-
Death from any cause[1]
Safety and toxicity are monitored throughout the trial. Interim safety analyses of the first 73 and 213 patients did not reveal any new or unexpected safety concerns with the addition of atezolizumab to CRT, with the Data and Safety Monitoring Committee recommending continuation of the trial.[4][5][7] The most common Grade 3 or higher toxicities were hematological.[7]
Trial Workflow and Signaling Pathway
The following diagrams illustrate the overall workflow of the SWOG S1806 trial and the targeted biological pathway.
Caption: Workflow of the SWOG S1806 clinical trial.
Caption: Atezolizumab blocks the PD-L1/PD-1 signaling pathway.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- 4. S1806 | SWOG [swog.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. medicalxpress.com [medicalxpress.com]
- 7. researchgate.net [researchgate.net]
S1806 Trial: Evaluating Atezolizumab in Muscle-Invasive Bladder Cancer and Its Anticipated Impact on Treatment Guidelines
The SWOG S1806 clinical trial, also known as the INTACT trial, is a phase III randomized study investigating the addition of the immunotherapy drug atezolizumab to standard chemoradiotherapy (CRT) for patients with localized muscle-invasive bladder cancer (MIBC).[1][2] As the trial is yet to release its final efficacy results, its findings have not yet been incorporated into major bladder cancer treatment guidelines, such as those from the National Comprehensive Cancer Network (NCCN). However, interim safety data has been presented, and the trial's design suggests a potential future shift in the management of MIBC, particularly for patients seeking a bladder-preserving approach.
This guide provides a comprehensive overview of the S1806 trial, including its experimental protocol, available safety data, and a comparison with the current standard of care. This information is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of bladder cancer treatment.
Comparison of Treatment Approaches: S1806 Investigational Arm vs. Standard of Care
The S1806 trial evaluates a trimodality therapy (TMT) approach, which combines maximal transurethral resection of the bladder tumor (TURBT), chemotherapy, and radiation.[3] The investigational arm adds atezolizumab to this regimen. The current standard of care for MIBC includes neoadjuvant chemotherapy followed by radical cystectomy, or TMT for select patients who are not candidates for or decline surgery.[4][5]
| Treatment Arm | Description | Primary Endpoint of S1806 | Current Guideline Recommendation |
| S1806 Investigational Arm | Concurrent Chemoradiotherapy + Atezolizumab | Bladder Intact Event-Free Survival (BI-EFS) | Investigational |
| S1806 Control Arm | Concurrent Chemoradiotherapy Alone | Bladder Intact Event-Free Survival (BI-EFS) | Recommended for select patients |
| Standard of Care (alternative) | Neoadjuvant Cisplatin-based Chemotherapy followed by Radical Cystectomy | Not Applicable | Preferred treatment for most patients[4] |
Experimental Protocol: S1806 (INTACT) Trial
The S1806 trial is a multicenter, randomized, phase III study with a target enrollment of 475 patients with T2-T4aN0M0 MIBC.[2][3]
Patient Population: Patients with histologically confirmed muscle-invasive urothelial carcinoma of the bladder (T2-T4aN0M0) who are candidates for bladder-preserving therapy.[2]
Randomization: Patients are randomized in a 1:1 ratio to two arms:
-
Arm 1 (Control): Concurrent Chemoradiotherapy (CRT)
-
Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) with the addition of atezolizumab.[6]
Treatment Details:
-
Chemotherapy: The choice of chemotherapy regimen is based on physician and patient preference and can include cisplatin, 5-fluorouracil plus mitomycin-C, or gemcitabine.[1][2]
-
Radiotherapy: Standard radiation protocols are used.
-
Atezolizumab: In the investigational arm, atezolizumab is administered intravenously every three weeks for a total of six months, given concurrently and adjuvantly with CRT.[3][7]
Primary Endpoint: The primary outcome measure is Bladder Intact Event-Free Survival (BI-EFS). An "event" is defined as the recurrence of muscle-invasive bladder cancer, the presence of nodal or metastatic disease, the need for a radical cystectomy, or death from any cause.[7]
Interim Safety Data
Interim safety analyses of the S1806 trial have been presented at major oncology conferences. These analyses have not revealed any new or unexpected safety concerns with the addition of atezolizumab to CRT.[6][8][9][10]
Summary of Grade 3 or Higher Toxicities (from an analysis of 213 patients): [6][8][9][10]
| Toxicity | CRT + Atezolizumab (n=113) | CRT Alone (n=100) |
| Any Grade 3+ Toxicity | 58% (65 patients) | 44% (44 patients) |
| Hematological Toxicities | Most common, not considered immune-related | Less frequent than in the investigational arm |
| Immune-Related Adverse Events | Some known grade 3+ events reported | Not specified |
The Data and Safety Monitoring Committee (DSMC) has recommended the continuation of patient enrollment based on these findings.[3]
Visualizing the S1806 Trial Workflow
The following diagram illustrates the experimental workflow of the S1806 (INTACT) clinical trial.
Caption: Workflow of the S1806 (INTACT) clinical trial.
Signaling Pathway: Atezolizumab Mechanism of Action
Atezolizumab is an immune checkpoint inhibitor that targets the programmed death-ligand 1 (PD-L1). By blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, atezolizumab enhances the ability of the immune system to recognize and attack cancer cells. The combination with chemoradiotherapy is hypothesized to further enhance this anti-tumor immune response.
References
- 1. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 2. S1806 | SWOG [swog.org]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. auanet.org [auanet.org]
- 6. medicalxpress.com [medicalxpress.com]
- 7. urotoday.com [urotoday.com]
- 8. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- 9. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]
- 10. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
A Comparative Guide to Immunotherapy Trials in Bladder Cancer: Featuring the S1806 Trial
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of immunotherapy trials in bladder cancer, with a special focus on the SWOG/NRG S1806 trial. The S1806 trial is a significant phase III study evaluating the addition of the immune checkpoint inhibitor atezolizumab to standard chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC). This guide will objectively compare the design and available data from S1806 with findings from meta-analyses of other key immunotherapy trials in bladder cancer.
Overview of Immunotherapy in Bladder Cancer
Immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 pathway, have become a cornerstone of treatment for advanced and metastatic bladder cancer.[1][2] Meta-analyses of phase III randomized controlled trials have demonstrated that ICIs can offer a favorable overall survival benefit and are associated with fewer severe adverse events compared to chemotherapy in these later-stage settings.[1] The success of immunotherapy in advanced disease has prompted investigations into its efficacy in earlier stages, such as non-metastatic muscle-invasive bladder cancer, with the goal of improving cure rates and enabling bladder preservation.
The S1806 Clinical Trial
The SWOG-S1806 trial is a phase III randomized trial designed to determine if adding atezolizumab to concurrent chemoradiotherapy improves outcomes for patients with localized muscle-invasive bladder cancer.[3][4]
Experimental Protocol of S1806
The S1806 trial enrolled patients with histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder.[4][5] All participants were candidates for bladder-preserving trimodality therapy. The study has two treatment arms:[6]
-
Control Arm: Standard trimodality therapy, which includes maximal transurethral resection of the bladder tumor (TURBT) followed by chemoradiotherapy.
-
Investigational Arm: Standard trimodality therapy combined with the immunotherapy drug atezolizumab. Atezolizumab is administered concurrently with chemoradiation and continues for a total of six months.[6][7]
The primary objective of the S1806 trial is to compare the bladder intact event-free survival (BI-EFS) between the two arms.[5] The trial has completed accrual, with a target of 475 patients, and is currently in the follow-up phase.[4][5]
Comparative Data from Meta-Analyses
While final efficacy data from S1806 is not yet available, we can compare its design and available safety data with findings from meta-analyses of immunotherapy trials in metastatic bladder cancer.
Table 1: Comparison of S1806 Trial with Meta-Analyses of Immunotherapy Trials in Bladder Cancer
| Feature | S1806 Trial | Meta-Analyses of Immunotherapy Trials |
| Disease Stage | Localized Muscle-Invasive Bladder Cancer (T2-T4aN0M0)[5] | Primarily Advanced or Metastatic Bladder Cancer[1][8] |
| Intervention | Chemoradiotherapy +/- Atezolizumab[3] | Immune Checkpoint Inhibitors (e.g., Pembrolizumab, Atezolizumab) vs. Chemotherapy or Placebo[1][8] |
| Primary Endpoint | Bladder Intact Event-Free Survival (BI-EFS)[5] | Overall Survival (OS), Progression-Free Survival (PFS)[1][8] |
| Key Findings | Safety data available; efficacy data pending. | Improved OS with ICIs in advanced disease[1]. No significant difference in PFS in some analyses[1]. |
Safety and Toxicity Data for S1806
Interim safety analyses of the S1806 trial have been reported and have not identified any new safety concerns with the addition of atezolizumab to chemoradiotherapy.
Table 2: Summary of Grade 3 or Higher Toxicities in the S1806 Trial (as of October 2022)
| Treatment Arm | Number of Patients | Patients with Grade 3+ Toxicities (%) | Most Common Toxicities |
| Atezolizumab + Chemoradiotherapy | 113 | 65 (58%)[6][7] | Hematological[6][7] |
| Chemoradiotherapy Alone | 100 | 44 (44%)[6][7] | Hematological |
While the rate of Grade 3 or higher toxicities was numerically higher in the atezolizumab arm, most of these were hematological and not considered to be immune-related by the treating physicians.[6][7] The Data and Safety Monitoring Committee has recommended continuation of the trial based on these safety findings.[9]
Visualizing Experimental Workflows and Signaling Pathways
S1806 Experimental Workflow
The following diagram illustrates the workflow for patients enrolled in the S1806 clinical trial.
Caption: Workflow of the S1806 clinical trial.
Atezolizumab Mechanism of Action
The diagram below illustrates the signaling pathway targeted by atezolizumab.
Caption: Mechanism of Atezolizumab in blocking the PD-1/PD-L1 pathway.
Conclusion
The S1806 trial is a pivotal study that will provide crucial insights into the role of immunotherapy in the curative-intent treatment of localized muscle-invasive bladder cancer. While awaiting the final efficacy results, the initial safety data are reassuring. The findings from this trial have the potential to establish a new standard of care that could improve bladder preservation and long-term survival for patients with this disease. The broader landscape of immunotherapy in bladder cancer continues to evolve, with ongoing research exploring novel combinations and biomarkers to optimize patient outcomes.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. A meta-analysis of the efficacy and safety of PD-1/PD-L1 immune checkpoint inhibitors as treatments for metastatic bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 4. S1806 | SWOG [swog.org]
- 5. S1806 - NRG Oncology [nrgoncology.org]
- 6. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
- 7. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]
- 8. Immuno-oncology therapy in metastatic bladder cancer: A systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASCO – American Society of Clinical Oncology [asco.org]
long-term efficacy and safety data from the S1806 study
An Objective Comparison of Perioperative Atezolizumab in Muscle-Invasive Bladder Cancer: A Guide for Researchers Based on Interim S1806 Study Data
For professionals in oncology research and drug development, the S1806 clinical trial represents a pivotal investigation into the role of immunotherapy in combination with standard trimodality therapy for localized muscle-invasive bladder cancer (MIBC). This guide provides a detailed comparison of the treatment arms within the phase III randomized S1806/INTACT trial, focusing on the most current, publicly available long-term safety and methodological data.
It is important to note that the S1806 trial is ongoing, and as such, long-term efficacy data, such as bladder intact event-free survival (the primary endpoint), has not yet been reported. The following information is based on interim safety analyses.
Experimental Protocols
The S1806 trial is a phase III randomized study designed to evaluate the efficacy and safety of adding the immunotherapy agent atezolizumab to standard concurrent chemoradiotherapy (CRT).[1][2][3]
Patient Population: The study enrolls patients with non-metastatic, muscle-invasive bladder cancer (T2-T4aN0M0).[1][4][5]
Randomization: Patients are randomized on a 1:1 basis to one of two treatment arms.[4][5]
-
Control Arm: Patients receive the standard trimodality therapy, which consists of maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiation.[4][5]
-
Investigational Arm: Patients receive the same trimodality therapy as the control arm, with the addition of atezolizumab. The immunotherapy drug is administered every three weeks for a duration of six months, concurrently with and following the chemoradiation treatment.[4][5][6]
Stratification Factors: Patients are stratified based on several factors, including performance status, tumor stage (T2 vs. T3/T4), the specific chemotherapy agent used, and the radiation field (bladder only vs. small pelvis).[2]
Follow-up: Following the completion of chemoradiation, patients undergo a biopsy at the three-month mark to assess the treatment response. They are then followed for a period of five years to monitor for recurrence or survival.[2]
Comparative Safety Data
Interim safety analyses of the S1806 trial have been presented, with the most comprehensive data available from an assessment of the first 213 patients.[4][5] While the addition of atezolizumab did show a higher incidence of Grade 3 or higher toxicities, these were predominantly hematological and not considered to be immune-related by the treating physicians.[4][5][7] Crucially, no new or unexpected safety signals were observed in the investigational arm.[1] An earlier safety analysis on the first 73 patients also concluded that there was no evidence of increased immune-related Grade 3-5 adverse events, leading to the recommendation to continue trial enrollment.[2]
| Metric | Trimodality Therapy Alone (Control Arm) | Trimodality Therapy + Atezolizumab (Investigational Arm) |
| Number of Patients Assessed | 100 | 113 |
| Patients with Grade 3 or Higher Toxicities | 44 (44%) | 65 (58%) |
| Nature of Most Common Toxicities | Hematological | Hematological |
Data from the safety report on the first 213 patients as presented at the 2022 ASTRO annual meeting.[4][5][7]
Visualizing the Research Framework
To better understand the structure of the S1806 trial and the mechanism of the investigational therapy, the following diagrams have been generated.
Caption: S1806 trial experimental workflow.
Caption: Atezolizumab's mechanism of action.
References
- 1. urotoday.com [urotoday.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 4. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- 5. medicalxpress.com [medicalxpress.com]
- 6. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial - ecancer [ecancer.org]
- 7. Toxicity data reveal no safety concerns with S/N1806 bladder cancer trial | EurekAlert! [eurekalert.org]
S1806 Clinical Trial: A Comparative Guide to Subgroup Analyses in Muscle-Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of the S1806 (INTACT) clinical trial, focusing on its design, methodology, and the anticipated subgroup analyses that will be crucial for understanding the role of atezolizumab in combination with chemoradiotherapy for localized muscle-invasive bladder cancer (MIBC). As the final results of the S1806 trial are not yet public, this guide offers a forward-looking perspective on the trial's potential impact and places it in the context of other key immunotherapy trials in bladder cancer.
Overview of the S1806 (INTACT) Clinical Trial
The S1806 trial, also known as INTACT, is a Phase III randomized clinical trial designed to evaluate the efficacy and safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent chemoradiotherapy (CRT) for patients with localized muscle-invasive bladder cancer.[1][2][3] The primary goal is to determine if this combination therapy improves bladder intact event-free survival (BI-EFS) compared to CRT alone.[1][4] The trial has completed accrual of its target of 475 patients and is currently in the follow-up phase.[1][5]
Table 1: S1806 (INTACT) Trial at a Glance
| Characteristic | Description |
| Official Title | Phase III Randomized Trial of Concurrent Chemoradiotherapy With or Without Atezolizumab in Localized Muscle Invasive Bladder Cancer[1][3] |
| ClinicalTrials.gov ID | NCT03775265[4] |
| Phase | III[1] |
| Primary Objective | To compare bladder intact event-free survival (BI-EFS) between the two treatment arms[1][4] |
| Patient Population | Patients with localized muscle-invasive bladder cancer (T2-T4aN0M0)[1][2][3] |
| Target Accrual | 475 patients[1] |
| Status | Closed to Accrual (as of April 1, 2024)[3] |
Experimental Protocols
The S1806 trial employs a rigorous and well-defined protocol to ensure the quality and interpretability of its results.
Patient Population and Eligibility Criteria
Patients enrolled in the S1806 trial have histologically confirmed muscle-invasive urothelial carcinoma of the bladder, clinical stage T2-T4aN0M0.[1][2][3] Key inclusion criteria include adequate organ function and performance status. Patients must not have received prior systemic chemotherapy or radiation for their bladder cancer.[3]
Randomization and Treatment Arms
Patients are randomized in a 1:1 ratio to one of two treatment arms:
-
Arm 1 (Control): Concurrent Chemoradiotherapy (CRT). This consists of radiation therapy delivered to the bladder and pelvic lymph nodes, along with one of three standard chemotherapy regimens (cisplatin, gemcitabine, or 5-fluorouracil/mitomycin C).[2][6]
-
Arm 2 (Investigational): Concurrent Chemoradiotherapy (CRT) plus Atezolizumab. Patients in this arm receive the same CRT as in Arm 1, with the addition of atezolizumab administered intravenously every three weeks for a total of nine cycles.[2][6]
Endpoints
The primary endpoint of the trial is Bladder Intact Event-Free Survival (BI-EFS), a composite endpoint that includes the time to the first occurrence of residual muscle-invasive disease, recurrence, nodal or metastatic disease, radical cystectomy, or death.[4][7] Secondary endpoints include overall survival, metastasis-free survival, and safety.[4]
Planned Subgroup Analyses
While the final results are pending, the S1806 trial protocol specifies several pre-defined subgroup analyses based on the stratification factors used at randomization. These analyses are critical for understanding which patient populations may derive the most benefit from the addition of atezolizumab.
Table 2: Planned Subgroup Analyses in the S1806 Trial
| Subgroup | Rationale for Analysis |
| Performance Status (0-1 vs. 2) | To assess the efficacy and tolerability of the combination therapy in patients with varying levels of functional status.[2][7] |
| Tumor Stage (T2 vs. T3/T4a) | To determine if the benefit of adding atezolizumab differs based on the local extent of the tumor.[2][7] |
| Choice of Chemotherapy | To evaluate for any potential interactions between atezolizumab and the different chemotherapy backbones.[2][7] |
| Radiation Field (Bladder only vs. Small Pelvis) | To assess the impact of the radiation field on the efficacy of the combination therapy.[2][7] |
| PD-L1 Expression Status | Although not a stratification factor, analysis of outcomes based on PD-L1 expression is a standard exploratory endpoint in trials of PD-1/PD-L1 inhibitors and is anticipated for the S1806 trial. |
Preliminary Safety Data
Interim safety analyses of the S1806 trial have been presented, providing an early look at the tolerability of the combination regimen.
Table 3: Summary of Grade 3 or Higher Toxicities (Safety Update on 213 Patients)
| Toxicity | CRT Alone (n=100) | CRT + Atezolizumab (n=113) |
| Any Grade 3+ Toxicity | 44%[5] | 58%[5] |
| Hematological Toxicities | Most common[5] | Most common[5] |
| Immune-Related Adverse Events | Not reported | Observed[5] |
These preliminary data suggest that the addition of atezolizumab to CRT is associated with a higher rate of Grade 3 or higher toxicities, which are primarily hematological and generally manageable.[5] Importantly, no new safety signals were identified.[5][7]
Comparison with Alternative Treatment Strategies
The S1806 trial is positioned to influence the standard of care for MIBC. Its findings will be interpreted in the context of other pivotal trials of immunotherapy in this setting.
Table 4: Comparison of Key Phase III Immunotherapy Trials in Muscle-Invasive Bladder Cancer
| Trial | Drug | Setting | Comparator | Primary Endpoint | Key Finding |
| S1806 (INTACT) | Atezolizumab | Concurrent with CRT | CRT Alone | Bladder Intact Event-Free Survival | Results Pending |
| CheckMate 274 | Nivolumab | Adjuvant | Placebo | Disease-Free Survival | Significant improvement in DFS, particularly in PD-L1+ patients.[8] |
| AMBASSADOR (A031501) | Pembrolizumab | Adjuvant | Observation | Disease-Free Survival | Significant improvement in DFS.[9] |
| NIAGARA | Durvalumab | Neoadjuvant + Adjuvant | Chemotherapy Alone | Event-Free Survival | Significant improvement in EFS and OS.[10][11] |
Visualizing the Science
S1806 Experimental Workflow
Caption: Workflow of the S1806 (INTACT) clinical trial.
Atezolizumab Mechanism of Action
Caption: Mechanism of action of atezolizumab in blocking the PD-L1/PD-1 pathway.
References
- 1. S1806 - NRG Oncology [nrgoncology.org]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. S1806 | SWOG [swog.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]
- 6. bcan.org [bcan.org]
- 7. urotoday.com [urotoday.com]
- 8. ascopubs.org [ascopubs.org]
- 9. news-medical.net [news-medical.net]
- 10. urologytimes.com [urologytimes.com]
- 11. Neoadjuvant Immunotherapy in Bladder Cancer: Ushering in a New Era of Treatment—A Systematic Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cost-Effectiveness Analysis of the S1806 Treatment Regimen and Alternative Therapies for Muscle-Invasive Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the S1806 treatment regimen with alternative therapies for muscle-invasive bladder cancer (MIBC), focusing on cost-effectiveness and supported by experimental data. While a direct cost-effectiveness analysis of the S1806 regimen is not yet available pending final trial results, this document synthesizes available data on related treatments to offer a valuable comparative perspective.
Introduction to the S1806 (INTACT) Trial
The S1806 (INTACT) trial is a Phase III randomized clinical trial investigating the efficacy and safety of adding the immunotherapy agent atezolizumab to the standard treatment of concurrent chemoradiotherapy (CRT) for patients with localized muscle-invasive bladder cancer.[1][2][3] The primary objective is to determine if this combination improves bladder intact event-free survival.[1]
Experimental Protocol of the S1806 Trial:
-
Patient Population: Patients with histologically proven T2-T4a N0M0 urothelial carcinoma of the bladder.[2]
-
Arm 1 (Experimental): Concurrent chemoradiotherapy (CRT) plus atezolizumab. Atezolizumab is administered every 3 weeks for 6 months.[4]
-
Arm 2 (Control): Concurrent chemoradiotherapy (CRT) alone.[4]
-
Chemotherapy Options: Physician's choice of gemcitabine, cisplatin, fluorouracil, or mitomycin-C.[3]
-
Radiation Therapy: Daily radiation for up to 7-8 weeks.[5]
-
Primary Endpoint: Bladder intact event-free survival.[1]
Below is a workflow diagram of the S1806 trial protocol.
Mechanism of Action: Atezolizumab
Atezolizumab is a humanized monoclonal antibody that targets programmed death-ligand 1 (PD-L1).[6][7][8] By binding to PD-L1 on tumor cells and tumor-infiltrating immune cells, atezolizumab blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, on T-cells.[9][10] This action removes the inhibitory signal, thereby restoring the cytotoxic T-cell activity against cancer cells.[8][10]
The signaling pathway of atezolizumab is illustrated below.
References
- 1. S1806 - NRG Oncology [nrgoncology.org]
- 2. S1806 | SWOG [swog.org]
- 3. SWOG-S1806 | Essentia Health [essentiahealth.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Atezolizumab - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Atezolizumab: A novel PD-L1 inhibitor in cancer therapy with a focus in bladder and non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TECENTRIQ® (atezolizumab) proposed mechanism of action | mNSCLC [tecentriq-hcp.com]
- 10. What is the mechanism of Atezolizumab? [synapse.patsnap.com]
Comparative Analysis of Trimodality Therapy With and Without Atezolizumab in Muscle-Invasive Bladder Cancer: A Review of the S1806 (INTACT) Trial
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of treatment regimens from the Phase III randomized S1806 (INTACT) clinical trial, which investigates the addition of the immune checkpoint inhibitor atezolizumab to standard trimodality therapy (TMT) for localized muscle-invasive bladder cancer (MIBC). The data presented here are based on peer-reviewed publications and presentations.
Data Presentation: Comparative Safety and Efficacy
The S1806 trial is a randomized, phase III study that evaluates the efficacy and safety of concurrent chemoradiotherapy (CRT) with or without the addition of atezolizumab in patients with MIBC (T2-T4aN0M0). The primary endpoint of the study is bladder-intact event-free survival (BI-EFS).[1][2]
Interim Safety Analysis
Safety data has been reported from two pre-specified interim analyses, the first on 73 patients and a subsequent update on 213 patients. These analyses provide a preliminary comparison of the safety profiles of the two treatment arms.
Table 1: Comparison of Grade 3 or Higher Adverse Events (First 73 Patients) [3]
| Adverse Event Category | TMT Alone (n=36) | TMT + Atezolizumab (n=37) |
| Any Grade 3+ Event | 11 | 23 |
| Grade 3+ Colitis | 0 | 0 |
| Grade 3 Radiation Cystitis | 0 | 1 |
Data from the initial safety analysis of the first 73 patients enrolled in the S1806 trial.[3]
Table 2: Comparison of Grade 3 or Higher Adverse Events (Updated Analysis of 213 Patients) [1]
| Adverse Event Category | TMT Alone (n=100) | TMT + Atezolizumab (n=113) |
| Any Grade 3+ Event (%) | 44% | 58% |
| Most Common Toxicity | Hematological | Hematological |
Updated safety data from 213 patients in the S1806 trial, presented at the 2022 ASTRO Annual Meeting.[1]
In the initial analysis of 73 patients, the addition of atezolizumab to TMT resulted in a higher number of grade 3 or higher toxicity events (23 vs. 11).[3] However, there were no instances of grade 3 or higher colitis in the atezolizumab arm, and only a single case of grade 3 radiation cystitis was reported.[3] The updated analysis of 213 patients showed a numerically higher percentage of patients experiencing grade 3 or higher toxicities in the atezolizumab arm (58% vs. 44%).[1] The most frequently observed toxicities in both arms were hematological and were generally not considered to be immune-related by the investigators.[1] Importantly, these interim analyses did not reveal any new or unexpected safety signals, and the Data and Safety Monitoring Committee recommended the continuation of trial enrollment.[1]
Experimental Protocols
Study Design
The S1806 (INTACT) trial is a phase III randomized clinical trial that enrolled patients with localized muscle-invasive bladder cancer (T2-T4aN0M0).[1] Patients were randomized in a 1:1 ratio to one of two treatment arms:
-
Arm 1 (Control): Trimodality Therapy (TMT) alone, consisting of maximal transurethral resection of the bladder tumor (TURBT) followed by concurrent chemoradiotherapy (CRT).
-
Arm 2 (Investigational): TMT with the addition of atezolizumab.
Patients were stratified based on performance status, T-stage (T2 vs. T3/T4), the planned chemotherapy regimen, and the radiation field (bladder only vs. small pelvis).[1]
Treatment Regimens
-
Chemoradiotherapy (CRT): The choice of radiosensitizing chemotherapy was at the discretion of the treating physician and could include cisplatin, 5-fluorouracil plus mitomycin C, or gemcitabine.[4]
-
Atezolizumab Administration: In the investigational arm, atezolizumab was administered concurrently with CRT and continued as adjuvant therapy.[1]
Assessment of Response
Patients underwent a biopsy three months after the completion of CRT to assess their response to the treatment.[1]
Mandatory Visualization
Experimental Workflow of the S1806 Trial
Caption: Workflow of the S1806 (INTACT) clinical trial.
Signaling Pathway: Rationale for Combining CRT and Atezolizumab
The combination of chemoradiotherapy and atezolizumab is based on the biological rationale that radiation can enhance the anti-tumor immune response, making cancer cells more susceptible to immune checkpoint inhibitors.
Caption: Synergistic mechanism of CRT and atezolizumab.
References
Safety Operating Guide
Proper Disposal Procedures for SSE1806: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of SSE1806, a microtubule destabilizer used in cancer research.
This compound, a derivative of podophyllotoxin, is a potent antimitotic agent with significant antiproliferative activities.[1][2] Due to its hazardous nature, strict adherence to proper disposal protocols is necessary to protect laboratory personnel and the environment.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to review the complete Safety Data Sheet (SDS). This material should be considered hazardous. The following personal protective equipment (PPE) should be worn at all times:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[3] Avoid contact with skin and eyes.[3] In case of exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]
II. Chemical and Physical Properties
A summary of the quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Registry Number | 3053861-26-7 |
| Molecular Formula | C₂₁H₁₈N₂O₅ |
| Formula Weight | 378.4 |
| Purity | ≥95% |
| Appearance | A crystalline solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in DMSO and methanol |
| GI₅₀ Range | 1.29 µM to 21.15 µM in cancer cells |
Source: Cayman Chemical Product Information, MedchemExpress[2]
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical destruction facility.[3] Do not discharge this compound or its solutions into sewer systems or contaminate water, foodstuffs, or animal feed.[3]
Step 1: Waste Collection
-
Collect all this compound waste, including unused solid material and solutions, in a designated and clearly labeled hazardous waste container.
-
The container must be suitable and closed to prevent leakage or spillage.[3]
-
Ensure the waste container is compatible with the solvents used to dissolve this compound (e.g., DMSO, methanol).
Step 2: Container Management
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 3: Disposal of Contaminated Materials
-
All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous waste.
-
Place these materials in a designated solid hazardous waste container.
Step 4: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
The approved disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
Step 5: Decontamination of Glassware
-
Glassware that has contained this compound should be decontaminated before being returned to general use.
-
Rinse the glassware multiple times with a suitable solvent (e.g., methanol) and collect the rinsate as hazardous waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
Step 6: Spill Management
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.[3]
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[3]
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating Safely: Personal Protective Equipment Protocols for SSE1806
A critical first step in ensuring laboratory safety is the thorough assessment of all materials, including their specific handling, storage, and disposal requirements. This guide provides essential information on the personal protective equipment (PPE) necessary for handling SSE1806, alongside operational and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.
When working with any chemical substance, the Safety Data Sheet (SDS) is the primary source of information regarding potential hazards and the necessary precautions. For this compound, a comprehensive review of its SDS is mandatory before any handling or experimental use. The following recommendations are based on general best practices for handling chemical compounds in a laboratory setting and should be adapted as per the specific details provided in the this compound SDS.
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Check the SDS for specific glove material compatibility and breakthrough times. | Prevents skin contact and absorption of the substance. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols may be generated, a respirator may be required. Consult the SDS for the appropriate respirator type. | Minimizes inhalation of vapors, dusts, or mists. |
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach to handling chemicals is crucial for minimizing risks. The following workflow outlines the key steps for safely working with this compound.
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols and logistical plans, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for any specific questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
